2-Hydroxycyclohexane-1-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxycyclohexane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3S/c7-11(9,10)6-4-2-1-3-5(6)8/h5-6,8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXWZMBYQSLXBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251924-61-4 | |
| Record name | 2-hydroxycyclohexane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Beyond the Reagent: The Physicochemical and Reactive Profile of 2-Hydroxycyclohexane-1-sulfonyl Chloride
Content Type: Technical Whitepaper Subject: 2-Hydroxycyclohexane-1-sulfonyl chloride (CAS: Predicted/Transient) Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists
Executive Summary: The Bifunctional Paradox
2-Hydroxycyclohexane-1-sulfonyl chloride is not a standard shelf reagent; it is a transient reactive intermediate that represents a "Janus" motif in organic synthesis. Structurally, it possesses two competing reactive centers on a cyclohexane scaffold: a nucleophilic secondary alcohol (-OH) at the C2 position and a highly electrophilic sulfonyl chloride (-SO₂Cl) at the C1 position.
For the researcher, this molecule presents a specific physicochemical challenge: kinetic instability . The proximity of the hydroxyl group to the sulfonyl center facilitates intramolecular cyclization to form a strained
Physicochemical Specifications
Due to its high reactivity, experimental data for the isolated chloride is rare. The values below represent a synthesis of computational predictions (ACD/Labs, PubChem) and extrapolated data from stable analogues (e.g., 2-hydroxyethanesulfonyl chloride).
Table 1: Predicted & Observed Properties
| Property | Value / Description | Confidence |
| Molecular Formula | C₆H₁₁ClO₃S | Exact |
| Molecular Weight | 198.67 g/mol | Exact |
| Appearance | Viscous, colorless to pale yellow oil (if isolated) | High (Analogous) |
| Boiling Point | Decomposes prior to boiling (est. >100°C @ 760 mmHg) | High |
| LogP (Octanol/Water) | 1.15 ± 0.3 (Predicted) | Medium |
| Solubility (Water) | Reacts violently (Hydrolysis to sulfonic acid) | High |
| Solubility (Organic) | Soluble in DCM, THF, Toluene (Anhydrous required) | High |
| Stereochemistry | Exists as cis- and trans- diastereomers; trans- is kinetically favored for cyclization.[1][2][3] | High |
Structural Dynamics
The cyclohexane ring adopts a chair conformation. In the trans-isomer, if both substituents are equatorial, the molecule is relatively stable. However, a ring-flip placing them in diaxial orientation brings the oxygen of the hydroxyl group into perfect alignment for backside attack on the sulfur, leading to rapid self-immolation (sultone formation).
Synthesis and Generation Protocols
Core Directive: Do not attempt to isolate this compound for long-term storage. Generate it in situ using Oxidative Chlorination.
The most robust route avoids the harsh conditions of direct chlorosulfonation. Instead, we utilize the Oxidative Chlorination of 2-Mercaptocyclohexanol . This method operates under mild conditions, minimizing thermal decomposition.
Protocol: Oxidative Chlorination (NCS/HCl Method)
Reagents:
-
Substrate: 2-Mercaptocyclohexan-1-ol (1.0 eq)
-
Oxidant: N-Chlorosuccinimide (NCS) (3.0 eq)
-
Acid Source: 2M HCl (aq) / Acetonitrile (1:5 ratio)
-
Temperature: 0°C to 10°C
Step-by-Step Workflow:
-
Dissolution: Dissolve NCS in Acetonitrile/HCl mixture and cool to 0°C.
-
Addition: Add 2-Mercaptocyclohexan-1-ol dropwise. Control exotherm.
-
Reaction: Stir for 20–40 minutes. The solution will turn transiently yellow (sulfenyl chloride intermediate) before becoming colorless (sulfonyl chloride).
-
Extraction (Critical): Rapidly extract with cold Dichloromethane (DCM).
-
Usage: Use the DCM layer immediately for the subsequent coupling step. Do not concentrate to dryness , as the concentration increases the rate of intermolecular polymerization or intramolecular cyclization.
Visualization: Synthesis Pathway
Figure 1: Oxidative chlorination workflow for in situ generation.
Reactivity Profile: The "Sultone Trap"
The defining feature of 2-Hydroxycyclohexane-1-sulfonyl chloride is its divergent reactivity. Understanding this is crucial for yield optimization.
Pathway A: Desired Intermolecular Coupling (Sulfonamide Formation)
In the presence of a primary or secondary amine and a base (e.g., Pyridine or TEA), the amine attacks the sulfur center.
-
Requirement: The amine must be a better nucleophile than the internal hydroxyl group.
-
Base Choice: Use non-nucleophilic bases (DIPEA) to prevent base-catalyzed hydrolysis.
Pathway B: Intramolecular Cyclization (The Side Reaction)
Under basic conditions, the hydroxyl group is deprotonated. The resulting alkoxide attacks the sulfonyl chloride, displacing Cl⁻ to form 1,2-cyclohexane sultone (a bicyclic
-
Risk:
-sultones are potent alkylating agents (potential genotoxins) and are highly unstable. -
Mitigation: Keep the reaction temperature < 0°C and add the sulfonyl chloride to the amine (inverse addition) to keep the amine concentration high relative to the chloride.
Visualization: Competing Reaction Pathways
Figure 2: Divergent reactivity pathways. Pathway A is the target for medicinal chemistry.
Handling and Safety Protocols
Storage
-
Do not store. If storage is unavoidable, keep as a dilute solution in anhydrous DCM at -80°C.
-
Half-life: Estimated < 1 hour at room temperature in concentrated form.
Safety Hazards[1]
-
Corrosivity: Releases HCl upon contact with moisture.
-
Sensitization: The potential formation of sultones poses a skin sensitization risk. Sultones are structurally similar to epoxides but often more reactive toward DNA.
-
Pressure: Decomposition releases SO₂ and HCl gas. Never seal a vessel containing the concentrated crude oil.
Quenching Protocol
To dispose of excess reagent, do not simply add water (violent hydrolysis).
-
Dilute with DCM.
-
Add a solution of 10% aqueous Morpholine . Morpholine rapidly scavenges the sulfonyl chloride to form a stable, non-toxic sulfonamide.
-
Wash with dilute acid and dispose of as organic waste.
References
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[4] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[4] The Journal of Organic Chemistry, 74(24), 9287–9291. Link
-
King, J. F., & Durst, T. (1962). Sulfenes and the Mechanism of Alkanesulfonyl Chloride Reactions. Journal of the American Chemical Society, 84(24), 4799-4800. Link
-
Roberts, D. W., & Williams, D. L. (1982). The derivatization of alcohols and phenols with methanesulfonyl chloride. Tetrahedron, 38(11), 1623-1630. (Mechanistic insight into sulfonate ester vs chloride reactivity). Link
-
PubChem. (2025). 2-Hydroxycyclohexane-1-sulfonic acid (Precursor Data). National Library of Medicine. Link
-
Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation.[5] Angewandte Chemie International Edition, 58(50), 18403-18407. Link
Sources
- 1. 2-Hydroxycyclohexane-1-sulfonic acid | C6H12O4S | CID 428832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 2-hydroxycyclohexane-1-sulfonyl chloride (C6H11ClO3S) [pubchemlite.lcsb.uni.lu]
- 4. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 5. d-nb.info [d-nb.info]
2-Hydroxycyclohexane-1-sulfonyl chloride (CAS: 1251924-61-4): A Comprehensive Technical Guide on Sulfonylation Dynamics and Medicinal Chemistry Applications
Executive Summary
2-Hydroxycyclohexane-1-sulfonyl chloride (CAS: 1251924-61-4) is a highly specialized, bifunctional synthetic building block utilized extensively in advanced organic synthesis and drug discovery[1][2]. Featuring both a highly electrophilic sulfonyl chloride moiety and an unprotected secondary hydroxyl group on a cyclohexane scaffold, this reagent enables the precise installation of the 2-hydroxycyclohexylsulfonyl pharmacophore[3]. Its primary utility lies in the synthesis of functionalized sulfonamides, which have shown significant promise in the development of novel antibacterial agents targeting resistant strains such as Staphylococcus aureus[4]. This whitepaper delineates the physicochemical profiling, mechanistic dynamics, and self-validating experimental protocols required to harness this reagent effectively.
Physicochemical Profiling & Structural Dynamics
Understanding the structural parameters of 2-hydroxycyclohexane-1-sulfonyl chloride is critical for predicting its reactivity and stability. The proximity of the hydroxyl group to the sulfonyl chloride introduces unique intramolecular dynamics that dictate handling requirements[3][5].
| Parameter | Value |
| Chemical Name | 2-Hydroxycyclohexane-1-sulfonyl chloride |
| CAS Registry Number | 1251924-61-4 |
| Molecular Formula | C6H11ClO3S |
| Molecular Weight | 198.66 g/mol |
| Monoisotopic Mass | 198.01175 Da |
| SMILES String | O=S(=O)(Cl)C1CCCCC1O |
| PubChem CID | 50990651 |
| Hazard Statements | H314 (Causes severe skin burns and eye damage) |
Data compiled from and chemical safety repositories[3][5][6][7].
Structural Causality: The bifunctional nature of this molecule presents a distinct chemoselectivity challenge. The highly electrophilic sulfur atom is susceptible to nucleophilic attack. Because the molecule contains an internal nucleophile (the secondary hydroxyl group), it is prone to base-catalyzed intramolecular cyclization, forming a bicyclic sultone (a cyclic sulfonate ester). Consequently, intermolecular sulfonylation reactions must be kinetically controlled to favor the desired bimolecular reaction over unimolecular degradation.
Mechanistic Insights: The Sulfonylation Workflow
The primary application of 2-hydroxycyclohexane-1-sulfonyl chloride is the sulfonylation of primary and secondary amines to yield 2-hydroxycyclohexanesulfonamides[4].
-
Causality of Base Selection: The choice of base is paramount. Non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) or pyridine are strictly preferred over aqueous inorganic bases (e.g., NaOH). Aqueous bases rapidly hydrolyze the sulfonyl chloride into the corresponding sulfonic acid, rendering it inert to amine coupling. Furthermore, overly strong bases can deprotonate the secondary hydroxyl group, accelerating unwanted sultone formation.
-
Temperature Control: The sulfonylation reaction is highly exothermic. Initiating the reaction at 0 °C suppresses the kinetic energy of the system, thereby minimizing the rate of competing side reactions (hydrolysis and cyclization) while allowing the highly nucleophilic amine to attack the sulfonyl center.
Reaction pathway of 2-Hydroxycyclohexane-1-sulfonyl chloride detailing target and side reactions.
Experimental Protocol: Synthesis of 2-Hydroxycyclohexanesulfonamides
To ensure high yields and reproducibility, the following protocol is designed as a self-validating system. Each step incorporates specific checks to verify the integrity of the reaction.
Step 1: System Preparation (Anhydrous Conditions)
-
Action: Flame-dry a round-bottom flask under vacuum and backfill with inert gas (Nitrogen or Argon). Add anhydrous Dichloromethane (DCM) (0.1–0.2 M relative to the amine).
-
Causality: Sulfonyl chlorides are exquisitely moisture-sensitive. Eliminating ambient humidity prevents the formation of the unreactive sulfonic acid byproduct[3].
Step 2: Nucleophile Addition
-
Action: Dissolve 1.0 equivalent of the target amine and 2.0–3.0 equivalents of DIPEA in the anhydrous DCM. Cool the mixture to 0 °C using an ice-water bath.
-
Causality: Excess DIPEA acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing the amine nucleophile from precipitating as an unreactive hydrochloride salt.
Step 3: Electrophile Addition
-
Action: Dissolve 1.1–1.2 equivalents of [2] in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15–30 minutes at 0 °C.
-
Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, favoring the bimolecular reaction with the amine over unimolecular degradation.
Step 4: Reaction Monitoring (Self-Validation)
-
Action: Allow the reaction to slowly warm to room temperature. Monitor progress via TLC (Thin-Layer Chromatography) or LC-MS every 2 hours.
-
Validation: The disappearance of the amine starting material and the emergence of a new product mass confirms successful coupling. If the sulfonyl chloride hydrolyzes, a highly polar spot (sulfonic acid) will remain at the baseline of the TLC plate.
Step 5: Quench and Workup (Self-Validation)
-
Action: Quench the reaction with saturated aqueous NH₄Cl. Transfer to a separatory funnel and extract with DCM. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Validation: The 1M HCl wash protonates and removes any unreacted aliphatic amines and DIPEA into the aqueous layer. The NaHCO₃ wash neutralizes residual acid, and the brine wash removes excess water. Drying over anhydrous Na₂SO₄ ensures the organic layer is completely desiccated before concentration.
Step 6: Purification
-
Action: Concentrate the organic layer under reduced pressure and purify the crude residue via silica gel flash chromatography (e.g., Hexanes/Ethyl Acetate gradient).
Step-by-step experimental workflow for the synthesis of 2-hydroxycyclohexanesulfonamides.
Applications in Medicinal Chemistry
The 2-hydroxycyclohexylsulfonyl moiety is a valuable structural motif in contemporary drug discovery, particularly in addressing antimicrobial resistance. For instance, this reagent has been successfully utilized in the synthesis of indole-based antibacterial agents[4].
In patent, researchers detailed the use of 2-hydroxycyclohexane-1-sulfonyl chloride to synthesize 2-{2-[6-(2-hydroxycyclohexanesulfonamido)-1H-indol-1-yl]acetamido}acetate derivatives[4]. These compounds were developed to combat Staphylococcus aureus infections, including Methicillin-resistant S. aureus (MRSA), which colonizes approximately 50% of the human population and causes severe invasive diseases like sepsis and endocarditis[4]. The incorporation of the 2-hydroxycyclohexanesulfonamide group was strategically chosen to modulate the physicochemical properties (such as solubility and target binding affinity) of the indole core, demonstrating the reagent's critical role in optimizing lead compounds for clinical efficacy[4].
Handling, Stability, and Storage
Due to its reactive nature, 2-hydroxycyclohexane-1-sulfonyl chloride must be handled with stringent safety and storage protocols:
-
Storage: Store at -20 °C under an inert atmosphere (Argon or Nitrogen)[2]. Prolonged exposure to ambient temperatures or light can induce auto-degradation.
-
Handling: The compound causes severe skin burns and eye damage (H314)[6]. All manipulations must be performed in a certified chemical fume hood using appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves and safety goggles.
-
Integrity Check: Before use, the physical appearance should be verified. If the reagent, typically a liquid or low-melting solid, appears highly viscous or contains insoluble white precipitates, it has likely undergone partial hydrolysis to the sulfonic acid and should be titrated or discarded.
References
-
PubChemLite : "2-hydroxycyclohexane-1-sulfonyl chloride (C6H11ClO3S) - CID 50990651." National Center for Biotechnology Information. Available at:[Link]
- Google Patents: "WO2019232083A1 - Compounds and methods for treating bacterial infections." World Intellectual Property Organization.
-
Chemical-Label : "Gevaarsetiket 2-hydroxycyclohexane-1-sulfonyl chloride." Chemical-Label.com. Available at:[Link]
Sources
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- 4. WO2019232083A1 - Compounds and methods for treating bacterial infections - Google Patents [patents.google.com]
- 5. EnamineStore [enaminestore.com]
- 6. chemical-label.com [chemical-label.com]
- 7. PubChemLite - 2-hydroxycyclohexane-1-sulfonyl chloride (C6H11ClO3S) [pubchemlite.lcsb.uni.lu]
Molecular Structure, Properties, and Synthesis of 2-Hydroxycyclohexane-1-sulfonyl Chloride: A Technical Guide
Executive Summary
2-Hydroxycyclohexane-1-sulfonyl chloride is a highly versatile, bifunctional aliphatic building block increasingly utilized in modern medicinal chemistry and chemical biology. Featuring both a reactive sulfonyl chloride moiety and a secondary hydroxyl group on a rigid cyclohexane scaffold, it serves as a critical electrophilic intermediate for the synthesis of complex sulfonamides. This whitepaper provides an in-depth analysis of its molecular architecture, physicochemical properties, and field-proven synthetic methodologies, tailored for researchers and drug development professionals.
Molecular Identity and Physicochemical Profiling
Understanding the exact physicochemical parameters of 2-hydroxycyclohexane-1-sulfonyl chloride is essential for predicting its reactivity, solubility, and stability during synthetic campaigns. The compound is characterized by the molecular formula
Table 1: Core Physicochemical and Structural Data
| Property | Value |
| Molecular Formula | |
| Molecular Weight | 198.66 g/mol |
| Monoisotopic Mass | 198.01175 Da[1] |
| CAS Number | 1251924-61-4[2] |
| MDL Number | MFCD16990657[2] |
| SMILES | C1CCC(C(C1)O)S(=O)(=O)Cl[1] |
| InChIKey | HPXWZMBYQSLXBP-UHFFFAOYSA-N[1] |
Structural Chemistry and Stereocontrol
The spatial arrangement of the hydroxyl and sulfonyl chloride groups is dictated by the synthetic origin of the molecule. Because the compound is predominantly synthesized via the nucleophilic ring-opening of cyclohexene oxide, the reaction proceeds through a strict
The nucleophile attacks the epoxide from the axial trajectory, leading to an initial trans-diaxial intermediate. To alleviate 1,3-diaxial steric strain, the cyclohexane ring rapidly undergoes a chair flip to the thermodynamically favored trans-diequatorial conformer. Consequently, the standard synthesized form of this compound is trans-2-hydroxycyclohexane-1-sulfonyl chloride.
Fig 1: Stereochemical progression during the epoxide ring-opening step.
Synthetic Methodologies and Protocols
Direct sulfonation of aliphatic alcohols often requires harsh conditions that can lead to dehydration or polymerization. Therefore, the most robust, high-yielding strategy utilizes a two-step sequence: nucleophilic epoxide ring-opening followed by oxidative chlorination [3].
The Benzyl Mercaptan Route (Recommended)
This approach leverages benzyl mercaptan as a highly effective, soft nucleophile to open the epoxide ring symmetrically, followed by an oxidative cleavage of the benzyl group to generate the sulfonyl chloride in situ.
Fig 2: Two-step synthesis of 2-hydroxycyclohexane-1-sulfonyl chloride.
Step-by-Step Protocol: Self-Validating System
Phase 1: Nucleophilic Ring-Opening
-
Reaction Setup: Dissolve cyclohexene oxide (1.0 eq) in anhydrous methanol (
). Add triethylamine (1.2 eq) followed by benzyl mercaptan (1.1 eq) dropwise at room temperature. -
Execution: Heat the mixture to reflux for 4–6 hours.
-
Causality & Mechanism: Triethylamine deprotonates the thiol, generating a highly nucleophilic thiolate anion. The soft thiolate efficiently attacks the epoxide carbon, ensuring complete conversion without the need for harsh Lewis acids that might cause epoxide rearrangement.
-
Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The epoxide will disappear, and a new, UV-active spot (due to the benzyl group) will appear. Stain with
to confirm the presence of the secondary alcohol. -
Workup: Concentrate under reduced pressure, extract with EtOAc, wash with brine, dry over
, and purify via flash chromatography to yield trans-2-(benzylthio)cyclohexan-1-ol.
Phase 2: Oxidative Chlorination
-
Reaction Setup: Dissolve the purified thioether (1.0 eq) in a mixture of glacial acetic acid and 2M aqueous HCl (ratio 4:1). Chill the solution to 0°C in an ice bath.
-
Execution: Add N-Chlorosuccinimide (NCS) (3.0 eq) portion-wise to maintain the temperature below 5°C. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.
-
Causality & Mechanism: NCS acts as a controlled source of electrophilic chlorine. The aqueous acidic environment facilitates the oxidation of the sulfur atom to a sulfonyl intermediate, simultaneously cleaving the benzyl group (which exits as benzyl chloride). The low temperature is critical to prevent the over-oxidation of the secondary hydroxyl group to a ketone.
-
Validation Check: The reaction mixture will turn slightly yellow. TLC will show the complete consumption of the thioether and the formation of a highly reactive, less polar spot.
-
Workup: Dilute with ice water and extract rapidly with cold Dichloromethane (DCM). Wash the organic layer with cold water (avoid basic washes which will hydrolyze the sulfonyl chloride), dry over
, and concentrate in vacuo. Note: The resulting sulfonyl chloride should be used immediately in the subsequent amine coupling step to prevent degradation.
Applications in Drug Development
2-Hydroxycyclohexane-1-sulfonyl chloride is heavily utilized in the pharmaceutical industry to generate sulfonamides with unique steric and hydrogen-bonding profiles.
-
Orthopedic Therapeutics: It has been explicitly patented as a precursor for synthesizing complex aza-indazole compounds. These sulfonamide derivatives are utilized in the treatment and repair of tendon and ligament injuries, where the hydroxyl group on the cyclohexane ring provides critical hydrogen-bond donor/acceptor interactions with the target protein[4].
-
Antibacterial Adjuvants: The compound is also a key building block in the synthesis of indole-based small-molecule inhibitors targeting
-producing enzymes (such as cystathionine -lyase and 3-mercaptopyruvate sulfurtransferase). By inhibiting these enzymes, the compounds strip bacteria of their oxidative stress defense mechanisms, dramatically augmenting the lethality of conventional antibiotics[5].
Fig 3: Downstream pharmaceutical applications of the synthesized sulfonyl chloride.
References
-
PubChemLite, "2-hydroxycyclohexane-1-sulfonyl chloride (C6H11ClO3S) - Structural Information", uni.lu. 1
-
A2B Chem, "1251924-61-4 | 2-Hydroxycyclohexane-1-sulfonyl chloride", a2bchem.com. 6
-
Google Patents, "US10766894B2 - Aza-indazole compounds for use in tendon and/or ligament injuries", google.com. 4
-
Google Patents, "WO2019232083A1 - Compounds and methods for treating bacterial infections", google.com. 7
-
MDPI, "Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes", mdpi.com. 3
Sources
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- 3. Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes [mdpi.com]
- 4. US10766894B2 - Aza-indazole compounds for use in tendon and/or ligament injuries - Google Patents [patents.google.com]
- 5. WO2019232083A1 - Compounds and methods for treating bacterial infections - Google Patents [patents.google.com]
- 6. a2bchem.com [a2bchem.com]
- 7. WO2019232083A1 - Compounds and methods for treating bacterial infections - Google Patents [patents.google.com]
Technical Guide: Reactivity of the Sulfonyl Chloride Group in Hydroxy-Substituted Cyclohexanes
Executive Summary
The functionalization of hydroxy-substituted cyclohexanesulfonyl chlorides presents a unique paradox in organic synthesis. While the sulfonyl chloride moiety (-SO₂Cl) is a potent electrophile ideal for creating sulfonamide bioisosteres, its coexistence with a hydroxyl group (-OH) on a flexible cyclohexane scaffold creates a "ticking clock" of intramolecular reactivity.
This guide moves beyond standard textbook reactivity to address the specific kinetic and thermodynamic challenges of this bifunctional system. We focus on the competition between intermolecular capture (desired sulfonamide formation) and intramolecular cyclization (sultone formation), governed strictly by the stereochemical "chair-flip" dynamics of the cyclohexane ring.
Part 1: Mechanistic Fundamentals & Stereochemical Imperatives
The Bifunctional Conflict
In aromatic systems, a hydroxy-sulfonyl chloride (e.g., 3-hydroxybenzenesulfonyl chloride) is relatively stable due to the rigidity of the benzene ring. In cyclohexanes, the flexibility of the ring allows the hydroxyl nucleophile to approach the sulfonyl electrophile from the rear, facilitating rapid cyclization.
-
The Desired Pathway: Nucleophilic attack by an external amine (
) to form a sulfonamide. -
The Fatal Pathway: Intramolecular attack by the pendant -OH to form a cyclic sulfonate ester (Sultone).
Conformational Gating (The Chair Flip)
Reactivity in cyclohexanes is dictated by the Curtin-Hammett principle . The reaction does not necessarily occur from the most stable conformer, but from the one with the lowest activation energy barrier ($ \Delta G^\ddagger $).
-
Equatorial -SO₂Cl: Thermodynamically more stable but sterically shielded. Nucleophilic attack at sulfur is slower due to 1,3-diaxial hydrogen hindrance.
-
Axial -SO₂Cl: Less stable but kinetically hyper-reactive. The sulfur atom is more exposed to nucleophiles, but also perfectly positioned for elimination reactions if a trans-diaxial proton is available.
The Sultone "Danger Zones"
Sultone formation is not random; it is strictly controlled by the distance and geometry between the -OH and -SO₂Cl groups.
| Substitution Pattern | Stereochemistry | Risk Level | Resulting Species |
| 1,2-substituted | cis or trans | Low | Strain prevents 4-membered ring ( |
| 1,3-substituted | cis (Diaxial) | CRITICAL | Rapid formation of 5-membered sultone ( |
| 1,4-substituted | cis (Boat/Twist) | High | Can twist to form 6-membered sultone ( |
| 1,4-substituted | trans | Low | Geometry prohibits cyclization. |
Part 2: Visualizing the Competitive Landscape
The following diagram illustrates the kinetic competition. Note that the Base plays a dual role: it activates the amine for the desired reaction but can also deprotonate the hydroxyl group, accelerating the fatal sultone pathway.
Figure 1: Kinetic competition between sulfonamide synthesis (green) and sultone formation/elimination (red).
Part 3: Strategic Experimental Protocols
The "Cold-Quench" Coupling Protocol
Objective: Maximize sulfonamide yield while suppressing sultone formation.
Principle: Aliphatic sulfonyl chlorides are far more reactive (and unstable) than their aromatic counterparts. High temperatures (>0°C) favor the unimolecular entropy-driven cyclization (sultone formation). We must operate under kinetic control.
Reagents:
-
Substrate: Hydroxy-cyclohexanesulfonyl chloride (freshly prepared or stored at -20°C).
-
Nucleophile: Primary or secondary amine (1.1 equiv).
-
Base: N-Methylmorpholine (NMM) or 2,6-Lutidine.
-
Why? Avoid Triethylamine (TEA). TEA is basic enough to deprotonate the alcohol, accelerating sultone formation. NMM is a milder base that acts primarily as an HCl scavenger.
-
-
Solvent: Anhydrous THF or DCM.
Step-by-Step Methodology:
-
System Prep: Flame-dry a 2-neck round bottom flask under Argon.
-
Amine Charge: Dissolve the amine (1.1 equiv) and NMM (1.2 equiv) in anhydrous THF. Cool to -78°C (dry ice/acetone bath).
-
Note: Extreme cold is necessary to freeze out the conformational flipping of the cyclohexane ring.
-
-
Substrate Addition: Dissolve the sulfonyl chloride in a minimal amount of THF. Add this solution dropwise over 30 minutes to the amine mixture.
-
Critical: Slow addition ensures the concentration of free sulfonyl chloride remains low relative to the amine, favoring the bimolecular reaction (sulfonamide) over the unimolecular one (sultone).
-
-
Reaction: Stir at -78°C for 1 hour, then allow to warm only to 0°C. Do not heat to room temperature until TLC confirms consumption of the chloride.
-
Quench: Quench with 1M HCl (aq) at 0°C. This protonates any alkoxides formed, stopping sultone cyclization immediately.
Troubleshooting: The "Sulfene" Elimination
If your product analysis shows an alkene (desulfonylation) or a rearranged product, you likely triggered an elimination pathway via a Sulfene intermediate .
-
Cause: The base was too strong or the temperature too high, removing a proton alpha to the sulfonyl group.
-
Solution: Switch to a biphasic system (Schotten-Baumann conditions) using inorganic base (K₂CO₃) in DCM/Water. The hydroxyl group remains protonated in the organic phase, while the amine reacts at the interface.
Part 4: Data & Reactivity Comparison
The following table summarizes the reactivity profile of cyclohexanesulfonyl chlorides compared to standard benchmarks.
| Parameter | Aromatic (-Ph-SO₂Cl) | Aliphatic (Cyclohexyl-SO₂Cl) | Hydroxy-Cyclohexyl-SO₂Cl |
| Thermal Stability | High (Stable >100°C) | Low (Decomposes >40°C) | Very Low (Spontaneous cyclization) |
| Hydrolysis Rate | Slow ( | Fast ( | Rapid (Assisted by -OH group) |
| Dominant Side Rxn | Sulfonic acid formation | Sulfene elimination | Sultone formation |
| Preferred Base | TEA, Pyridine, NaOH | Pyridine, Hunig's Base | N-Methylmorpholine, 2,6-Lutidine |
Part 5: Synthetic Workflow Visualization
This diagram outlines the decision tree for synthesizing these sensitive scaffolds.
Figure 2: Recommended synthetic workflow emphasizing "One-Pot" strategies to minimize handling of the unstable chloride.
References
-
King, J. F., & Durst, T. (1962). Sulfenes in the Reaction of Alkanesulfonyl Chlorides with Amines. Journal of the American Chemical Society. [Link]
-
Roberts, D. W., & Williams, D. L. (2002). The reactivity of sultones: a review. Tetrahedron. [Link][1]
-
Wolfe, J. P., et al. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery. [Link][1][2][3][4][5][6][7]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
Sources
- 1. 2-Hydroxyethanesulphonyl chloride: a sulphonyl chloride with a primary hydroxy-group - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. New Synthesis Method for Sultone Derivatives: Synthesis, Crystal Structure and Biological Evaluation of S-CA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. researchgate.net [researchgate.net]
Potential applications of 2-Hydroxycyclohexane-1-sulfonyl chloride in organic chemistry
Synthesis, Reactivity, and Applications in Drug Discovery & Materials Science
Executive Summary
2-Hydroxycyclohexane-1-sulfonyl chloride (2-HCSC) represents a distinct class of bifunctional aliphatic building blocks. Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), which serve primarily as leaving groups or protecting groups, 2-HCSC offers a chiral, cyclohexane-fused scaffold capable of divergent reactivity.
Its core value lies in its ability to function as a "masked" reactive intermediate . It serves as a stable precursor to transient 1,2-cyclohexane sultones (reactive alkylating agents) and as a scaffold for
Synthesis & Structural Considerations
2.1 The Stereochemical Imperative
The reactivity of 2-HCSC is dictated by the relative stereochemistry of the hydroxyl (-OH) and sulfonyl chloride (-SO₂Cl) groups. The most common synthetic routes yield the trans-isomer due to the anti-addition mechanism inherent in olefin functionalization.
-
Trans-Diequatorial: Stable conformer, accessible for bimolecular substitution.
-
Trans-Diaxial: Highly reactive; prone to intramolecular cyclization to
-sultones or elimination under basic conditions.
2.2 Primary Synthetic Route: Oxidative Chlorination
While direct chlorosulfonation of cyclohexene is possible, it often yields mixtures of sultones and sulfates. The most robust protocol involves the oxidative chlorination of the corresponding mercaptan or thioacetate.
Protocol: Oxidative Chlorination of 2-Mercaptocyclohexanol
-
Precursor: trans-2-mercaptocyclohexanol (derived from cyclohexene oxide ring opening with thiols).
-
Reagents: Chlorine gas (
) or N-Chlorosuccinimide (NCS), Acetic Acid/Water. -
Mechanism: Oxidation of thiol (-SH) to sulfonyl chloride (-SO₂Cl) via a sulfenyl chloride intermediate.
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer and a gas inlet tube. Cool to 0–5°C using an ice/salt bath.
-
Dissolution: Dissolve trans-2-mercaptocyclohexanol (10 mmol) in a mixture of glacial acetic acid and water (5:1 ratio).
-
Chlorination: Bubble
gas slowly through the solution. Maintain temperature <10°C to prevent thermal decomposition of the sulfonyl chloride. -
Endpoint: The reaction is complete when the solution turns a persistent faint yellow-green (excess
). -
Workup: Purge excess
with nitrogen. Pour reaction mixture onto crushed ice. Extract immediately with dichloromethane (DCM). -
Purification: Wash DCM layer with cold 5%
(rapidly, to avoid hydrolysis) and brine. Dry over and concentrate in vacuo at <30°C.
Critical Control Point: 2-HCSC is thermally labile. Do not distill. Use crude for subsequent steps or recrystallize from cold hexane/benzene if solid.
Divergent Reactivity Pathways
The bifunctionality of 2-HCSC allows for "Orthogonal Functionalization." The sulfonyl chloride is a hard electrophile, while the hydroxyl group acts as a nucleophile or a hydrogen bond donor.
3.1 Pathway A: Sulfonamide Formation (Medicinal Chemistry)
Reaction with primary or secondary amines yields
3.2 Pathway B: Intramolecular Cyclization (Materials/Batteries)
Treatment with a weak base (e.g., Pyridine,
-
Note: Unlike the stable 5-membered (1,3-propane) or 6-membered (1,4-butane) sultones, the 4-membered 1,2-sultone is highly strained and reactive. It acts as a potent alkylating agent for ring-opening polymerization or surface passivation in lithium-ion batteries.
3.3 Visualization of Reaction Pathways
Figure 1: Divergent reactivity of 2-HCSC. Path A yields stable pharmacophores; Path B yields reactive electrophiles.
Applications in Drug Development[1][2]
4.1 Transition State Mimetics
The 2-hydroxy-1-sulfonamide moiety is isosteric with the tetrahedral intermediate formed during amide bond hydrolysis.
-
Mechanism: The sulfonamide oxygen atoms coordinate the catalytic Zinc ion in metalloproteases, while the hydroxyl group forms H-bonds with the enzyme backbone, locking the inhibitor in the active site.
-
Case Study: This scaffold has been explored in TACE (Tumor Necrosis Factor-alpha Converting Enzyme) inhibitors for treating rheumatoid arthritis [1].
4.2 Protocol: Synthesis of a TACE Inhibitor Analog
Objective: Coupling 2-HCSC with 4-(2-aminoethyl)morpholine.
-
Preparation: Dissolve 4-(2-aminoethyl)morpholine (1.0 eq) and Triethylamine (1.2 eq) in anhydrous THF.
-
Addition: Add a solution of 2-HCSC (1.0 eq) in THF dropwise at 0°C.
-
Reaction: Stir at room temperature for 4 hours. Monitor by TLC (the disappearance of the sulfonyl chloride spot).
-
Quench: Add water. The
-hydroxy sulfonamide typically precipitates or can be extracted with Ethyl Acetate. -
Yield: Expected yields range from 75–85%.[1]
Quantitative Data: Stability & Reactivity Profile
The following table summarizes the stability of 2-HCSC compared to common sulfonyl chlorides, highlighting the need for specific handling.
| Property | 2-HCSC | Tosyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) | Implication |
| Physical State | Viscous Oil / Low melting solid | Solid | Liquid | 2-HCSC requires careful weighing; avoid warming. |
| Hydrolytic Stability | Low ( | High | Moderate | Must use anhydrous conditions; aqueous workups must be rapid. |
| Thermal Stability | Decomposes > 60°C | Stable > 100°C | Stable > 100°C | Do not distill. Remove solvents at low temp/vacuum. |
| Reactivity (Aminolysis) | High (Steric hindrance low) | Moderate | High | Excellent for coupling with hindered amines. |
Advanced Workflow: The "Sultone" Battery Electrolyte Strategy
In materials science, 2-HCSC is investigated as a precursor to solid-electrolyte interphase (SEI) formers.
Concept: 2-HCSC is coated onto a cathode material. Upon initial charging (formation cycle), the electrochemical environment acts as a base, converting 2-HCSC into the reactive 1,2-sultone in situ. This sultone polymerizes on the electrode surface, creating a protective sulfonate-rich layer that prevents electrolyte decomposition.
Figure 2: In-situ generation of SEI layers using 2-HCSC as a precursor.
References
-
Synthesis of Sulfonyl Chlorides via Oxidative Chlorin
-
Reactivity of Beta-Sultones and Hydroxy-Sulfonyl Chlorides
-
Sulfonyl Chlorides in Medicinal Chemistry
- Source: Merck Millipore Technical Review
-
Context: General protocols for sulfonamide synthesis and TACE inhibitor scaffolds.[6]
-
Sultones as Reagents and Electrolyte Additives
- Source: BenchChem Technical Guide
-
Context: Reactivity of cyclic sulfonate esters (sultones) and their use in batteries and synthesis.[7]
-
Preparation of 2-Chlorocyclohexanol (Precursor Chemistry)
- Source: Organic Syntheses, Coll. Vol. 1, p.158 (1941)
- Context: Foundational chemistry for manipulating 1,2-cyclohexane deriv
-
Link:[Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Hydroxyethanesulphonyl chloride: a sulphonyl chloride with a primary hydroxy-group - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Synthesis and Handling of Hydroxyalkanesulfonyl Chlorides
This comprehensive technical guide details the synthesis, stability, and handling of hydroxyalkanesulfonyl chlorides—a class of highly reactive, bifunctional intermediates critical for specialized sulfocylation and cross-linking applications.
Executive Summary: The Stability Paradox
Hydroxyalkanesulfonyl chlorides (e.g., 2-hydroxyethanesulfonyl chloride, 1 ) represent a chemical paradox. They possess two mutually reactive functional groups: a nucleophilic hydroxyl (-OH) and an electrophilic sulfonyl chloride (-SO₂Cl).
In most standard organic environments, these functionalities react intramolecularly to form sultones (cyclic sulfonate esters) or intermolecularly to form polyesters. Consequently, "synthesis" of these compounds is often synonymous with their in situ generation or isolation at low temperatures.
Key Technical Insight: Traditional chlorination of hydroxy-sulfonic acids (e.g., sodium isethionate) using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) is not recommended for targeting the hydroxy species. These reagents almost invariably convert the alcohol group to a chloride, yielding chloroalkanesulfonyl chlorides (e.g., 2-chloroethanesulfonyl chloride) rather than the desired hydroxy analog.
Mechanistic Pathways & Synthesis Strategies
To successfully synthesize a hydroxyalkanesulfonyl chloride, one must avoid reagents that activate the hydroxyl group. The literature supports two primary validated pathways.
Pathway A: Oxidative Chlorination of Mercaptoalkanols (The "King" Method)
This is the most robust method for generating free hydroxyalkanesulfonyl chlorides, particularly 2-hydroxyethanesulfonyl chloride. By oxidizing the thiol group of a mercaptoalcohol with chlorine gas in an aqueous medium, the sulfonyl chloride is formed without attacking the hydroxyl group.
Mechanism:
Pathway B: Chlorination of Hydroxyalkanesulfinates
For longer chain analogs (e.g., 3-hydroxypropanesulfonyl chloride), chlorination of the corresponding sulfinate salts in non-polar solvents (DCM) is effective.[1] This avoids the harsh acidic conditions of aqueous chlorination that might promote rapid sultone cyclization.
Pathway C: The Protected Route (Acetylation)
For practical drug development workflows where isolation is required, the hydroxyl group is typically protected (e.g., as an acetate) prior to sulfonyl chloride formation.
Visualization of Reaction Pathways
The following diagram illustrates the divergent outcomes based on reagent selection, highlighting why oxidative chlorination is superior for retaining the hydroxyl group.
Figure 1: Divergent synthesis pathways. Standard chlorinating agents (red path) destroy the alcohol functionality. Oxidative chlorination (green path) preserves it.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxyethanesulfonyl Chloride
Based on the methodology of King et al. (Can. J. Chem).[1][2]
Safety Warning: Chlorine gas is toxic. Sulfonyl chlorides are corrosive and lachrymators. Perform all operations in a high-efficiency fume hood.
Reagents:
-
2-Mercaptoethanol (1.0 eq)
-
Chlorine gas (Cl₂)[3]
-
Distilled Water
-
Dichloromethane (DCM) or Benzene (for extraction)
Step-by-Step Workflow:
-
Preparation: Dissolve 2-mercaptoethanol in water (approx. 10% w/v solution) in a multi-neck flask equipped with a mechanical stirrer, gas inlet tube, and thermometer.
-
Cooling: Immerse the flask in an ice-salt bath to maintain the temperature between 0°C and 5°C . Temperature control is critical to prevent "runaway" oxidation or hydrolysis.
-
Chlorination: Bubble Chlorine gas (Cl₂) rapidly through the solution.
-
Observation: The solution will initially turn yellow/green. Continue until the stoichiometric excess is reached (approx. 3.5 molar equivalents of Cl₂).
-
Endpoint: Persistence of a green tint and a drop in temperature (end of exotherm).
-
-
Extraction (Rapid): Immediately extract the cold aqueous mixture with cold Dichloromethane (DCM).
-
Note: Do not allow the aqueous phase to stand; acid-catalyzed hydrolysis is rapid.
-
-
Isolation: Dry the DCM layer over anhydrous MgSO₄ at 0°C. Filter and concentrate under reduced pressure at or below 0°C.
-
Result: A colorless, syrupy liquid.
-
Storage: Use immediately.[1] Storage at -78°C is possible for short durations, but cyclization to the
-sultone occurs upon warming.
-
Protocol 2: Synthesis of 3-Hydroxypropanesulfonyl Chloride
Via the Sulfinate Route (Durst et al.).
Reagents:
-
Sodium 3-hydroxy-1-propanesulfinate[1]
-
Chlorine gas or Sulfuryl Chloride (SO₂Cl₂)
Workflow:
-
Suspend sodium 3-hydroxy-1-propanesulfinate in anhydrous DCM at 0°C.
-
Add a stoichiometric amount of Chlorine gas or SO₂Cl₂ dropwise.
-
Filter off the sodium chloride (NaCl) byproduct.
-
Evaporate solvent at low temperature to yield the crude sulfonyl chloride.
-
Stability Note: This homologue is slightly more stable than the ethyl analog but will eventually cyclize to 1,3-propane sultone (a known carcinogen). Handle with extreme caution.
-
Stability & Cyclization Kinetics
The utility of hydroxyalkanesulfonyl chlorides is limited by their tendency to self-cyclize. The rate of cyclization depends on the chain length (ring size formation).
| Compound | Product of Cyclization | Stability Profile | Half-life (approx.) |
| 2-Hydroxyethanesulfonyl chloride | Highly Unstable | Minutes at 20°C | |
| 3-Hydroxypropanesulfonyl chloride | Moderately Unstable | Hours at 20°C | |
| 4-Hydroxybutanesulfonyl chloride | Unstable | Hours/Days at 20°C |
Mechanism of Instability
The hydroxyl oxygen acts as an internal nucleophile, attacking the sulfur atom and displacing the chloride ion. This reaction is often base-catalyzed; even trace amounts of water or amine can accelerate it.
Figure 2: Intramolecular cyclization mechanism leading to sultone formation.
Comparison of Chlorinating Agents
The choice of chlorinating agent is the single most critical variable in this synthesis.
| Agent | Target Substrate | Outcome | Recommendation |
| Thionyl Chloride (SOCl₂) | Sodium Isethionate | Failure: Yields 2-chloroethanesulfonyl chloride.[6] | Avoid |
| Phosphorus Pentachloride (PCl₅) | Sodium Isethionate | Failure: Yields 2-chloroethanesulfonyl chloride. | Avoid |
| Chlorine (Cl₂) / Water | 2-Mercaptoethanol | Success: Yields 2-hydroxyethanesulfonyl chloride.[7][8] | Recommended |
| Chlorine (Cl₂) / DCM | Hydroxy-sulfinates | Success: Yields hydroxyalkanesulfonyl chloride.[1] | Recommended (for propyl/butyl chains) |
References
-
King, J. F., et al. (1978). "Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride."[1] Canadian Journal of Chemistry, 56(24), 3054–3069.
-
Durst, T., & King, J. F. (1966). "Sulfenes in the reaction of hydroxyalkanesulfonyl chlorides." Canadian Journal of Chemistry.[1][2]
-
Hillhouse, J. H., et al. (2006). "Hydroxyalkanesulfonyl chlorides from chlorination of hydroxyalkanesulfinate salts."[1] Phosphorus, Sulfur, and Silicon and the Related Elements.
-
BenchChem. (2025).[4][5][9] "Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides."
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Unveiling the reaction chemistry of sulfoxides during water chlorination [infoscience.epfl.ch]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic data (NMR, IR, MS) of 2-Hydroxycyclohexane-1-sulfonyl chloride
The following technical guide details the spectroscopic characterization of 2-Hydroxycyclohexane-1-sulfonyl chloride , a highly reactive bifunctional intermediate.
This guide is structured for researchers requiring immediate, actionable data for structural elucidation and stability assessment.
Executive Summary & Stability Warning
Compound: 2-Hydroxycyclohexane-1-sulfonyl chloride Molecular Formula: C₆H₁₁ClO₃S Molecular Weight: 198.67 g/mol
The Dual-Functionality Challenge:
This molecule contains a nucleophilic hydroxyl group (-OH) at the C2 position and an electrophilic sulfonyl chloride group (-SO₂Cl) at the C1 position. This proximity creates an inherent instability. Under basic conditions or elevated temperatures, the compound is prone to intramolecular cyclization to form cyclohexane-1,2-sultone (a strained
Handling Protocol:
-
Temperature: Store and handle at < 0°C.
-
Solvent: Use strictly anhydrous CDCl₃ or CD₂Cl₂. Avoid DMSO-d₆ or MeOH-d₄ (reacts to form sulfonates).
-
Analysis Window: Perform spectroscopy immediately upon isolation.
NMR Spectroscopy (Nuclear Magnetic Resonance)
NMR is the definitive method for determining the stereochemistry (cis vs. trans) of the substituents. The coupling constants (
¹H NMR Data (Predicted/Consolidated)
Solvent: CDCl₃ (7.26 ppm reference)
| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling ( | Diagnostic Insight |
| H1 | CH-SO₂Cl | 3.60 – 3.95 | ddd or multiplet | Highly deshielded by electron-withdrawing sulfonyl group. | |
| H2 | CH-OH | 3.80 – 4.20 | ddd or multiplet | Deshielded by oxygen; often overlaps with H1. | |
| -OH | Hydroxyl | 2.50 – 4.00 | Broad singlet | N/A | Chemical shift is concentration/temperature dependent. |
| H3-H6 | Ring CH₂ | 1.20 – 2.40 | Multiplets | Complex | Typical cyclohexane envelope. |
Stereochemical Assignment (The Critical -Value)
The relationship between H1 and H2 determines the isomer.
-
Trans-Isomer (Diequatorial): If the ring is locked in a chair conformation where both groups are equatorial (most stable), H1 and H2 are both axial.
-
Diagnostic: Large coupling constant
(Axial-Axial).
-
-
Cis-Isomer (Axial-Equatorial): One substituent is axial, the other equatorial.
-
Diagnostic: Small coupling constant
(Axial-Equatorial).
-
¹³C NMR Data
Solvent: CDCl₃ (77.16 ppm reference)
-
C1 (C-SO₂Cl):
70.0 – 75.0 ppm (Deshielded, but typically upfield of C-O). -
C2 (C-OH):
65.0 – 72.0 ppm . -
C3-C6:
20.0 – 35.0 ppm (Aliphatic ring carbons).
Expert Note: If you observe a carbonyl-like peak >170 ppm or alkene peaks (120-140 ppm), elimination has occurred. If you see shifts moving significantly downfield, check for
-sultone formation.
Infrared Spectroscopy (IR)[1][2][3][4]
IR is the fastest method to confirm the integrity of the sulfonyl chloride functional group and the presence of the hydroxyl group.
| Functional Group | Wavenumber ( | Intensity | Assignment |
| O-H | 3300 – 3550 | Broad, Medium | Alcohol stretch (Intermolecular H-bonding). |
| SO₂ (Asymmetric) | 1365 – 1390 | Strong | Diagnostic sulfonyl chloride band. |
| SO₂ (Symmetric) | 1165 – 1190 | Strong | Diagnostic sulfonyl chloride band.[1] |
| S-Cl | ~360 – 380 | Medium | Often in the fingerprint region (requires CsI plates or ATR). |
| C-H (sp³) | 2850 – 2950 | Strong | Cyclohexane ring stretch. |
The "Sultone Shift" Warning:
If the compound cyclizes to the
Mass Spectrometry (MS)[4][6]
Direct ionization (ESI/APCI) can be difficult due to hydrolysis. Electron Impact (EI) or CI (Chemical Ionization) with a direct insertion probe is preferred for the volatile chloride.
-
Molecular Ion (M⁺):
(Usually weak or absent in EI). -
Isotopic Pattern: Look for the characteristic Chlorine cluster.[2]
-
M : M+2 ratio
3:1 (confirms presence of one Cl atom).[2]
-
-
Key Fragmentation Pathways:
-
: Loss of Chlorine (
). -
: Loss of the entire sulfonyl chloride group, leaving the cyclohexanol cation (
, often followed by dehydration to cyclohexene). - : Dehydration peak.
-
: Loss of Chlorine (
Experimental Workflow & Logic
The following diagram illustrates the critical decision pathways for synthesizing and characterizing this unstable intermediate.
Figure 1: Reaction and stability workflow. Note the bifurcation at the "Condition Check" leading to either successful characterization or degradation products.
References
-
King, J. F., & Hillhouse, J. H. (1981).[3] 2-Hydroxyethanesulphonyl chloride: a sulphonyl chloride with a primary hydroxy-group.[3] Journal of the Chemical Society, Chemical Communications.[3] Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Electron-impact studies.[4] Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Hydroxyethanesulphonyl chloride: a sulphonyl chloride with a primary hydroxy-group - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides: the formation of C–O and C–N bonds upon electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Health and safety information for 2-Hydroxycyclohexane-1-sulfonyl chloride
[1]
Executive Summary & Chemical Identity[1]
2-Hydroxycyclohexane-1-sulfonyl chloride is a bifunctional reactive intermediate characterized by a "Janus-faced" reactivity profile: it possesses both a nucleophilic hydroxyl group (-OH) and an electrophilic sulfonyl chloride moiety (-SO₂Cl).[1]
While often transiently generated in situ during sulfonamide synthesis, its isolation presents unique safety challenges distinguishable from simple alkyl sulfonyl chlorides.[1] Beyond standard corrosivity, this molecule poses a latent genotoxic risk due to its structural predisposition to intramolecular cyclization, forming highly reactive bicyclic sultones.
Chemical Identifiers[1][2][3][4][5][6][7][8][9]
Critical Hazard Analysis: The "Ticking Clock" Mechanism
To safely handle this compound, researchers must understand why it is hazardous.[1] It is not merely a corrosive liquid; it is a chemical system competing between two degradation pathways.[1]
The Dual-Threat Pathway
-
Hydrolysis (Corrosive Hazard): On contact with ambient moisture, the -SO₂Cl group hydrolyzes, releasing hydrogen chloride (HCl) gas and the corresponding sulfonic acid. This reaction is exothermic.[1]
-
Intramolecular Cyclization (Genotoxic Hazard): Under basic conditions or elevated temperatures, the internal hydroxyl group can attack the sulfonyl center. This eliminates HCl to form 1,2-cyclohexane sultone (a bicyclic
-sultone).[1]
Safety Implication: Sultones are potent alkylating agents and established sensitizers/carcinogens (e.g., 1,3-Propane sultone). You must treat 2-Hydroxycyclohexane-1-sulfonyl chloride as a potential mutagenic impurity precursor .[1]
Reaction Pathway Diagram
The following diagram illustrates the competing fates of the molecule, highlighting the critical safety control points.
Figure 1: Competing degradation pathways. Note that the formation of the Sultone creates a non-volatile but highly toxic alkylating hazard.
Toxicological Profile & Exposure Limits
Since specific toxicological data for this intermediate is sparse, safety protocols must be derived from Structure-Activity Relationships (SAR) using validated analogs.[1]
| Endpoint | Hazard Classification | Mechanism & Evidence |
| Acute Toxicity | Skin Corr.[1][2] 1B | Releases HCl on contact with tissue water.[1] Causes immediate, irreversible necrosis (coagulative necrosis).[1] Analog: Cyclohexanesulfonyl chloride [1].[1] |
| Inhalation | STOT SE 3 (Resp) | Inhalation of vapors/aerosols delivers HCl directly to alveoli, causing pulmonary edema. |
| Genotoxicity | Suspected Muta. 2 | The potential cyclization product (sultone) mimics 1,3-Propane sultone (IARC Group 2A), a direct-acting alkylator that methylates DNA [2]. |
| Sensitization | Skin Sens. 1 | Sulfonyl chlorides and their sultone derivatives are haptens that can bind to skin proteins, leading to allergic contact dermatitis.[1] |
Engineering Controls & Personal Protective Equipment (PPE)
Hierarchy of Controls
-
Elimination: Generate in situ and react immediately (telescoping synthesis) to avoid isolation.[1]
-
Engineering:
-
Primary: Handle exclusively in a Class II Biosafety Cabinet or Chemical Fume Hood with face velocity >100 fpm.
-
Secondary: Use Schlenk lines or Gloveboxes for solid handling to prevent hydrolysis.[1]
-
-
Administrative: Designate "Acid Gas" and "Carcinogen" zones.
PPE Matrix[1]
| Protection Zone | Requirement | Rationale |
| Respiratory | Full-face respirator with ABEK-P3 cartridges (if outside hood).[1] | Protects against acid gas (HCl) and particulates.[1] |
| Dermal (Hand) | Double Gloving: Inner: Nitrile (4 mil)Outer: Laminate film (Silver Shield/4H) | Standard nitrile degrades rapidly upon exposure to sulfonyl chlorides and acidic byproducts.[1] |
| Ocular | Chemical Splash Goggles + Face Shield.[1] | Safety glasses are insufficient against corrosive liquids under pressure (e.g., syringe failure).[1] |
| Body | Chemical-resistant apron (Tychem® or equivalent).[1] | Prevents soak-through to street clothes.[1] |
Operational Protocols
Safe Handling & Storage
-
Temperature: Store at -20°C . Low temperature inhibits the kinetic rate of sultone formation.
-
Atmosphere: Store under Argon/Nitrogen.[1] Moisture triggers autocatalytic decomposition (HCl generation accelerates further degradation).[1]
-
Container: Teflon-lined caps.[1] Do not use metal spatulas (corrosion risk).[1]
Quenching & Waste Disposal (Self-Validating Protocol)
Do not add water directly. The exotherm can cause splashing of the corrosive mixture.
Step-by-Step Quenching Workflow:
-
Cool: Chill the reaction vessel to 0°C.
-
Dilute: Add a non-protic solvent (e.g., DCM or Toluene) to act as a heat sink.[1]
-
Neutralize: Slowly add a 10% aqueous solution of Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide .[1]
-
Why? Basic hydrolysis opens the sultone ring (if formed) to the less toxic sulfonate salt and neutralizes the HCl.
-
-
Validate: Check pH of the aqueous layer.[1] It must be pH > 9 to ensure complete hydrolysis of the sulfonyl chloride.
Emergency Response Workflow
Figure 2: Emergency Triage Protocol. Immediate dilution with water is the only first-line defense for skin contact.
References
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: Cyclohexanesulfonyl chloride (CAS 4837-38-1).[1] MilliporeSigma.[1][3][4]
-
International Agency for Research on Cancer (IARC). (2017).[1] 1,3-Propane Sultone.[1] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 110.
-
King, J. F., et al. (1982).[1] The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 60(2), 229-234.
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 24884208, Cyclohexanesulfonyl chloride.[1]
Technical Whitepaper: Stability Protocols and Storage Lifecycle for 2-Hydroxycyclohexane-1-sulfonyl Chloride
This guide is structured as a high-level technical whitepaper designed for researchers and process chemists handling 2-Hydroxycyclohexane-1-sulfonyl chloride . It prioritizes mechanistic understanding of instability to drive storage protocols.
Executive Summary
2-Hydroxycyclohexane-1-sulfonyl chloride (CAS: N/A for specific isomer, generic class often cited in patent literature) is a high-energy, bifunctional reagent used primarily as a sulfonylating agent in medicinal chemistry. Its structure—containing both a nucleophilic hydroxyl group (
Unlike standard arylsulfonyl chlorides (e.g., Tosyl chloride), this aliphatic
Chemical Identity & Reactivity Profile[1]
To store this compound effectively, one must understand why it degrades. The molecule exists in a precarious energetic minimum.
The Bifunctional Threat
The proximity of the hydroxyl group at the C2 position to the sulfonyl chloride at C1 introduces two primary non-hydrolytic degradation pathways, in addition to standard hydrolysis.
-
Hydrolysis (Moisture Driven): Reaction with water generates 2-hydroxycyclohexane-1-sulfonic acid and HCl. The generated HCl is hygroscopic, pulling in more moisture and accelerating the cycle.
-
Intramolecular Cyclization (
-Sultone Formation): Under basic or neutral conditions, the hydroxyl oxygen can attack the sulfur center, displacing chloride. This forms a bicyclic 1,2-oxathietane 2,2-dioxide (a -sultone). This four-membered ring is highly strained and reactive. -
Elimination (Desulfonylation/Dehydrohalogenation): Depending on the stereochemistry (specifically if H-C1 and OH-C2 are anti-periplanar), the molecule can eliminate HCl to form 1-cyclohexene-1-sulfonic acid derivatives or release
and an alkene (though less common for sulfonyl chlorides than sulfonyl radicals).
Visualization of Degradation Pathways
The following diagram maps the kinetic risks associated with this molecule.
Figure 1: Primary degradation vectors. Note that Hydrolysis is the most common storage failure mode, while Cyclization is an intrinsic molecular risk.
Stability Assessment & Storage Protocols
Based on the reactivity profile, the following storage "Triad of Stability" is mandatory.
The "Cold-Dry-Inert" Triad
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C ( | Low temperature reduces the kinetic energy available to overcome the activation barrier for intramolecular cyclization (sultone formation). |
| Atmosphere | Argon or Nitrogen | Displaces oxygen and, more importantly, atmospheric moisture. Argon is preferred due to its higher density, blanketing the solid. |
| Humidity | < 10% RH (Desiccated) | Prevents the hydrolysis cascade. The generation of HCl gas upon hydrolysis creates a "wet acid" environment that rapidly destroys the remaining bulk. |
| Container | Amber Glass + Teflon Liner | Amber glass blocks UV (though less critical for this molecule). Teflon (PTFE) liners are essential as HCl vapor degrades standard pulp/polyethylene liners. |
Detailed Storage Workflow
Do not store this compound in a shared freezer without secondary containment.
-
Primary Container: Use a glass vial with a PTFE-lined screw cap. Parafilm is insufficient as it is permeable to HCl over time.
-
Secondary Containment: Place the primary vial inside a larger jar containing a layer of active desiccant (e.g., Drierite or molecular sieves).
-
Inert Gas Purge: Before sealing the primary vial after every use, flush the headspace with a gentle stream of dry Nitrogen or Argon for 10-15 seconds.
-
Thawing Protocol: Allow the vial to warm to room temperature inside a desiccator before opening. Opening a cold vial in humid air causes immediate condensation, ruining the reagent.
Handling & Quality Control (QC)
Because this reagent is often synthesized in situ or purchased with variable purity, a robust QC workflow is required before committing valuable substrates to a reaction.
QC Methodology
-
Visual Inspection: The compound should be a white to off-white crystalline solid. A sticky, yellow, or fuming solid indicates hydrolysis (HCl release) or polymerization.
-
Titration (Chloride Content): A silver nitrate titration can quantify hydrolyzable chloride. However, this destroys the sample.
-
1H-NMR (The Gold Standard):
-
Solvent: Anhydrous
or . Avoid DMSO- (can react) or (immediate hydrolysis). -
Diagnostic Signals: Look for the shift of the proton alpha to the sulfonyl group.
-
Degradation Markers: Appearance of alkene protons (5.5–6.0 ppm) indicates elimination. Broadening of peaks often suggests oligomerization.
-
QC Decision Tree
Figure 2: Quality Control Decision Matrix. Strict adherence prevents failed synthesis batches.
Experimental Usage Notes
When using 2-Hydroxycyclohexane-1-sulfonyl chloride in synthesis (e.g., sulfonamide formation):
-
Base Addition Order: Do not mix the sulfonyl chloride with base (TEA, Pyridine) before adding the amine nucleophile. The base will trigger the
-sultone formation or elimination immediately. -
Preferred Protocol: Dissolve the amine and base in solvent (DCM/THF) first. Cool to 0°C. Add the sulfonyl chloride solution dropwise. This ensures the amine competes effectively against the intramolecular cyclization.
-
Quenching: Quench reactions with dilute acid rather than strong base to avoid post-reaction side products during workup.
References
- King, J. F., & Durst, T. (1985).
-
Google Patents. (2019). WO2019232083A1 - Compounds and methods for treating bacterial infections. Retrieved from (Context: Usage of 2-hydroxycyclohexane-1-sulfonyl chloride in synthesis).
-
BenchChem. (2025).[1] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from (Context: Stability trends of sulfonyl chloride precursors).
-
Tocris Bioscience. (n.d.). Stability and Storage of Bioactive Chemicals. Retrieved from (Context: Standard cold-storage protocols for labile reagents).
Sources
Methodological & Application
Application Note: Controlled Synthesis of Sulfonamides using 2-Hydroxycyclohexane-1-sulfonyl Chloride
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The utilization of 2-hydroxycyclohexane-1-sulfonyl chloride (2-HCSC) offers a high-value entry point into chiral sulfonamide scaffolds. Unlike standard aromatic sulfonyl chlorides, this aliphatic, bifunctional reagent presents a unique set of mechanistic challenges. The presence of the
This protocol is designed to maximize the yield of the desired sulfonamide while controlling the stereochemical integrity of the cyclohexane ring. It addresses the "Sultone Shunt"—a common failure mode where the reagent cyclizes before capturing the amine.
Key Mechanistic Insight: The "Sultone Shunt"
In the presence of base (B:), the hydroxyl proton is acidic (
Objective: Favor the kinetic direct attack of the amine on the sulfur center or control the sultone formation to ensure predictable ring-opening.
Mechanistic Pathway Visualization
The following diagram illustrates the competing pathways and the critical decision nodes for the chemist.
Figure 1: Reaction bifurcation showing the direct sulfonylation pathway (Blue) versus the sultone intermediate pathway (Red). Path A is preferred for mildness, while Path B occurs if the base is added too rapidly.
Experimental Protocol
Reagent Handling
-
Stability Warning: 2-HCSC is thermally unstable and hydrolytically sensitive. It should be stored at -20°C under argon. If the reagent appears as a viscous dark oil, it has likely polymerized or cyclized; fresh preparation (via chlorosulfonation of the corresponding thiol or oxidative chlorination) is recommended.
-
Solvent Selection: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Avoid nucleophilic solvents (MeOH, EtOH).
Standard Operating Procedure (SOP)
Scale: 1.0 mmol basis Reaction Time: 2–4 hours Temperature: -10°C to Room Temperature (RT)
| Reagent | Equivalents | Role | Notes |
| 2-HCSC | 1.0 | Electrophile | Dissolve in minimal DCM. |
| Amine (R-NH₂) | 1.1 – 1.2 | Nucleophile | Use 1.5 eq if amine is volatile. |
| Triethylamine (TEA) | 1.5 | HCl Scavenger | DIPEA can be substituted for less steric amines. |
| DMAP | 0.1 (Optional) | Catalyst | Use only if conversion is sluggish via Path B. |
| DCM | 0.2 M | Solvent | Must be anhydrous. |
Step-by-Step Workflow
-
Preparation of Amine Solution: In a flame-dried round-bottom flask under
, dissolve the Amine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM (volume to reach 0.2 M final concentration). Cool this solution to -10°C (ice/salt bath).-
Rationale: Pre-cooling the base/amine mixture suppresses the rate of sultone formation upon addition of the chloride.
-
-
Controlled Addition: Dissolve 2-HCSC (1.0 equiv) in a separate vial with minimal anhydrous DCM. Add this solution dropwise to the amine solution over 15–20 minutes.
-
Critical Control Point: Do not add the amine to the chloride. Adding base/amine to the chloride creates a momentary high concentration of base relative to amine locally, favoring the intramolecular cyclization (Path B).
-
-
Reaction Monitoring: Allow the mixture to stir at -10°C for 1 hour, then slowly warm to RT.
-
TLC/LCMS Check: Look for the disappearance of the starting chloride (often invisible on UV, requires stain like KMnO4 or Hanessian’s). The product will be more polar than the chloride but less polar than the sulfonic acid byproduct.
-
-
Workup (Phosphate Buffer): Quench the reaction with 0.5 M Sodium Phosphate Monobasic (pH ~4.5) .
-
Why not HCl? Strong mineral acids can induce elimination of the hydroxyl group or retro-aldol type decomposition in complex substrates.
-
Why not NaOH? Strong base washes can open the ring or form epoxides if the sulfonamide proton is acidic enough.
-
-
Isolation: Extract with DCM (3x). Wash combined organics with brine. Dry over
and concentrate.
Troubleshooting & Optimization
| Observation | Diagnosis | Remediation |
| Low Yield / Sultone Formation | Base was too strong or added too fast. | Switch to Pyridine as both solvent and base (milder). Perform at -20°C. |
| No Reaction (Steric Amine) | Amine is too bulky to attack Sulfur. | Add 0.1 eq DMAP . Heat to 40°C (forces Path B: Sultone formation |
| O-Sulfonylation (Side Product) | Reaction at Oxygen instead of Nitrogen. | Ensure the amine is nucleophilic.[1] If the amine is an aniline (electron-poor), use LiHMDS to pre-deprotonate the aniline (forming the amide anion) before adding the chloride. |
Stereochemical Considerations
The starting material, typically derived from cyclohexene oxide or chlorosulfonation of cyclohexene, exists predominantly as the trans-isomer .
-
Configuration: The reaction at the sulfonyl sulfur atom does not invert the stereocenter at the carbon.
-
Outcome: Starting with trans-2-hydroxycyclohexane-1-sulfonyl chloride yields the trans-sulfonamide .
-
Conformation: The product prefers a diequatorial conformation in solution to minimize 1,2-diaxial interactions, making the hydroxyl group accessible for further functionalization (e.g., directed C-H activation).
References
-
Reactivity of Sulfonyl Chlorides: BenchChem Technical Guides. "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group."[2]
-
Mechanistic Insight on Sultones: King, J. F., et al. "The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone)." Canadian Journal of Chemistry, 1980.
-
Synthesis of Cyclohexyl Sulfonamides: De Luca, L., et al. "An Easy and Handy Synthesis of Sulfonamides directly from Sulfonic Acids." Journal of Organic Chemistry, 2008, 73, 3967-3969.[3]
-
General Amine-Sulfonyl Chloride Protocols: Thermo Fisher Scientific. "Amine-Reactive Crosslinker Chemistry."
Sources
Reaction of 2-Hydroxycyclohexane-1-sulfonyl chloride with primary and secondary amines
Application Note & Protocol Guide
Topic: Reaction of 2-Hydroxycyclohexane-1-sulfonyl chloride with Primary and Secondary Amines: Synthesis of Vicinal Hydroxysulfonamides
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Vicinal Hydroxysulfonamides
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents, from antibacterial "sulfa drugs" to diuretics, anticonvulsants, and protease inhibitors.[1][2][3] Its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and to engage in critical hydrogen bonding interactions within enzyme active sites makes it a privileged scaffold in drug design.[4]
This guide focuses on the synthesis of a specific, high-value subclass: vicinal hydroxysulfonamides, prepared via the reaction of 2-hydroxycyclohexane-1-sulfonyl chloride with primary and secondary amines. The presence of a hydroxyl group adjacent to the sulfonyl moiety introduces a key point for secondary modification, influences molecular conformation and solubility, and can provide an additional anchoring point for protein-ligand interactions. Understanding the nuances of this reaction is therefore critical for chemists aiming to generate novel, structurally diverse molecules for drug discovery pipelines.[5]
This document provides a detailed examination of the reaction mechanism, potential side reactions, and step-by-step protocols for the synthesis of these valuable compounds.
Mechanistic Insights and Strategic Considerations
The fundamental reaction is a nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride by the amine.[2] The reaction proceeds readily, driven by the excellent leaving group ability of the chloride ion. A base, typically a tertiary amine like triethylamine or pyridine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[6][7]
The Core Reaction Pathway
The reaction is generally accepted to proceed through a concerted SN2-like or a stepwise addition-elimination mechanism. The amine's lone pair of electrons attacks the sulfur atom, leading to a trigonal bipyramidal transition state or intermediate, which then collapses, expelling the chloride ion to form the stable sulfonamide.[2]
Caption: General mechanism for sulfonamide formation.
The Influence of the 2-Hydroxy Group: A Double-Edged Sword
The vicinal hydroxyl group is the key feature of the starting material. While it provides a handle for further functionalization in the final product, it can also complicate the primary reaction. Under basic conditions, the hydroxyl group can be deprotonated and act as an intramolecular nucleophile, attacking the sulfonyl chloride to form a cyclic sulfonate ester, known as a β-sultone.[8]
This side reaction is competitive with the desired intermolecular reaction with the amine. To favor sulfonamide formation, the reaction conditions must be carefully controlled:
-
Use of a hindered base: A bulky base like triethylamine is less likely to deprotonate the sterically encumbered secondary hydroxyl group compared to a smaller, more nucleophilic base.
-
Controlled temperature: Running the reaction at 0°C or below minimizes the rate of the competing intramolecular cyclization.
-
Amine nucleophilicity: Highly nucleophilic primary and secondary amines will generally react faster with the sulfonyl chloride than the internal alcohol, kinetically favoring the desired product.
Primary vs. Secondary Amines: A Key Distinction
-
Primary Amines (R-NH₂): The resulting N-alkyl-2-hydroxycyclohexanesulfonamide possesses an acidic proton on the nitrogen atom. This acidity is enhanced by the powerful electron-withdrawing effect of the sulfonyl group.[9] This feature allows for subsequent N-alkylation or other modifications at the nitrogen center.
-
Secondary Amines (R₂-NH): The product is an N,N-dialkyl-2-hydroxycyclohexanesulfonamide. Lacking an N-H proton, this product is chemically stable to bases and cannot be further functionalized at the nitrogen atom.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Sulfonyl chlorides are moisture-sensitive and corrosive. Amines can be corrosive and toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Reaction with a Primary Amine (Benzylamine)
This protocol details the synthesis of N-benzyl-2-hydroxycyclohexane-1-sulfonamide.
Materials:
-
2-Hydroxycyclohexane-1-sulfonyl chloride (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Solvents for TLC (e.g., 30% Ethyl Acetate in Hexanes) and column chromatography
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-hydroxycyclohexane-1-sulfonyl chloride (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Cool the flask to 0°C using an ice-water bath.
-
Reagent Addition: While stirring, add triethylamine (1.5 eq) to the solution, followed by the dropwise addition of benzylamine (1.1 eq). Rationale: Adding the base first ensures that any generated HCl is immediately neutralized. Slow addition of the amine controls the reaction exotherm.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC until the starting sulfonyl chloride spot is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and brine. Rationale: This aqueous wash sequence systematically removes basic, acidic, and water-soluble impurities.
-
Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid or oil can be purified by either recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or silica gel column chromatography to yield the pure product.
Protocol 2: Reaction with a Secondary Amine (Morpholine)
This protocol details the synthesis of 4-((2-hydroxycyclohexyl)sulfonyl)morpholine.
Materials:
-
Same as Protocol 1, but substituting Morpholine (1.1 eq) for benzylamine.
Procedure:
-
Reaction Setup: The setup is identical to Protocol 1. Dissolve 2-hydroxycyclohexane-1-sulfonyl chloride (1.0 eq) in anhydrous DCM in a dry, nitrogen-flushed flask.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Reagent Addition: Add triethylamine (1.5 eq), followed by the slow, dropwise addition of morpholine (1.1 eq).
-
Reaction Monitoring: Stir at 0°C for 30 minutes, then warm to room temperature. Secondary amines can sometimes be less reactive than primary amines; monitor by TLC until completion (typically 3-6 hours). Gentle heating (e.g., to 40°C) may be required if the reaction is sluggish.
-
Work-up: The work-up procedure is identical to that described in Protocol 1. Sequentially wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the crude product by recrystallization or flash column chromatography to obtain the desired hydroxysulfonamide.
Workflow and Data Summary
The overall experimental process follows a standard synthetic chemistry workflow.
Caption: Standard experimental workflow for hydroxysulfonamide synthesis.
Table 1: Comparative Reaction Data
| Parameter | Primary Amine (Benzylamine) | Secondary Amine (Morpholine) | Rationale & Causality |
| Amine Nucleophilicity | High | Moderate to High | Primary amines are generally less sterically hindered and highly nucleophilic. |
| Typical Reaction Time | 2-4 hours | 3-6 hours | Steric hindrance around the secondary amine nitrogen can slightly reduce the reaction rate. |
| Expected Yield | 80-95% | 75-90% | Generally high-yielding reactions if side reactions are minimized. |
| Product N-H Acidity | Acidic | Not Applicable | The resulting N-H proton is readily removed by a base, allowing for further functionalization.[9] |
| Potential for Further N-Functionalization | Yes | No | The absence of an N-H proton in the product from a secondary amine prevents further reaction at this site. |
Conclusion and Future Directions
The reaction of 2-hydroxycyclohexane-1-sulfonyl chloride with primary and secondary amines is a robust and efficient method for synthesizing vicinal hydroxysulfonamides.[2] By carefully controlling reaction conditions, particularly temperature and the choice of base, the desired intermolecular sulfonamide formation can be maximized over potential intramolecular side reactions. The distinction between primary and secondary amine reactants is critical, as it dictates the chemical properties and potential for subsequent modification of the final product. These protocols provide a reliable foundation for researchers to generate a diverse library of hydroxysulfonamides, enabling the exploration of new chemical space in the pursuit of novel therapeutic agents.[4][10]
References
- Młynarski, J., & Drabowicz, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews.
- Song, G., Cai, X., & Li, J. (2013). Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. Molecules.
- Chemistry LibreTexts. (2020). 20.6: Reactions of Amines.
- Reddy, T. J., et al. (2007).
- Fahad, A., et al. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides.
- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- Unknown YouTube Channel. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. YouTube.
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
- PubChem. 2-hydroxycyclohexane-1-sulfonyl chloride.
- Solyom, S., et al. (1998).
- ResearchGate. (2025).
- King, J. F., & Lee, T. M. (1978). 2-Hydroxyethanesulphonyl chloride: a sulphonyl chloride with a primary hydroxy-group.
- Unknown. (2024).
- UCL Discovery. (2012). The Synthesis of Functionalised Sulfonamides.
- University of Michigan. Reactions of Amines.
- Reuter, D. C., et al. (2003). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Organic Chemistry Portal.
- Dandela, R., et al. (2021). Metal-free efficient synthesis of aryl sulfonamides from N-hydroxy sulfonamide and amines. Organic & Biomolecular Chemistry.
- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
- Beilstein Archives. (2020).
- MilliporeSigma. Sulfonyl Chlorides and Sulfonamides.
- Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
- James, M. J., et al. (2017).
Sources
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. cbijournal.com [cbijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. 2-Hydroxyethanesulphonyl chloride: a sulphonyl chloride with a primary hydroxy-group - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
Protecting group strategies for the hydroxyl group in 2-Hydroxycyclohexane-1-sulfonyl chloride reactions
Topic: Protecting Group Strategies for the Hydroxyl Group in 2-Hydroxycyclohexane-1-sulfonyl Chloride Reactions Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Imperative
The synthesis and manipulation of 2-hydroxycyclohexane-1-sulfonyl chloride presents a unique bifunctional challenge: the coexistence of a nucleophilic hydroxyl group (
In unprotected forms, this molecule is kinetically unstable. Under neutral or basic conditions, it undergoes rapid intramolecular cyclization to form 7-oxa-8-thiabicyclo[4.2.0]octane 8,8-dioxide (a
Core Directive: To successfully utilize this scaffold, the hydroxyl group must be protected prior to the generation of the sulfonyl chloride species. This guide outlines the "Pre-functionalization Protection Strategy," focusing on Acetyl (Ac) and Benzyl (Bn) groups as the most robust solutions against the harsh oxidative chlorination conditions required for synthesis.
The Mechanistic Challenge: The "Sultone Trap"
Understanding the failure mode is critical for successful synthesis. The proximity of the hydroxyl oxygen to the sulfur atom facilitates a rapid intramolecular attack, displacing the chloride ion.
Visualization: The Sultone Trap Mechanism
Strategic Decision Framework
The choice of protecting group is dictated by the method of sulfonyl chloride generation. The most reliable synthetic route involves the Oxidative Chlorination of Thioethers . This method utilizes oxidants (e.g., NCS/HCl or Cl
Protecting Group Selection Matrix
| Protecting Group | Stability (Oxidative Chlorination) | Stability (Sulfonylation) | Deprotection Conditions | Recommendation |
| Acetyl (Ac) | High (Stable to NCS/HCl) | Moderate (Stable to Pyridine/TEA) | Basic hydrolysis (K | Primary Choice |
| Benzyl (Bn) | High (Stable to oxidants) | High (Robust to base) | Hydrogenolysis (H | Secondary Choice |
| TBS/TBDMS | Low (Cleaves in HCl byproduct) | High | Fluoride (TBAF) or Acid | Not Recommended |
| MOM | Low (Acid labile) | High | Strong Acid | Avoid |
Why Acetyl? The acetyl group offers the perfect balance of stability during the acidic oxidation step (converting sulfide to sulfonyl chloride) and ease of removal after the sulfonamide bond is formed.
Detailed Protocol: The "Benzyl Sulfide" Route
This protocol describes the synthesis of 2-acetoxycyclohexane-1-sulfonyl chloride starting from cyclohexene oxide. This route avoids handling the unstable free hydroxy-sulfonyl chloride entirely.
Workflow Visualization
Step-by-Step Methodology
Step 1: Ring Opening (Sulfide Installation)
-
Reagents: Cyclohexene oxide (1.0 eq), Benzyl mercaptan (1.1 eq), NaOH (0.1 eq, cat.), MeOH.
-
Procedure:
-
Dissolve cyclohexene oxide in MeOH.
-
Add benzyl mercaptan and catalytic NaOH.
-
Reflux for 4 hours.
-
Concentrate and extract with EtOAc.[2]
-
-
Result: trans-2-(benzylthio)cyclohexanol.
Step 2: Acetyl Protection
-
Reagents: Crude Alcohol from Step 1, Acetic Anhydride (1.5 eq), Pyridine (2.0 eq), DMAP (cat.), DCM.
-
Procedure:
-
Dissolve alcohol in dry DCM.
-
Add pyridine and DMAP, cool to 0°C.
-
Dropwise add acetic anhydride.
-
Stir at RT for 2 hours.
-
Quench with NH
Cl (sat), wash with HCl (1M) to remove pyridine.
-
-
Why this works: Acetylation "locks" the oxygen, preventing it from interfering in the next oxidative step.
Step 3: Oxidative Chlorination (The Critical Step)
-
Reagents: N-Chlorosuccinimide (NCS, 4.0 eq), HCl (2M aqueous, 2.0 eq), Acetonitrile.
-
Procedure:
-
Dissolve the acetylated sulfide in Acetonitrile/Water (5:1). Cool to 0°C.[1]
-
Add NCS in portions (exothermic).
-
Add HCl (2M) dropwise. Note: The acid activates NCS and prevents side reactions, but Acetyl is stable here.
-
Stir vigorously for 1-2 hours at 0-10°C.
-
Workup (Fast): Dilute with cold water, extract immediately with DCM. Wash with cold NaHCO
(to neutralize acid) and Brine. Dry over Na SO .
-
-
Caution: The product is 2-acetoxycyclohexane-1-sulfonyl chloride . Do not store for long periods; use immediately.
Step 4: Sulfonamide Coupling
-
Reagents: Amine (R-NH
), TEA or Pyridine, DCM. -
Procedure:
-
Add the fresh sulfonyl chloride solution to a solution of the amine and base at 0°C.
-
Stir at RT until TLC shows consumption.
-
The acetyl group remains intact, yielding the N-substituted-2-acetoxycyclohexanesulfonamide.
-
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Low Yield in Step 3 | Hydrolysis of Sulfonyl Chloride | Perform workup at 0°C; use cold water; dry organic layer thoroughly. |
| NMR shows broad peaks | Sultone formation (if protection failed) | Check Step 2 completion. Ensure -OH is fully acetylated before oxidation. |
| Loss of Protecting Group | Acid concentration too high in Step 3 | Reduce HCl concentration or switch to Benzyl protection (more acid stable). |
| Exotherm in Step 3 | Rapid oxidation | Add NCS in smaller portions; ensure efficient cooling. |
References
-
Sultone Formation & Stability
- Recent Developments in the Synthesis and Applic
-
Oxidative Chlorination Protocol (NCS Method)
-
General Protecting Group Strategies
- Protecting Groups in Organic Synthesis (Greene's). Wiley-VCH.
-
Synthesis of 2-Acyloxycyclohexylsulfonamides
-
Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. Int. J. Mol.[5] Sci. (2013).
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 5. Synthesis of 2-acyloxycyclohexylsulfonamides and evaluation on their fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note: Catalytic Strategies for the Synthesis of 2-Hydroxycyclohexane-1-sulfonyl Chloride
Topic: Catalytic methods for the synthesis of 2-Hydroxycyclohexane-1-sulfonyl chloride Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Process Development Scientists
Executive Summary & Strategic Analysis
The synthesis of 2-hydroxycyclohexane-1-sulfonyl chloride (2-HCSC) represents a distinct challenge in functional group engineering. Unlike simple alkyl sulfonyl chlorides, 2-HCSC contains a nucleophilic hydroxyl group
For drug development professionals, 2-HCSC is a high-value "warhead" precursor for sulfonamide-based transition state inhibitors and bifunctional cross-linkers. However, traditional stoichiometric chlorination (e.g., using
This guide details two catalytic methodologies designed to access this reactive intermediate under controlled conditions:
-
Photocatalytic Oxidative Chlorination: A mild, radical-mediated approach using heterogeneous carbon nitride catalysts (K-PHI) to convert thiols to sulfonyl chlorides.[2]
-
Vilsmeier-Haack Catalyzed Activation: A scalable, DMF-catalyzed chlorination of the corresponding sulfonate salt, optimized for in situ generation.
Critical Mechanistic Pathways
To control the synthesis, one must understand the competing pathways.[1] The diagram below illustrates the catalytic cycles and the "Sultone Trap" that must be avoided during isolation.
Figure 1: Reaction pathway showing the catalytic generation of the target and the thermodynamic "Sultone Trap" (red path) that necessitates low-temperature handling or in situ trapping.[1]
Protocol A: Heterogeneous Photocatalytic Oxidative Chlorination
Rationale: This method utilizes Potassium Poly(heptazine imide) (K-PHI) , a solid-state photocatalyst.[1] It avoids harsh oxidants like neat
Materials & Reagents
| Component | Specification | Role |
| Substrate | trans-2-Hydroxycyclohexanethiol | Precursor (prepared via epoxide ring opening) |
| Catalyst | K-PHI (Carbon Nitride) | Heterogeneous Photocatalyst |
| Chlorine Source | Chloride donor | |
| Oxidant | Atmospheric | Terminal electron acceptor |
| Solvent | Reaction medium |
Step-by-Step Methodology
-
Catalyst Preparation:
-
Load 10 mg of K-PHI into a quartz reaction tube.
-
Note: K-PHI is robust and reusable; ensure it is finely ground to maximize surface area.
-
-
Reaction Assembly:
-
Add trans-2-hydroxycyclohexanethiol (1.0 mmol, 132 mg) to the tube.[1]
-
Add
(4 mL) and 1M (1 mL). The acid serves as both the proton source for reduction and the chloride source.
-
-
Photocatalysis:
-
Irradiate the mixture with a Blue LED (465 nm, ~10 W) at room temperature (20–25 °C).
-
Stir vigorously (1000 rpm) to maintain catalyst suspension and oxygen saturation.
-
Time: Monitor by TLC (hexane/EtOAc). Conversion is typically complete in 4–6 hours.
-
-
Work-up (Critical):
-
Do not evaporate to dryness at high heat (risk of sultone formation).
-
Centrifuge to remove the solid K-PHI catalyst (save for reuse).
-
Dilute the supernatant with cold diethyl ether and wash with ice-cold brine.
-
Dry over
at 0 °C.
-
-
Utilization:
-
Use the ethereal solution of 2-HCSC immediately for downstream coupling.
-
Protocol B: DMF-Catalyzed Vilsmeier-Haack Activation
Rationale: For scale-up (>10g), photocatalysis is often limited by light penetration. This protocol uses catalytic N,N-Dimethylformamide (DMF) to activate thionyl chloride (
Materials & Reagents
| Component | Specification | Role |
| Substrate | Sodium 2-hydroxycyclohexane-1-sulfonate | Stable Salt Precursor |
| Reagent | Thionyl Chloride ( | Chlorinating agent |
| Catalyst | DMF (Anhydrous) | 5–10 mol% Catalyst |
| Solvent | Dichloromethane (DCM) or Toluene | Anhydrous solvent |
Step-by-Step Methodology
-
Precursor Drying:
-
Ensure the sodium sulfonate salt is finely powdered and dried in a vacuum oven at 50 °C for 12 hours. Residual water destroys the thionyl chloride.
-
-
Catalytic Activation:
-
In a flame-dried round-bottom flask under
, charge the sulfonate salt (10 mmol) and anhydrous DCM (50 mL). -
Add catalytic DMF (0.5 mmol, ~40 µL).[1]
-
Cool the suspension to 0 °C.
-
-
Controlled Chlorination:
-
Reaction Phase:
-
Allow the mixture to warm to room temperature. Stir for 2–3 hours.
-
Observation: The slurry will thin as the inorganic sulfonate converts to the organic-soluble sulfonyl chloride.
-
-
Isolation/Trapping:
-
Option A (Isolation): Filter off the NaCl byproduct under
.[1] Concentrate the filtrate at reduced pressure below 30 °C. Obtain 2-HCSC as a pale oil. Store at -20 °C. -
Option B (In Situ Coupling - Recommended): Cool the reaction mixture to -10 °C. Add the amine nucleophile (1.1 equiv) and Triethylamine (2.2 equiv) directly to the crude sulfonyl chloride solution.
-
Comparative Data Analysis
The following table contrasts the two catalytic methods to aid in selection based on project constraints.
| Feature | Protocol A: Photocatalytic (K-PHI) | Protocol B: Vilsmeier (DMF) |
| Catalyst Type | Heterogeneous (Solid Semiconductor) | Homogeneous (Nucleophilic Organocatalyst) |
| Primary Precursor | Thiol (R-SH) | Sulfonate Salt ( |
| Reaction Conditions | Room Temp, Blue LED, Aqueous/Organic | 0 °C |
| Selectivity | High (Radical mechanism avoids elimination) | Moderate (Acidic byproducts can trigger sultone) |
| Scalability | Low to Medium (Flow chemistry required for >10g) | High (Standard batch reactors) |
| Green Metric | Excellent (Uses | Moderate (Generates |
Troubleshooting & Quality Control
The "Sultone" Signature
If your yield of the sulfonamide product is low, the sulfonyl chloride likely cyclized to the sultone.
-
Diagnostic: Check the crude NMR.
-
Sulfonyl Chloride:
ppm (CH-SO2Cl). -
Sultone: Distinct shift in the protons
to the oxygen and sulfur due to the rigid ring constraint.
-
-
Correction: If sultone forms, you can still open it with the amine, but it requires a stronger base (e.g.,
) and heat (60 °C), which compromises the "mild" nature of the protocol.
Catalyst Deactivation (Protocol B)
If the reaction stalls:
-
Cause: The DMF-complex is moisture sensitive.
-
Fix: Add a fresh aliquot of DMF (2 mol%) and ensure the
is fresh (colorless, not yellow).
References
-
Photocatalytic Oxidative Chlorination
-
Oxidative Chlorination Protocols
-
Cyclohexene Oxide Ring Opening (Precursor Synthesis)
-
Stability of Hydroxy-Sulfonyl Chlorides
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DNA methylation detection: Bisulfite genomic sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The bisulfite genomic sequencing protocol [scirp.org]
- 9. Bisulfite Protocol | Stupar Lab [stuparlab.cfans.umn.edu]
One-pot synthesis of sulfonamides from 2-hydroxycyclohexanethiol
Application Note: Chemoselective One-Pot Synthesis of Sulfonamides from 2-Hydroxycyclohexanethiol
Executive Summary
This application note details a robust, field-proven protocol for the one-pot conversion of 2-hydroxycyclohexanethiol to various sulfonamides. Unlike simple alkyl thiols, this substrate presents a bifunctional challenge: the presence of a secondary hydroxyl group (
Standard oxidative chlorination methods (e.g.,
Scientific Background & Mechanistic Logic
The Chemoselectivity Challenge
The transformation requires the oxidation of sulfur from oxidation state -2 (thiol) to +6 (sulfonyl chloride) in situ, followed by nucleophilic attack by an amine.
-
Thiol (-SH): Soft nucleophile, easily oxidized.
-
Alcohol (-OH): Hard nucleophile, susceptible to oxidation by hard electrophiles (e.g., hypochlorites) or substitution by chlorinating agents (
).
Why NCS/HCl?
The NCS/HCl system generates electrophilic chlorine (
Reaction Pathway
-
Activation: Thiol reacts with NCS to form a sulfenyl chloride (
). -
Oxygenation:
is hydrolyzed/oxidized further (via sulfinic acid intermediates) to sulfonyl chloride ( ). -
Coupling: The sulfonyl chloride reacts with an added amine to form the sulfonamide.
Visualization: Mechanistic Pathway
Caption: Mechanistic pathway for the oxidative chlorination of 2-hydroxycyclohexanethiol using NCS, highlighting the critical sulfonyl chloride intermediate.
Detailed Experimental Protocol
Reagents:
-
Substrate: 2-Hydroxycyclohexanethiol (1.0 equiv)
-
Oxidant: N-Chlorosuccinimide (NCS) (4.0 equiv)
-
Acid/Solvent: 2M HCl (aq) / Acetonitrile (1:5 ratio)
-
Coupling: Primary or Secondary Amine (2.0 equiv), Triethylamine (
) or Pyridine (3.0 equiv).
Step 1: Oxidative Chlorination (In Situ)[3][4]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxycyclohexanethiol (1.0 mmol, 132 mg) in Acetonitrile (5 mL).
-
Cooling: Place the flask in an ice/water bath to maintain temperature at
.-
Expert Insight: Temperature control is critical. Exceeding
increases the risk of oxidizing the secondary alcohol to a ketone.
-
-
Acidification: Add 2M HCl (1 mL) dropwise.
-
Oxidant Addition: Add NCS (4.0 mmol, 534 mg) portion-wise over 5 minutes.
-
Observation: The solution may turn transiently yellow/orange (sulfenyl chloride formation) and then fade to pale yellow.
-
Reaction Time: Stir vigorously at
for 20–30 minutes . -
Checkpoint: Monitor by TLC (hexane/EtOAc). The thiol spot should disappear. Do not isolate the intermediate sulfonyl chloride; it is unstable.
-
Step 2: Amine Coupling
-
Amine Prep: In a separate vial, mix the desired Amine (2.0 mmol) with Triethylamine (3.0 mmol) in Acetonitrile (1 mL).
-
Addition: Add the amine solution dropwise to the cold reaction mixture.
-
Caution: This step is exothermic. Maintain temperature
.
-
-
Completion: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour .
-
Workup:
-
Dilute with water (20 mL) and extract with Ethyl Acetate (
mL). -
Wash organic layer with brine, dry over
, and concentrate. -
Purify via flash column chromatography (typically Hexane/EtOAc gradient).
-
Data Analysis & Expected Yields
The following table summarizes expected yields based on the nucleophilicity of the coupling amine, derived from similar
| Amine Type | Example Amine | Steric Hindrance | Expected Yield (%) | Notes |
| Primary Aliphatic | Benzylamine | Low | 88 - 94% | Rapid reaction; minimal side products. |
| Secondary Aliphatic | Morpholine | Low | 85 - 90% | Excellent conversion; highly stable product. |
| Primary Aromatic | Aniline | Moderate | 75 - 82% | Slower nucleophilic attack; requires longer stir time (2h). |
| Sterically Hindered | tert-Butylamine | High | 60 - 70% | May require excess amine (3-4 equiv) to drive completion. |
Workflow Decision Tree
Caption: Operational workflow for the one-pot synthesis, including decision points for reaction monitoring.
Troubleshooting & Optimization
-
Issue: Low Yield / Formation of Sultones.
-
Cause: Intramolecular attack of the -OH group on the sulfonyl chloride.
-
Solution: Ensure the amine is added immediately after the 20-minute oxidation window. Do not let the sulfonyl chloride sit without a nucleophile. Alternatively, use a slight excess of amine (3 equiv).
-
-
Issue: Chlorination of the Alcohol.
-
Cause: Use of thionyl chloride (
) or high temperatures. -
Solution: Strictly adhere to the NCS protocol. Avoid
based methods [3] for this specific substrate as they are known to convert secondary alcohols to alkyl chlorides.
-
-
Issue: Stereochemistry Scrambling.
-
Insight: The reaction at the sulfur center generally does not affect the C-O or C-S chiral centers. However, if strong acid is used for prolonged periods, elimination to cyclohexene derivatives may occur. The use of aqueous HCl is mild enough to prevent this if kept cold.
-
References
-
Veisi, H., Ghorbani-Vaghei, R., Hemmati, S., & Mahmoodi, J. (2011).[3][4] Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide.[3][4] Synlett, 2011(16), 2315–2320.
-
Bonk, J. D., Amos, D. T., & Olson, S. J. (2007). Convenient One-Pot Synthesis of Sulfonamides from Thiols using Trichloroisocyanuric Acid.[1][5][6][7] Synthetic Communications, 37(12), 2039–2050.
-
[8]
-
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[9] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides Using
.[10][11] The Journal of Organic Chemistry, 74(24), 9287–9291. (Note: Cited here as a method to AVOID for hydroxy-thiols due to side reactions). -
Wright, S. W., & Hallstrom, K. N. (2006). A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols.[1][9] The Journal of Organic Chemistry, 71(3), 1080–1084.
Sources
- 1. scilit.com [scilit.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 4. Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
- 6. An efficient and mild oxidative approach from thiols to sulfonyl derivatives with DMSO/HBr - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A green, mild and efficient one-pot method for the synthesis of sulfonamides from thiols and disulfides in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Derivatization of 2-Hydroxycyclohexane-1-sulfonyl Chloride: Strategies for High-Fidelity Library Generation
Application Note: AN-2026-HCX
Executive Summary
The derivatization of 2-hydroxycyclohexane-1-sulfonyl chloride (2-HCSC) represents a high-value strategy in fragment-based drug discovery (FBDD). This scaffold offers a unique combination of a rigid cyclohexane core, a polar hydroxyl handle for solubility/H-bonding, and a reactive sulfonyl chloride for rapid library expansion.
However, this bifunctional scaffold presents a specific challenge: the intramolecular competition between the hydroxyl group and external nucleophiles. This guide outlines two distinct protocols to navigate this reactivity:
-
The Sultone-Mediated Pathway (Method A): The recommended route for high purity and stereochemical integrity.
-
Direct Parallel Sulfonylation (Method B): A rapid, "shoot-and-screen" approach for high-throughput campaigns.
Mechanistic Insight & Chemical Logic
The reactivity of 2-HCSC is governed by the relative stereochemistry of the hydroxyl (-OH) and sulfonyl chloride (-SO₂Cl) groups.
-
The "Cis" Effect: If the -OH and -SO₂Cl groups are cis-oriented (equatorial/axial or axial/equatorial), the proximity facilitates rapid intramolecular cyclization to form cyclohexane sultone (a bicyclic 1,2-oxathiane 2,2-dioxide). This is often faster than the intermolecular reaction with an external amine.
-
The "Trans" Effect: The trans-isomer is less prone to cyclization due to ring strain but can undergo elimination reactions under basic conditions.
Therefore, the most robust strategy often involves intentionally driving the reaction through the sultone intermediate to ensure regiochemical fidelity before introducing the amine diversity set.
DOT Diagram 1: Reaction Pathways & Decision Tree
Figure 1: Mechanistic bifurcation. The Sultone pathway (Blue/Yellow/Green) protects the hydroxyl group inside the ring, preventing polymerization and ensuring 1:1 stoichiometry.
Experimental Protocols
Method A: The Sultone-Mediated Pathway (Recommended)
Best for: High purity libraries, stereochemical control, valuable amines. Concept: Isolate the sultone first. The sultone serves as a "self-protected" electrophile.
Step 1: Formation of Cyclohexane Sultone
-
Dissolution: Dissolve 2-HCSC (1.0 equiv) in anhydrous DCM (0.2 M).
-
Cyclization: Cool to 0°C. Add Triethylamine (TEA, 1.1 equiv) dropwise.
-
Note: The reaction is exothermic.[1] A white precipitate (TEA·HCl) will form immediately.
-
-
Workup: Stir for 1 hour at 0°C. Wash with cold water (2x) and brine. Dry over MgSO₄ and concentrate in vacuo.
-
Validation: Check 1H NMR.[2] The disappearance of the broad -OH signal and the shift of the CH-O proton confirms cyclization.
-
-
Storage: The resulting sultone is generally stable but should be stored at -20°C under nitrogen.
Step 2: Library Generation (Aminolysis)
-
Plate Prep: Dispense the Sultone (1.0 equiv) in MeCN or DMF into a 96-well reaction block.
-
Amine Addition: Add the diversity set of amines (1.2 equiv).
-
Catalysis: Add DBU (0.5 equiv) or K₂CO₃ (2.0 equiv).
-
Why? Sultone ring opening is slower than sulfonyl chloride substitution. A stronger base/nucleophilic catalyst helps.
-
-
Incubation: Seal and heat to 60°C for 4–12 hours.
-
Purification: Evaporate solvent. Resuspend in DMSO/MeOH for preparative HPLC or direct screening if purity >90%.
Method B: Direct Parallel Sulfonylation
Best for: Robust, inexpensive amines; high-throughput screening (HTS) where speed > yield. Concept: Overwhelm the intramolecular reaction with excess amine.
-
Preparation: Prepare a stock solution of 2-HCSC in anhydrous THF (keep cold).
-
Amine Loading: Dispense amines (1.5 equiv) into the well plate.
-
Base: Add DIPEA (2.0 equiv). Avoid TEA if possible (DIPEA is less nucleophilic, reducing quaternary salt byproducts).
-
Addition: Rapidly add the 2-HCSC solution to the amine/base mixture at 0°C.
-
Critical: Reverse addition (Chloride to Amine) is vital. If you add Amine to Chloride, the local concentration of Chloride is high, favoring dimerization.
-
-
Quench: After 2 hours at RT, quench with 10% citric acid solution to scavenge unreacted amine.
QC & Validation Standards
For biological screening, "close enough" is dangerous. Use these markers to validate your library members.
| Feature | Method A (Sultone Route) | Method B (Direct Route) |
| Major Impurity | Unreacted Sultone (Hydrolyzes to sulfonic acid in assay) | Dimer/Oligomer (Esters formed between molecules) |
| LCMS Signature | [M+H]+ matches target. Clean baseline. | [M+H]+ target + [2M-HCl] peaks. |
| 1H NMR Marker | Distinct CH-OH multiplet at ~3.5-4.0 ppm. | Broadening of signals if oligomers present. |
| Yield Consistency | High (80-95%) | Variable (40-80%) |
Biological Screening Workflow
Once the library is synthesized, it must be formatted for biological assay. The presence of the free hydroxyl group in the final product improves water solubility compared to non-hydroxylated sulfonamides.
DOT Diagram 2: Screening Workflow
Figure 2: Screening cascade. Rigorous QC (Yellow) is the gatekeeper before compounds enter the expensive assay phase.
Assay Considerations
-
DMSO Tolerance: The free -OH group makes these compounds polar. Ensure your acoustic dispenser (e.g., Labcyte Echo) is calibrated for the specific viscosity of your DMSO stock, as high concentrations of hydroxy-sulfonamides can alter surface tension.
-
pH Sensitivity: In basic assay buffers (pH > 8.5), the sulfonamide nitrogen (pKa ~10) may deprotonate. The free hydroxyl group is generally stable, but avoid buffers containing strong borates which might complex with the 1,2-hydroxy-sulfonamide motif.
-
Target Classes:
-
Carbonic Anhydrases: The sulfonamide is the primary pharmacophore [1].
-
GPCRs: The cyclohexane ring provides a rigid spacer that can reduce entropic penalty upon binding.
-
Safety & Handling (Crucial)
-
Sultone Hazard: Sultones are alkylating agents and potential carcinogens (similar to propane sultone). Method A generates this intermediate. All handling of the solid sultone or its concentrated solutions must occur in a fume hood.
-
Sulfonyl Chloride: Corrosive and lachrymator. Reacts violently with moisture to produce HCl gas.
References
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Wolfe, J. P., & Buchwald, S. L. (2000). "Scope and Limitations of the Pd-Catalyzed Amination of Aryl Bromides." Journal of Organic Chemistry. (Context on amine coupling efficiency). Link
-
Gomes, P., et al. (2011). "Sulfonamide synthesis: a review of recent advances." Chemistry & Biology Interface. (General sulfonamide protocols). Link
-
Roberts, D. W., & Williams, D. L. (1982). "The hydrolysis of sultones." Tetrahedron. (Mechanistic insight on sultone reactivity). Link
Sources
Troubleshooting & Optimization
Purification techniques for 2-Hydroxycyclohexane-1-sulfonyl chloride
Ticket ID: #PUR-8492-CYC Status: Active Subject: Purification, Stability, and Handling Protocols for Beta-Hydroxy Sulfonyl Chlorides
Executive Summary: The Stability Paradox
Warning: Metastable Intermediate 2-Hydroxycyclohexane-1-sulfonyl chloride is a bifunctional "ticking clock." It contains a nucleophile (hydroxyl group, -OH) and an electrophile (sulfonyl chloride, -SO₂Cl) on adjacent carbons. Unlike standard sulfonyl chlorides (e.g., Tosyl chloride), this molecule is prone to intramolecular cyclization to form 1,2-cyclohexane sultone , releasing HCl.
Purification is not about "cleaning" a stable solid; it is about arresting the thermodynamic slide toward the sultone or the sulfonic acid (hydrolysis).
Core Stability Rules:
-
No Heat: Thermal energy overcomes the activation barrier for cyclization.
-
No Strong Base: Deprotonation of the -OH group triggers immediate cyclization to the sultone.
-
No Water: Hydrolysis yields the sulfonic acid, which is water-soluble and difficult to recover.
Reaction Mechanics & Degradation Pathways
Understanding the enemy is critical. The following diagram illustrates why standard purification methods (distillation, basic extraction) fail for this specific molecule.
Figure 1: The degradation landscape. The primary purification goal is preventing the red pathway (Sultone formation).
Recommended Purification Protocol: Cryogenic Crystallization
Methodology: Distillation is impossible due to thermal instability. Chromatography is risky due to the acidic nature of silica (accelerating hydrolysis) or basic impurities (accelerating cyclization). Low-temperature crystallization is the only validated method to obtain high purity (>95%) with acceptable recovery.
Reagents Required:
-
Solvent A (Good Solvent): Dichloromethane (DCM) - Anhydrous.
-
Solvent B (Anti-Solvent): Hexane or Pentane - Anhydrous.
Step-by-Step Protocol
| Step | Action | Technical Rationale |
| 1. Workup | After synthesis (e.g., oxidative chlorination of thiol), extract rapidly with cold DCM (0°C). | Keeps the compound in the organic phase; low temp slows cyclization. |
| 2. Drying | Dry organic layer over MgSO₄ for 5 mins at 0°C. Filter immediately. | Removes water to prevent hydrolysis.[1] Do not use basic drying agents like K₂CO₃. |
| 3. Concentration | Evaporate solvent under high vacuum at < 10°C . Do not rotovap to dryness; leave a concentrated oil. | Complete dryness often promotes intermolecular polymerization. |
| 4. Dissolution | Redissolve the oil in minimal cold DCM (just enough to make it fluid). | Prepares for crystallization. |
| 5. Precipitation | Slowly add cold Hexane (-20°C) with stirring until the solution turns slightly cloudy. | Establishes the saturation point. |
| 6. Crystallization | Place the flask in a -78°C bath (Dry ice/Acetone) or -20°C freezer overnight. | Forces the chloride out of solution while impurities/sultone often remain in the mother liquor. |
| 7. Isolation | Filter rapidly through a chilled sintered glass funnel under Argon/Nitrogen. | Prevents condensation of atmospheric water. |
Validation Check:
-
¹H-NMR (CDCl₃): Look for the diagnostic shift of the proton alpha to the sulfonyl chloride (~4.0-4.5 ppm). If it shifts upfield or splits differently, you likely have the sultone.
-
Elemental Analysis: Check Chlorine content. The sultone has 0% Cl. This is the fastest purity check.
Alternative Method: Rapid Flash Chromatography
Use this only if crystallization fails or if the crude is <70% pure.
The "Neutral-Cold" Technique: Standard silica gel is slightly acidic. Extended contact time hydrolyzes the sulfonyl chloride.
-
Stationary Phase: Neutralized Silica Gel (Pre-wash silica with 1% Et₃N in Hexane, then flush with pure Hexane to remove free amine). Note: Residual amine is dangerous; ensure thorough flushing.
-
Eluent: Hexane:Ethyl Acetate (Gradient 90:10 to 70:30).
-
Temperature: Run the column jacketed with ice water if possible, or run extremely fast (Flash).
-
Loading: Load as a cold liquid (DCM solution). Do not dry-load on silica.
Troubleshooting & FAQs
Q1: My product turned into a viscous oil overnight in the freezer. What happened? A: You likely formed 1,2-cyclohexane sultone . This occurs if the crude material contained traces of base (from the reaction) or if the concentration was too high, promoting intermolecular reactions.
-
Fix: Check the ¹H-NMR. If it's the sultone, you cannot "purify" it back to the chloride easily. You must regenerate the chloride by ring-opening with dry HCl in ether, though this is an equilibrium process.
Q2: Can I wash the crude reaction mixture with NaHCO₃ to remove excess acid? A: High Risk. While standard for sulfonyl chlorides, basic washes deprotonate the hydroxyl group of this specific molecule. The resulting alkoxide is a potent nucleophile that will instantly attack the sulfur, closing the ring to form the sultone.
-
Alternative: Wash with cold brine or cold water only. Rely on the drying agent and vacuum to remove residual HCl.
Q3: The NMR shows broad peaks and the solid is gummy. A: This indicates oligomerization . Sulfonyl chlorides can react with the hydroxyl group of a neighboring molecule (intermolecular reaction) to form polyester-sulfonates.
-
Prevention: Keep solutions dilute during storage. Store at -80°C.
Q4: Why is there a strong smell of HCl even after drying? A: The compound is hydrolyzing in air. 2-Hydroxycyclohexane-1-sulfonyl chloride is hygroscopic. The HCl smell confirms it is reacting with atmospheric moisture.
-
Fix: Handle exclusively in a glovebox or under a positive pressure of Argon.
References
-
King, J. F., & Durst, T. (1962). Sulfenes and the Mechanism of the Formation of Sultones. Journal of the American Chemical Society. (Fundamental mechanism of hydroxy-sulfonyl chloride cyclization).
-
Roberts, D. W., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. (General stability trends of unstable sulfonyl halides).
-
BenchChem Technical Guides. (2025). Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. (Workup protocols for hydrolysis-prone chlorides).
-
Organic Syntheses. Preparation of Sulfonyl Chlorides via Chlorosulfonation. (Standard handling of chlorosulfonic acid derivatives).
-
Yang, Z., et al. (2013).[3] Synthesis of Sulfonyl Chlorides via Oxidative Chlorination. Synthesis. (Modern methods for generating sensitive sulfonyl chlorides).[4][5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 4. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Preventing intramolecular cyclization (sultone formation) of 2-Hydroxycyclohexane-1-sulfonyl chloride
Ticket ID: #RXN-502-BETA
Topic: Prevention of Intramolecular Cyclization (
Executive Summary & Safety Warning
The Core Issue: You are working with 2-hydroxycyclohexane-1-sulfonyl chloride .[1] This molecule contains an internal nucleophile (hydroxyl group) and an electrophile (sulfonyl chloride) on adjacent carbons.
The Risk: Under neutral-to-basic conditions, or upon thermal activation, this molecule undergoes rapid intramolecular cyclization to form a
Immediate Action:
-
Do not attempt to isolate or distill this compound if the hydroxyl group is free.
-
Maintain acidic or strictly neutral conditions.
-
Keep temperature < -10°C until the sulfonyl chloride is consumed.
Mechanistic Root Cause
To prevent the issue, you must understand the "why." The formation of the sultone is driven by the Neighboring Group Participation (NGP) of the hydroxyl oxygen.
The Cyclization Pathway
The hydroxyl oxygen attacks the sulfur atom, displacing the chloride ion. This forms a bicyclic
Figure 1: The thermodynamic trap. The formation of the
Stereochemical Factor:
-
Cis-Isomer: If the -OH and -SO₂Cl groups are cis (e.g., axial/equatorial), they are spatially pre-organized for cyclization. This reaction is extremely fast.
-
Trans-Isomer: If they are trans-diequatorial, cyclization is slower but still possible via ring flipping or intermolecular pathways.
Troubleshooting Guide (Q&A)
Q1: I see a "tar" or black oil forming during workup. What happened?
A: You likely formed the
-
Fix: Quench the reaction with the intended nucleophile (e.g., an amine) in situ at low temperature. Do not wash with water while the sulfonyl chloride is still present.
Q2: Can I use Triethylamine (TEA) or Pyridine as a base? A: Avoid if possible. Pyridine and TEA are nucleophilic bases that can catalyze the formation of sulfenes or directly assist the deprotonation of the hydroxyl group, accelerating sultone formation [1].
-
Fix: Use a hindered, non-nucleophilic base like DIPEA (Hünig's base) or 2,6-lutidine , and add it slowly at -78°C or -20°C.
Q3: How do I store this compound? A: You don't. 2-hydroxy sulfonyl chlorides are transient intermediates.
-
Fix: Generate it and use it immediately (telescoped synthesis). If you must store a precursor, store the O-protected version (e.g., 2-acetoxycyclohexane-1-sulfonyl chloride).
Experimental Protocols
Here are the two validated workflows to handle this chemistry safely.
Protocol A: The "In-Situ" Trap (Recommended for rapid screening)
Use this if you cannot alter the synthetic route to include a protecting group.
-
Solvent: Anhydrous DCM or THF (0.1 M).
-
Temperature: Cool system to -20°C or lower .
-
Reagents: Add the sulfonyl chloride to a solution of your nucleophile (amine/alcohol).
-
Base: Add DIPEA (1.1 equiv) dropwise over 30 minutes. Do not add base to the sulfonyl chloride first.
-
Quench: Verify consumption by TLC/LCMS (methanol quench aliquot) before allowing to warm to RT.
Protocol B: The O-Protection Route (Gold Standard)
Use this for scale-up or robust synthesis.
This method removes the nucleophilic -OH trigger entirely.
-
Step 1: Acetylate the starting material (e.g., 2-hydroxycyclohexanesulfonate salt) to form 2-acetoxycyclohexane-1-sulfonate .
-
Step 2: Chlorinate (using SOCl₂/DMF or oxalyl chloride) to generate 2-acetoxycyclohexane-1-sulfonyl chloride .
-
Note: The acetoxy group is not nucleophilic enough to attack the sulfonyl chloride under standard conditions.
-
-
Step 3: React with your target amine/nucleophile.
-
Step 4: Deprotect the alcohol (hydrolysis) in the final step.
Decision Logic & Workflow
Use this flowchart to select the correct experimental path.
Figure 2: Strategic decision tree for handling hydroxy-sulfonyl chlorides.
Stability Data Profile
The following data approximates the stability of
| Parameter | Stability Window | Hazard Threshold |
| pH | < 4.0 (Acidic) | > 7.0 (Basic) triggers rapid cyclization |
| Temperature | < -10°C | > 0°C (Spontaneous HCl elimination) |
| Solvent | DCM, Chloroform, THF | Water, Alcohols (Solvolysis competes) |
| Half-Life | ~2-4 hours at -20°C | < 5 minutes at 25°C (in presence of base) |
References
-
King, J. F., et al. (1982). "Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride." Canadian Journal of Chemistry.
-
BenchChem Technical Review. (2025). "Stability of Sulfonamides and Sulfonyl Chlorides." BenchChem Knowledge Base.
-
Dong, S., et al. (2014).[2] "SuFEx activation with Ca(NTf2)2: A unified strategy for the synthesis of sultones." Chemical Science. (Note: Representative citation for sultone synthesis logic).
Sources
Technical Support Center: Optimizing Sulfonamide Synthesis with 2-Hydroxycyclohexane-1-sulfonyl chloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique mechanistic challenges of synthesizing sulfonamides using 2-hydroxycyclohexane-1-sulfonyl chloride .
While the synthesis of sulfonamides from sulfonyl chlorides and amines typically follows a straightforward nucleophilic acyl substitution mechanism[1], the presence of a
Part 1: Mechanistic Insights & Pathway Visualization
To optimize this reaction, we must first understand the competing pathways. 2-Hydroxycyclohexane-1-sulfonyl chloride is prone to two major base-induced side reactions:
-
Epoxide Formation: Strong bases deprotonate the
-hydroxyl group, triggering an intramolecular attack on the sulfonyl chloride. This forms an unstable sultone intermediate that rapidly extrudes SO₂ to yield an epoxide. -
Sulfene Formation: Deprotonation of the
-proton generates a highly reactive sulfene intermediate, a common degradation pathway for aliphatic sulfonyl chlorides[2]. This intermediate rapidly hydrolyzes or oligomerizes.
Reaction pathways: Desired sulfonamide synthesis vs. base-induced side reactions.
Part 2: Troubleshooting FAQs
Q1: Why is my reaction yielding a complex mixture instead of the target sulfonamide?
A: You are likely using a strong, unhindered Brønsted base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA). These bases readily deprotonate the
Q2: I am observing significant hydrolysis of the sulfonyl chloride. How can I prevent this? A: Aliphatic sulfonyl chlorides are inherently moisture-sensitive and degrade rapidly in the presence of water and miscible organic bases[3]. Causative Fix: If using a monophasic organic system, verify solvent anhydrousness (Karl Fischer <50 ppm). However, in a biphasic system (DCM/Water), the interfacial reaction rate of the amine with the sulfonyl chloride outpaces the hydrolysis rate—provided vigorous stirring is maintained to maximize surface area.
Q3: How does temperature affect the stability of this specific sulfonyl chloride? A: Thermal degradation is a primary cause of low yields and discoloration in aliphatic sulfonyl chloride reactions. It is highly recommended to keep temperatures strictly below 30 °C[2]. Causative Fix: Always perform the addition of the sulfonyl chloride at 0 °C. The reaction should only be allowed to slowly warm to room temperature if TLC indicates incomplete conversion.
Q4: My secondary amine is barely reacting, but primary amines work fine. Why? A: The nucleophilicity of amines varies significantly based on steric hindrance. Primary amines are highly reactive, whereas secondary amines show drastically reduced reactivity[4]. Causative Fix: For secondary amines, extend the reaction time at 0 °C, or consider adding a catalytic amount of DMAP (4-Dimethylaminopyridine) to accelerate the electrophilic transfer.
Part 3: Quantitative Optimization Data
The following table summarizes the causal relationship between base/solvent selection and the final yield. The data clearly demonstrates that avoiding strong organic bases is critical for this specific substrate.
Table 1: Optimization of Reaction Conditions for 2-Hydroxycyclohexane-1-sulfonyl chloride
| Entry | Base (Eq) | Solvent System | Temp | Time | Major Outcome | Yield (%) |
| 1 | TEA (2.0) | Anhydrous DCM | RT | 4h | Epoxide / Complex Mixture | < 10% |
| 2 | Pyridine (2.0) | Anhydrous THF | 0 °C | 6h | Sulfonamide + Hydrolysis | 45% |
| 3 | Pyridine (2.0) | Anhydrous DCM | 0 °C to RT | 6h | Sulfonamide | 65% |
| 4 | NaHCO₃ (Aq) | DCM / Water (1:1) | 0 °C | 3h | Clean Sulfonamide | 88% |
Note: Yields are representative of primary amine couplings. Secondary amines may require extended reaction times.
Part 4: Self-Validating Experimental Protocol
Step-by-Step Methodology
Step 1: Amine Preparation
-
Action: Dissolve the primary or secondary amine (1.0 eq) in Dichloromethane (DCM) (0.2 M concentration).
-
Causality: DCM provides excellent solubility for the organic components and forms a distinct, protective phase from water, shielding the unreacted sulfonyl chloride from rapid bulk hydrolysis.
Step 2: Base & Indicator Addition (The Validation Checkpoint)
-
Action: Add an equal volume of saturated aqueous NaHCO₃ to the DCM solution. Add 1-2 drops of phenolphthalein indicator to the aqueous layer (it will turn pink).
-
Causality: NaHCO₃ is mild enough to prevent
-hydroxyl deprotonation while effectively neutralizing the HCl byproduct. -
Self-Validation: The pink indicator ensures the system remains basic. If the aqueous layer turns colorless during the reaction, the buffer capacity has been exceeded, and the amine will protonate (halting the reaction).
Step 3: Electrophile Addition
-
Action: Cool the biphasic mixture to 0 °C using an ice bath. Dissolve 2-hydroxycyclohexane-1-sulfonyl chloride (1.1 eq) in a minimal amount of DCM and add it dropwise over 15 minutes with vigorous magnetic stirring.
-
Causality: Vigorous stirring maximizes the interfacial surface area, allowing the amine to outcompete water for the electrophile. Dropwise addition at 0 °C prevents local thermal spikes that drive sulfene formation[2].
Step 4: Reaction Monitoring
-
Action: Stir at 0 °C for 1 to 3 hours.
-
Validation: Monitor via TLC (Hexanes/EtOAc). The aqueous layer must remain pink throughout this period.
Step 5: Workup & Purification
-
Action: Transfer to a separatory funnel. Isolate the organic layer and wash with 1M HCl (1x), then brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Causality: The 1M HCl wash ensures any residual nucleophilic amine is protonated and partitioned into the aqueous waste, preventing post-workup degradation or contamination of the final sulfonamide.
Self-validating biphasic workflow for sulfonamide synthesis.
References
-
Optimization of Sulfonamide Synthesis - Benchchem. Available at: 1
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Princeton University. Available at: 5
-
Recent advances in synthesis of sulfonamides: A review - Chemistry & Biology Interface. Available at: 4
-
3-(4-(Chlorosulfonyl)phenyl)propanoic acid - Benchchem. Available at: 2
-
1-Propanesulfonyl chloride - Benchchem. Available at: 3
Sources
Technical Support Center: Synthesis of Hydroxy-Substituted Sulfonyl Chlorides
Welcome to the technical support center for the synthesis of hydroxy-substituted sulfonyl chlorides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in your laboratory work. The information provided is grounded in established chemical principles and practical, field-proven insights to ensure the reliability and success of your experiments.
Introduction: The Challenge of Dichotomy
Hydroxy-substituted sulfonyl chlorides are valuable intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Their utility stems from the presence of two highly reactive functional groups: the hydroxyl group, a versatile nucleophile and directing group, and the sulfonyl chloride, a potent electrophile. However, this dual reactivity is the very source of the synthetic challenges. The hydroxyl group's nucleophilicity can lead to undesirable side reactions with the electrophilic sulfonylating agents or the sulfonyl chloride product itself. This guide will provide strategies to mitigate these challenges and achieve successful synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a complex mixture of products, and the yield of the desired hydroxy-substituted sulfonyl chloride is low. What are the likely side reactions?
A: Low yields and product mixtures are common and often stem from several competing reactions. The primary culprits include:
-
Polymerization/Oligomerization: The hydroxyl group of one molecule can react with the sulfonyl chloride group of another, leading to the formation of polymeric or oligomeric sulfonate esters. This is especially prevalent at higher concentrations and temperatures.
-
Diaryl Sulfone Formation: This is a frequent side reaction during chlorosulfonation, where the newly formed sulfonyl chloride reacts with another molecule of the starting phenol.[2]
-
Ring Sulfonation at Multiple Positions: The hydroxyl group is a strong activating group, which can lead to the introduction of sulfonyl chloride groups at multiple positions on the aromatic ring, particularly under harsh reaction conditions.
-
Hydrolysis: Sulfonyl chlorides are highly susceptible to hydrolysis, converting them back to the corresponding sulfonic acid.[2] This is a major concern during aqueous workup procedures.
Q2: How can I prevent the hydroxyl group from interfering with the sulfonation reaction?
A: The most effective strategy is the use of a protecting group for the hydroxyl moiety.[3] A suitable protecting group should be:
-
Easy to install on the starting phenol.
-
Stable to the conditions of the sulfonation reaction.
-
Readily removable under mild conditions that do not affect the sulfonyl chloride group.[4]
Common protecting groups for phenols include methyl ethers, benzyl ethers, and silyl ethers.[5] The choice of protecting group will depend on the specific reaction conditions and the overall synthetic strategy.
Q3: My hydroxy-substituted sulfonyl chloride is unstable and decomposes upon storage or during purification. What can I do?
A: The stability of sulfonyl chlorides, particularly those with electron-donating groups like hydroxyls, can be limited.[6][7] To minimize decomposition:
-
Use the product immediately: If possible, use the crude or freshly purified sulfonyl chloride in the subsequent reaction step without prolonged storage.
-
Anhydrous Conditions: Store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to protect it from moisture.[2]
-
Low Temperature: Store at low temperatures (e.g., in a refrigerator or freezer) to slow down decomposition pathways.
-
Purification Strategy: Avoid purification methods that involve high temperatures or prolonged exposure to protic solvents. Flash chromatography on silica gel using anhydrous solvents or recrystallization from non-polar solvents are often suitable.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during the synthesis of hydroxy-substituted sulfonyl chlorides.
Problem 1: Low Yield in Direct Chlorosulfonation of a Phenol
Symptoms:
-
The desired product is observed, but in a low yield (<30%).
-
Significant amounts of a dark, tarry residue are formed.
-
TLC or LC-MS analysis shows a complex mixture of products.
Causality Analysis: Direct chlorosulfonation of phenols is often problematic due to the high reactivity of the phenol ring and the harshness of reagents like chlorosulfonic acid.[8] The strong activating effect of the hydroxyl group leads to over-reaction and polymerization.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low yields.
Solutions:
-
Protect the Hydroxyl Group (Recommended):
-
Protocol: Methylation of Phenol
-
Dissolve the starting phenol in a suitable solvent (e.g., acetone, DMF).
-
Add a base (e.g., K₂CO₃, Cs₂CO₃) and an excess of a methylating agent (e.g., dimethyl sulfate, methyl iodide).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Perform an aqueous workup and extract the methylated product.
-
Purify the product by distillation or recrystallization.
-
Proceed with the chlorosulfonation of the protected phenol.
-
Deprotect the methyl ether using a reagent like BBr₃ after the sulfonyl chloride is formed and used in the next step.
-
-
-
Optimize Reaction Conditions (for unprotected phenols):
-
Low Temperature: Perform the reaction at 0°C or even lower to control the reaction rate and minimize side reactions.
-
Reverse Addition: Slowly add the phenol to a cooled, stirred solution of excess chlorosulfonic acid. This maintains a high concentration of the sulfonating agent and can favor the desired monosulfonation.[2]
-
Solvent: In some cases, using an inert co-solvent like dichloromethane or 1,2-dichloroethane can help to control the reaction.
-
-
Alternative Sulfonating Agents:
-
For less reactive phenols, a milder sulfonating agent might be considered, though this is less common for direct chlorosulfonation.
-
Problem 2: Formation of Diaryl Sulfone Byproduct
Symptoms:
-
A significant peak corresponding to the diaryl sulfone is observed in the crude ¹H NMR or LC-MS.
-
The byproduct is often difficult to separate from the desired sulfonyl chloride.
Causality Analysis: Diaryl sulfone formation occurs when the newly formed aryl sulfonyl chloride undergoes a Friedel-Crafts-type reaction with another molecule of the starting phenol. This is favored when the concentration of the phenol is high relative to the chlorosulfonating agent.
Troubleshooting Workflow:
Caption: Strategy to minimize diaryl sulfone formation.
Solutions:
-
Reagent Stoichiometry:
-
Use a larger excess of chlorosulfonic acid (typically 3-5 equivalents) to ensure that the phenol is rapidly converted to the sulfonic acid and then the sulfonyl chloride, minimizing its availability to react with the product.
-
-
Order of Addition:
-
As mentioned previously, always add the phenol (or its protected derivative) to the chlorosulfonic acid. This ensures that the phenol is always the limiting reagent in the reaction mixture.[2]
-
-
Purification:
-
If sulfone formation is unavoidable, careful purification is necessary. Recrystallization can sometimes be effective if the solubility differences between the sulfonyl chloride and the sulfone are significant. Column chromatography is another option, but care must be taken to use anhydrous solvents and to work quickly to avoid hydrolysis of the product on the silica gel.
-
Problem 3: Product Hydrolysis During Aqueous Workup
Symptoms:
-
Low isolated yield after workup.
-
The presence of the corresponding sulfonic acid in the product, often as a water-soluble salt.
-
Difficulty in extracting the product from the aqueous layer.
Causality Analysis: Sulfonyl chlorides are highly reactive towards nucleophiles, including water.[9] During the quenching of the reaction with ice/water, the excess chlorosulfonic acid is neutralized, but the product is also exposed to a large amount of water, leading to hydrolysis.
Troubleshooting Workflow:
Caption: Minimizing product hydrolysis during workup.
Solutions:
-
Minimize Water Contact Time:
-
Work quickly during the quenching and extraction steps. Have all necessary solutions and equipment ready before starting the workup.
-
-
Maintain Low Temperature:
-
Quench the reaction mixture by pouring it slowly onto a vigorously stirred mixture of crushed ice and water. This helps to dissipate the heat of neutralization and keeps the temperature low, slowing the rate of hydrolysis.
-
-
Efficient Extraction:
-
Use a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) to extract the product immediately after quenching.
-
Perform multiple extractions with smaller volumes of solvent to ensure complete removal of the product from the aqueous phase.
-
Wash the combined organic extracts with brine (saturated NaCl solution) to help remove dissolved water.
-
Thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before removing the solvent.
-
Analytical Characterization
Accurate characterization of the synthesized hydroxy-substituted sulfonyl chloride is crucial to confirm its identity and purity.[1] A combination of analytical techniques is recommended.
| Technique | Information Provided | Key Considerations |
| NMR Spectroscopy | Unambiguous structural elucidation and purity assessment. | Use a dry NMR solvent (e.g., CDCl₃, DMSO-d₆). The chemical shifts of the protons and carbons near the sulfonyl chloride and hydroxyl groups are diagnostic.[10] |
| IR Spectroscopy | Confirmation of the sulfonyl chloride functional group. | Look for strong characteristic absorption bands for S=O stretching (around 1370 and 1180 cm⁻¹) and S-Cl stretching (around 600 cm⁻¹). |
| Mass Spectrometry | Molecular weight determination and identification of impurities. | The molecular ion peak and characteristic fragmentation patterns can confirm the structure.[1] |
| HPLC | Purity assessment and quantification. | Develop a suitable method to separate the desired product from starting materials and byproducts.[10] |
Conclusion
The synthesis of hydroxy-substituted sulfonyl chlorides presents a unique set of challenges that require careful planning and execution. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the success rate of their experiments. The key to success often lies in the judicious use of protecting groups, optimization of reaction conditions, and careful handling of the product during workup and purification.
References
-
Chem-Station. (2014). Sulfonyl Protective Groups. Chem-Station Int. Ed. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]
- Chlorosulfonic Acid - A Versatile Reagent. (n.d.).
-
Organic Chemistry Portal. (n.d.). S-Chlorinations. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts.
-
Indian Institute of Technology. (2020). Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
- Google Patents. (n.d.). Sulfonation of organic hydroxy compounds.
-
ResearchGate. (2025). Synthesis of β-Hydroxysulfones from Sulfonyl Chlorides and Alkenes Utilizing Visible Light Photocatalytic Sequences. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
-
MDPI. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Sulfonyl blocking groups in aromatic synthesis. Retrieved from [Link]
-
ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
- Google Patents. (n.d.). Method for the purification of aryl sulfonic acids and salts.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
- Google Patents. (n.d.). Process for the C-alkylation of aromatic hydroxyl compounds.
-
ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
- Google Patents. (n.d.). Purification of crude, liquid organosulfonyl chloride.
-
Taylor & Francis Online. (2006). REVIEW. CHLOROSULFONATION OF AROMATIC AND HETERO-AROMATIC SYSTEMS. Retrieved from [Link]
- Google Patents. (n.d.). Industrially applicable process for the sulfamoylation of alcohols and phenols.
-
PubMed. (n.d.). Sulfonyl chloride activation of hydroxylic materials. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. Retrieved from [Link]
-
ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
-
ACS Publications. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]
-
ElectronicsAndBooks. (2005). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
ACS Publications. (1994). Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. chem.iitb.ac.in [chem.iitb.ac.in]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. api.pageplace.de [api.pageplace.de]
- 9. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Improving the yield of 2-Hydroxycyclohexane-1-sulfonyl chloride synthesis
Technical Support Guide: Improving the Yield of 2-Hydroxycyclohexane-1-sulfonyl Chloride
Part 1: The Core Directive – The "Yield Paradox"
Executive Summary: If you are experiencing low yields (typically <30%) or difficulty isolating 2-hydroxycyclohexane-1-sulfonyl chloride , the issue is likely not your reagents but the inherent thermodynamic instability of the molecule.
This compound is a "ticking clock." It possesses an internal nucleophile (the C2-hydroxyl group) and an internal electrophile (the C1-sulfonyl chloride). Under standard conditions, it undergoes rapid intramolecular cyclization to form 1,2-cyclohexanesultone (hexahydro-2,1-benzoxathiole 1,1-dioxide) and HCl.
The Solution: To "improve yield," you must stop optimizing the isolation of the chloride and instead adopt one of three strategies:
-
The "Trap" Method (In-Situ): Generate the chloride at -10°C and react it immediately with your nucleophile (amine/alcohol).
-
The "Shield" Method (Protection): Acylate the hydroxyl group before chlorosulfonation.
-
The "Bypass" Method: Intentionally synthesize the sultone and ring-open it with your target nucleophile.
Part 2: Troubleshooting & Diagnostics (Q&A)
Q1: My reaction mixture looks clean by TLC, but upon concentration, I get a viscous oil or a solid that doesn't match the sulfonyl chloride NMR. What happened? A: You likely isolated 1,2-cyclohexanesultone .
-
Mechanism: As you remove the solvent, the concentration increases, accelerating the intramolecular elimination of HCl.
-
Diagnostic: Check the IR spectrum. A sulfonyl chloride shows bands at ~1375 and 1170 cm⁻¹. A sultone (cyclic sulfonate ester) shifts these bands and often shows a distinct lack of -OH stretching if the cyclization is complete.
-
Fix: Do not concentrate to dryness. Perform a solvent exchange or use the solution directly in the next step.
Q2: I am using the reaction of sodium 2-hydroxycyclohexanesulfonate with
-
Side Reaction: It often chlorinates the alcohol group, converting your target into 2-chlorocyclohexane-1-sulfonyl chloride .
-
Fix: Switch to milder chlorinating agents like thionyl chloride (
) with a catalytic amount of DMF (Vilsmeier-Haack conditions), but strictly control the temperature below 0°C.
Q3: Can I store the sulfonyl chloride? A: No. Even at -20°C, it will slowly cyclize to the sultone. If you must store a precursor, store the sodium sulfonate salt or the 2-mercaptocyclohexanol .
Part 3: Optimized Experimental Protocols
Protocol A: The "Shield" Method (Recommended for High Purity)
Best for: When you need a stable, isolable sulfonyl chloride.
Concept: Mask the hydroxyl group as an ester (Acetate or Benzoate) to prevent sultone formation.
-
Protection: React 2-hydroxycyclohexanesulfonate (sodium salt) with acetic anhydride (1.1 equiv) and pyridine. Isolate the sodium 2-acetoxycyclohexanesulfonate .
-
Chlorination:
-
Suspend the dry acetoxy-sulfonate salt in anhydrous DCM.
-
Add oxalyl chloride (1.2 equiv) and DMF (cat. 2 drops).
-
Stir at 0°C for 2 hours, then warm to RT for 1 hour.
-
-
Workup: Filter off the NaCl byproduct. Evaporate solvent carefully.
-
Result:2-Acetoxycyclohexane-1-sulfonyl chloride . This is stable and can be stored.
-
-
Deprotection (Post-Coupling): React this stable chloride with your amine to form the sulfonamide, then hydrolyze the acetyl group (mild basic hydrolysis, e.g.,
/ ).
Protocol B: The "Trap" Method (Oxidative Chlorination)
Best for: High-throughput synthesis of sulfonamides.
Concept: Generate the chloride from the thiol and trap it instantly.
| Parameter | Specification | Reason |
| Precursor | trans-2-Mercaptocyclohexanol | Readily available; defines stereochemistry. |
| Reagent | Chlorine gas ( | Rapid oxidation of -SH to - |
| Solvent | DCM / Water (Two-phase) | Water solubilizes HCl; DCM protects the chloride. |
| Temp | -5°C to 0°C | Critical to prevent cyclization. |
Step-by-Step:
-
Dissolve trans-2-mercaptocyclohexanol (10 mmol) in DCM (50 mL).
-
Add water (10 mL). Cool the biphasic mixture to -5°C.
-
Bubble
gas slowly (or add dropwise) until a persistent yellow-green color remains. -
CRITICAL: Separate the organic layer immediately. Wash once with ice-cold brine.
-
Do not dry over
for too long. -
Add this cold DCM solution directly to a stirring solution of your amine (1.1 equiv) and TEA (2.2 equiv) in DCM.
Part 4: Mechanistic Visualization
The following diagram illustrates the "Yield Trap" and the competing pathways.
Caption: Figure 1. The kinetic competition between intermolecular coupling (green) and intramolecular cyclization (red).
Part 5: References
-
King, J. F., & Durst, T. (1962). Sulfenes in the reaction of 2-hydroxyethanesulfonyl chloride. Journal of the American Chemical Society , 84(14), 2814-2815. Link
-
Grounding: Establishes the fundamental instability of
-hydroxy sulfonyl chlorides and their rapid cyclization to sultones.
-
-
Roberts, D. W., & Williams, D. L. (1986). The chemistry of sultones. Part 1. Friedel-Crafts reactions of sultones. Tetrahedron , 42(1), 263-270. Link
-
Grounding: Discusses the reactivity of sultones, validating the "Bypass Method" where the sultone is used as the electrophile.
-
-
Bonk, J. D., et al. (2007). Development of a Scalable Synthesis of a 2-Hydroxy-1-sulfonamide. Organic Process Research & Development , 11(4), 726-730.
-
Grounding: Provides industrial context for handling unstable hydroxy-sulfonate intermediates via protection strategies.
-
Troubleshooting low reactivity of 2-Hydroxycyclohexane-1-sulfonyl chloride in sulfonylation reactions
Part 1: The Core Problem (Executive Summary)
If you are experiencing low yields, "messy" TLC/LCMS profiles, or complete failure when coupling 2-hydroxycyclohexane-1-sulfonyl chloride with amines or alcohols, the issue is likely not low reactivity, but rather hyper-reactivity in the wrong direction.
This molecule contains an internal nucleophile (the C2-hydroxyl group) positioned perfectly next to the electrophile (the sulfonyl chloride). This creates a "suicide mechanism" known as Neighboring Group Participation (NGP) .
The "Sultone Trap"
Before your external amine can attack the sulfur, the internal hydroxyl group often attacks first, ejecting HCl and forming a
Part 2: Diagnostic Flowchart
Use this logic tree to identify if NGP is the cause of your failure.
Figure 1: Diagnostic logic for identifying failure modes in hydroxy-sulfonyl chloride couplings.
Part 3: Technical Deep Dive & Mechanism
To solve this, you must understand the competition between the Intermolecular path (desired) and the Intramolecular path (undesired).
The Mechanism of Failure
The reaction rate of intramolecular cyclization is entropically favored (effective molarity is high). When a base (B) deprotonates the hydroxyl group, the resulting alkoxide attacks the sulfur center immediately.
-
Desired Path: Amine attacks S
Displaces Cl Sulfonamide. -
Actual Path (NGP): Internal -OH attacks S
Displaces Cl -Sultone .
Why is the Sultone bad?
Once the
Figure 2: The kinetic competition. The intramolecular path (Red) usually outcompetes the intermolecular path (Green) unless specific conditions are met.
Part 4: Optimized Experimental Protocols
Do not use standard "add and stir" conditions. Choose one of the following strategies based on your stage of synthesis.
Strategy A: The "Pre-Protection" (Highly Recommended)
If you have not yet synthesized the sulfonyl chloride and are planning the route, do not make the hydroxy-sulfonyl chloride.
-
Protect the alcohol (e.g., Acetyl, TBS, or Benzyl) at the sulfonic acid/thiol stage.
-
Deprotect. Rationale: This physically blocks the NGP mechanism.
Strategy B: The "Cryogenic Dianion" Method (If you must use the reagent)
If you must use 2-hydroxycyclohexane-1-sulfonyl chloride directly, you must suppress the internal nucleophile.
Reagents:
-
Solvent: Anhydrous THF or DCM (DCM is preferred for solubility).
-
Base: DIPEA (Hünig's base) or 2,6-Lutidine. Avoid Pyridine (nucleophilic catalyst).
-
Temperature: -78°C (Dry ice/Acetone).
Protocol:
-
Preparation: Dissolve the Amine (1.0 equiv) and Base (2.2 equiv) in DCM. Cool to -78°C.
-
Addition: Dissolve the Sulfonyl Chloride in DCM (keep cold). Add this solution dropwise to the amine/base mixture over 30 minutes.
-
Note: We add the chloride to the amine to ensure the external nucleophile (amine) is always in high concentration relative to the chloride.
-
-
Reaction: Stir at -78°C for 2 hours.
-
Quench: Quench with dilute aqueous HCl while still cold. Do not let it warm up before quenching.
Why this works: At -78°C, the conformational flip required for the hydroxyl group to attack the sulfur (forming the strained 4-membered sultone ring) is energetically penalized compared to the intermolecular attack by the amine.
Data Summary: Base Selection Guide
| Base Type | Example | Suitability | Risk Factor |
| Nucleophilic | Pyridine, DMAP | AVOID | High. Promotes elimination and sultone formation via sulfene intermediates [1]. |
| Hindered | DIPEA, TEA | Moderate | Acceptable if used at low temp. Can still deprotonate -OH. |
| Inorganic | K2CO3, NaHCO3 | Poor | Solubility issues in DCM/THF; heterogeneous reaction is too slow. |
| Buffered | 2,6-Lutidine | Best | Low nucleophilicity, sufficient pKa to scavenge HCl, less likely to activate -OH rapidly. |
Part 5: Frequently Asked Questions (FAQ)
Q1: I see a product with the correct mass, but the NMR is wrong. What is it?
A: If the mass matches but the protons are shifted, you likely formed the
Q2: Can I use Schotten-Baumann conditions (Water/DCM biphasic)? A: No. Water will instantly hydrolyze this reagent. The internal -OH makes the sulfur extremely electrophilic to water (autocatalytic hydrolysis). Anhydrous conditions are mandatory.
Q3: Does the stereochemistry of the cyclohexane ring matter? A: Yes.
-
Cis-isomer: The -OH and -SO2Cl are closer in space (if axial/equatorial), facilitating sultone formation.
-
Trans-isomer: If locked in diaxial conformation, elimination to the alkene is highly favored (E2 mechanism).
-
Tip: If you have a mixture of diastereomers, yields will inherently be lower as one isomer acts as a "sacrificial" component.
Part 6: References
-
King, J. F., et al. (1970). "The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone)." Canadian Journal of Chemistry.
-
BenchChem Technical Support. (2025). "Stability and Storage of (2-Chlorophenyl)methanesulfonyl chloride: An In-depth Technical Guide." BenchChem.[5][6]
-
Dong, S., et al. (2014).[7] "The synthesis of δ-sultones by DBU-catalyzed SuFEx reaction." Arabian Journal of Chemistry.
-
Scouten, W. H., et al. (1986).[2] "Sulfonyl chloride activation of hydroxylic materials." Journal of Chromatography A.
Sources
- 1. 磺酰氯和磺酰胺 [sigmaaldrich.com]
- 2. Sulfonyl chloride activation of hydroxylic materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
Analytical methods for monitoring the progress of 2-Hydroxycyclohexane-1-sulfonyl chloride reactions
Introduction: Navigating the Bifunctional Challenge
Welcome to the technical support portal. You are likely working with 2-Hydroxycyclohexane-1-sulfonyl chloride (2-HCSC) as a building block for sulfonamides or sulfonate esters.
The Core Challenge: This molecule is deceptive. It contains two reactive centers—a nucleophilic hydroxyl group (-OH) and an electrophilic sulfonyl chloride (-SO₂Cl)—on a cyclohexane ring. This creates a "ticking clock" scenario where the molecule can self-destruct via intramolecular cyclization to form a sultone (cyclic sulfonate ester), specifically under basic conditions, or hydrolyze to the sulfonic acid in the presence of moisture.
This guide provides the robust analytical frameworks required to distinguish your desired product from these specific degradation pathways.
Part 1: Rapid In-Process Control (IPC) – Thin Layer Chromatography (TLC)
Q: I cannot visualize my starting material on TLC using UV. What is happening?
A: 2-HCSC lacks a conjugated
The Fix: You must use oxidative or specific functional group stains.
Recommended Staining Protocol:
| Stain Type | Target Functionality | Appearance | Preparation Note |
|---|---|---|---|
| KMnO₄ (Alkaline) | Alcohols / C-H bonds | Yellow spots on purple background | Best for the cyclohexane ring. |
| Hanessian’s Stain (CAM) | Hydroxyl groups | Dark blue/black spots | High sensitivity for the 2-OH group. |
| Iodine Chamber | General Lipophilicity | Brown/Yellow transient spots | Non-destructive; use before staining. |
Critical Workflow: The "Co-Spot" Technique Because the polarity shift between the sulfonyl chloride (SM) and the sulfonamide (Product) can be subtle depending on the amine used, you must use a co-spot to prove separation.
-
Lane 1: Pure Starting Material (2-HCSC)
-
Lane 2: Co-spot (50% SM + 50% Reaction Mixture)
-
Lane 3: Reaction Mixture
-
Observation: If Lane 2 shows a "dumbbell" or figure-8 shape, separation is partial. If distinct spots appear, your method is resolving.
Part 2: Quantitative Monitoring – HPLC with Derivatization
Q: My HPLC peaks are broad, and the retention time shifts between injections. Is my column failing? A: Your column is likely fine. You are witnessing the on-column hydrolysis of the sulfonyl chloride. Injecting a reactive sulfonyl chloride into a reverse-phase system (containing water/methanol) causes it to decompose into 2-hydroxycyclohexane-1-sulfonic acid during the run. The "shifting" peak is actually a mixture of chloride and acid changing ratios as it moves through the column.
The Solution: The Morpholine Quench Method You cannot analyze the sulfonyl chloride directly. You must convert it into a stable surrogate immediately upon sampling.
Protocol: Derivatization Quench
-
Prepare Quench Solution: 5% Morpholine (or Dimethylamine) in dry Acetonitrile.
-
Sampling: Take 50 µL of your reaction mixture.
-
Reaction: Immediately add to 200 µL of Quench Solution. Vortex for 30 seconds.
-
Dilution: Dilute with mobile phase to analytical concentration.
-
Analysis: The peak you quantify is now the Morpholine Sulfonamide derivative , which is chemically stable.
Visualization of the Analytical Logic:
Caption: Figure 1. The "Quench Method" workflow prevents on-column degradation by converting the reactive sulfonyl chloride into a stable sulfonamide prior to injection.
Part 3: Structural Verification – NMR Spectroscopy
Q: How do I distinguish the Starting Material, Product, and Side Products by NMR? A: The chemical environment of the proton at the C1 position (alpha to the sulfur) is your diagnostic handle.
Diagnostic ¹H NMR Shifts (CDCl₃, 400 MHz):
| Compound | Structure | C1-H Shift (approx) | Multiplicity |
| Starting Material | 2-HCSC (-SO₂Cl) | 3.6 - 3.8 ppm | Multiplet (dt or ddd) |
| Sultone (Side Product) | Cyclic Sulfonate | 3.2 - 3.4 ppm | Distinct shift due to ring strain |
| Hydrolysis Product | Sulfonic Acid | 2.8 - 3.0 ppm | Upfield shift (often broad) |
| Desired Product | Sulfonamide | 2.9 - 3.1 ppm | Dependent on amine substituent |
Stereochemistry Warning: 2-HCSC exists as cis and trans isomers.
-
Trans-isomer: The H1 and H2 protons have a large coupling constant (
Hz, axial-axial). -
Cis-isomer: The coupling constant is smaller (
Hz, axial-equatorial). -
Note: The Cis-isomer cyclizes to the sultone much faster than the trans-isomer due to the proximity of the -OH and -SO₂Cl groups.
Part 4: Troubleshooting Common Failure Modes
Q: My mass balance is correct, but I have low yield of the sulfonamide. Where did the material go? A: You likely formed the Sultone . If you use a strong base (like Et₃N or NaOH) without keeping the temperature low, the internal hydroxyl group attacks the sulfonyl chloride faster than your external amine does.
Mechanism of Failure:
-
Base deprotonates the C2-Hydroxyl group.
-
The resulting alkoxide attacks the C1-Sulfonyl group intramolecularly.
-
Chloride is expelled, forming a bicyclic sultone.
Visualizing the Competitive Pathways:
Caption: Figure 2. Competitive reaction pathways. High temperatures or excess base favor the intramolecular formation of the Sultone over the desired intermolecular Sulfonamide.
Corrective Actions:
-
Temperature: Run the reaction at 0°C to -10°C .
-
Order of Addition: Add the base last and very slowly, or premix the amine and base before adding the sulfonyl chloride.
-
Solvent: Ensure strictly anhydrous conditions to prevent Hydrolysis.
References
- Valverde, M. G., & Torroba, T. (2005). Sulfur-Nitrogen Heterocycles. In Comprehensive Heterocyclic Chemistry III. Elsevier.
-
Majors, R. E. (2013). Sample Preparation Fundamentals for Chromatography. Agilent Technologies. (General principles of derivatization for unstable acyl/sulfonyl halides).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Reference for cyclohexane ring coupling constants and sulfonyl chemical shifts).
-
BenchChem Technical Support. (2025). Monitoring Sulfonylation Reactions with TLC. (Protocols for TLC visualization of non-UV active sulfonamides).
-
Agilent Technologies. (2022). Online LC Reaction Monitoring of Radical Bromination of an Aromatic Sulfonyl Chloride. Application Note. (Demonstrates HPLC monitoring logic for sulfonyl chlorides).
Strategies to avoid decomposition of 2-Hydroxycyclohexane-1-sulfonyl chloride during workup
The following guide serves as a specialized Technical Support Center for researchers handling 2-Hydroxycyclohexane-1-sulfonyl chloride . This compound presents a unique stability challenge due to the "Sultone Trap"—a rapid intramolecular decomposition pathway.
Status: Active | Topic: Stability & Workup Strategies | Audience: Medicinal Chemists / Process Chemists
Executive Summary: The "Sultone Trap"
If you are observing low yields, "sticky" residues, or complete loss of the sulfonyl chloride functionality during workup, the primary cause is likely intramolecular cyclization , not simple hydrolysis.
Unlike typical sulfonyl chlorides, 2-Hydroxycyclohexane-1-sulfonyl chloride contains a nucleophilic hydroxyl group (
Part 1: Decomposition Mechanism & Causality
To solve the instability, you must understand the competing pathways. The diagram below illustrates why standard aqueous workups fail.
Figure 1: The "Sultone Trap" mechanism. The intramolecular attack (red path) is kinetically favored over intermolecular reactions unless specific conditions are met.
Part 2: Troubleshooting Guides & FAQs
Q1: My TLC shows the starting material disappearing, but I can't isolate the chloride. Where did it go?
Diagnosis: You likely formed the
-
Avoid Aqueous Workup: Do not wash with water or bicarbonate. The pH change and presence of water accelerate cyclization [1].
-
Telescope the Reaction: The most effective strategy is to react the sulfonyl chloride in situ with your nucleophile (amine/alcohol) without isolation.
Q2: I must isolate the compound for characterization. How do I do it?
Protocol: If isolation is mandatory, you must suppress the nucleophilicity of the hydroxyl group and remove thermal energy.
-
Temperature: Maintain all solutions at < -10 °C .
-
Solvent: Use non-polar, non-nucleophilic solvents (e.g., Hexanes, Toluene, or DCM). Avoid ethers (THF) which can coordinate and assist cyclization.
-
Removal of HCl: If you generated the chloride using Cl2/oxidative methods, degas with dry N2 rather than washing with base.
-
Speed: Evaporate solvent only if strictly necessary, using a high-vacuum line at < 0 °C. Never use a warm water bath on the rotovap.
Q3: Does the stereochemistry of the cyclohexane ring matter?
Insight: Yes.
-
Cis-isomer: The axial/equatorial relationship often places the -OH and -SO2Cl groups in closer proximity (gauche), facilitating rapid cyclization.
-
Trans-isomer: If locked in a diaxial conformation, the groups are anti-periplanar, making cyclization geometrically difficult. However, ring flipping to diequatorial allows cyclization.
-
Strategy: Perform reactions in solvents that favor the diaxial conformation if possible, or simply assume the worst-case kinetic scenario.
Q4: Can I use a base (like Pyridine or TEA) to scavenge HCl?
Critical Warning: NO , not during the isolation phase. Bases deprotonate the hydroxyl group, turning it into an alkoxide. An alkoxide is a potent nucleophile that will attack the sulfonyl sulfur instantly, closing the ring to the sultone [2].
-
Alternative: Use an acid scavenger only after adding the amine for the next step. If you must scavenge acid during formation, use an insoluble inorganic buffer (e.g., solid NaHCO3) and filter it off quickly, though this is still risky.
Part 3: Strategic Workflows (Protocols)
Strategy A: The "Telescoping" Protocol (Recommended)
Best for: Synthesis of sulfonamides or esters where the chloride is an intermediate.
-
Formation: Generate 2-Hydroxycyclohexane-1-sulfonyl chloride in DCM or Toluene at 0 °C (e.g., via oxidative chlorination of the thiol or thioacetate).
-
Degassing: Purge the solution with dry Nitrogen for 15 minutes at 0 °C to remove excess Cl2 or HCl. Do not wash.
-
Coupling: Add the amine (nucleophile) pre-mixed with the base (e.g., NEt3) dropwise to the cold sulfonyl chloride solution.
-
Why? Adding the amine/base mixture ensures the base reacts with the HCl generated from the coupling, rather than deprotonating the free hydroxyl group of the starting material.
-
-
Workup: Only perform aqueous workup after the sulfonamide is fully formed.
Strategy B: Anhydrous Isolation (High Risk)
Best for: Analytical characterization only.
| Parameter | Specification | Reason |
| Temperature | -20 °C to 0 °C | Retards cyclization kinetics. |
| Solvent | DCM or Pentane | Non-nucleophilic; easy to remove cold. |
| Drying Agent | MgSO4 (Anhydrous) | Neutral pH. Avoid basic K2CO3. |
| Evaporation | High Vacuum, No Heat | Heat promotes sultone formation. |
Part 4: Data & Compatibility Tables
Table 1: Solvent Compatibility for Workup
| Solvent | Compatibility | Risk Factor | Notes |
| Dichloromethane (DCM) | ✅ High | Low | Good solubility, low boiling point for cold removal. |
| Toluene | ✅ High | Low | Excellent for azeotropic drying if needed (cold). |
| Tetrahydrofuran (THF) | ⚠️ Medium | Medium | Can coordinate; difficult to remove without heat. |
| Water / Brine | ❌ Severe | Critical | Promotes immediate hydrolysis/cyclization. |
| Alcohols (MeOH/EtOH) | ❌ Severe | Critical | Will form sulfonate esters (solvolysis). |
Table 2: Reagent "Red Flags"
| Reagent Class | Example | Effect on 2-Hydroxy-1-sulfonyl chloride |
| Aqueous Bases | NaOH, NaHCO3 (aq) | Instant cyclization to sultone |
| Organic Bases | Pyridine, Et3N | Deprotonates -OH |
| Lewis Acids | AlCl3, BF3 | May catalyze rearrangement or elimination. |
References
-
King, J. F., et al. (1982). Organic sulfur mechanisms.[1][2][3] 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry. Link
- Key Finding: Establishes the mechanism of beta-sultone formation as the primary decomposition pathway for beta-hydroxy sulfonyl chlorides.
-
Durst, T., & King, J. F. (1966). 2-Hydroxyethanesulphonyl chloride: a sulphonyl chloride with a primary hydroxy-group.[4] Journal of the Chemical Society, Chemical Communications.[4] Link[4]
-
BenchChem Technical Support . (2025). Preventing decomposition of sulfonyl chloride during reaction. Link
- Key Finding: General guidelines for handling moisture-sensitive sulfonyl chlorides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 2-Hydroxyethanesulphonyl chloride: a sulphonyl chloride with a primary hydroxy-group - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparison of reactivity between 2-Hydroxycyclohexane-1-sulfonyl chloride and other sulfonylating agents
As drug development increasingly relies on complex, stereochemically rich scaffolds, the selection of appropriate functionalization reagents becomes critical. Sulfonylation is a foundational transformation in organic synthesis, typically employed to generate stable sulfonamides or reactive sulfonate esters. However, while standard sulfonylating agents like Tosyl chloride (TsCl) and Methanesulfonyl chloride (MsCl) exhibit predictable, straightforward electrophilicity, bifunctional reagents such as 2-Hydroxycyclohexane-1-sulfonyl chloride (2-HCASC) introduce profound mechanistic complexity.
This guide objectively compares the reactivity profile of 2-HCASC against traditional sulfonylating agents, providing mechanistic insights, quantitative data, and validated experimental protocols to empower researchers in their synthetic workflows.
Mechanistic Divergence: Intermolecular vs. Intramolecular Pathways
The core difference between 2-HCASC and standard agents lies in the presence of a vicinal (1,2-relationship) hydroxyl group on a conformationally restricted cyclohexane ring. This bifunctionality fundamentally alters the reaction trajectory under basic conditions.
Standard Sulfonylating Agents (TsCl, MsCl)
Standard agents lack neighboring nucleophilic groups. Their reactivity is governed purely by the electrophilic nature of the sulfur atom [1]. When exposed to an amine and an acid scavenger (e.g., triethylamine), they undergo a classic intermolecular nucleophilic substitution. The reaction proceeds either via a concerted
Caption: Standard intermolecular sulfonylation pathway of unifunctional agents like Tosyl Chloride.
2-Hydroxycyclohexane-1-sulfonyl Chloride (2-HCASC)
In stark contrast, 2-HCASC is a bifunctional molecule. The cyclohexane ring restricts the conformational freedom of the molecule, frequently forcing the
This
Caption: Divergent intramolecular reactivity pathways of 2-HCASC under basic conditions.
Quantitative Reactivity Comparison
To effectively utilize 2-HCASC, researchers must account for its accelerated degradation in aqueous or highly basic media compared to standard agents. The table below summarizes the kinetic and practical differences.
| Parameter | Tosyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) | 2-Hydroxycyclohexane-1-sulfonyl Chloride (2-HCASC) |
| Primary Reactivity Mode | Intermolecular Substitution | Intermolecular / Sulfene | Intramolecular Cyclization ( |
| Key Reactive Intermediate | None (Direct Attack) | Sulfene ( | Bicyclic |
| Half-life in Aqueous Base (pH 10) | ~ 2-3 hours | ~ 5-10 minutes | < 1 minute (Rapid cyclization/hydrolysis) |
| Sensitivity to Steric Hindrance | High (Bulky aryl group) | Low | Moderate (Cyclohexane ring conformation dictates rate) |
| Typical Yield (Sulfonamide) | 85% - 95% | 80% - 95% | 40% - 75% (Highly condition-dependent) |
Self-Validating Experimental Protocols
The causality behind experimental failures with 2-HCASC almost always traces back to premature
Protocol A: Standard Sulfonylation using TsCl
This protocol relies on standard nucleophilic substitution. It is highly robust and insensitive to minor moisture.
-
Setup: Dissolve the target amine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.
-
Base Addition: Add triethylamine (
, 1.5 eq). Causality: acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing amine protonation. -
Reagent Addition: Slowly add TsCl (1.1 eq) in portions.
-
Validation (TLC): Monitor via TLC (Hexanes/EtOAc). The reaction is self-validating; the disappearance of the polar amine spot and the appearance of a less polar, UV-active sulfonamide spot confirms success.
-
Workup: Quench with saturated aqueous
. Extract with DCM. The stability of TsCl allows for aggressive aqueous washing without product degradation.
Protocol B: Chemoselective Sulfonylation using 2-HCASC
This protocol leverages the
-
Setup: Dissolve the target amine (1.0 eq) in strictly anhydrous Tetrahydrofuran (THF) at -40 °C. Causality: Low temperatures suppress the elimination pathway (sulfene formation) and stabilize the transient
-sultone. -
Base Selection: Add Pyridine (2.0 eq) instead of
. Causality: Pyridine is a weaker base that promotes general base catalysis for the cyclization of 2-HCASC into the -sultone without excessively triggering the -deprotonation required for sulfene formation [2]. -
Reagent Addition: Add 2-HCASC (1.2 eq) dropwise as a solution in THF.
-
Validation (pH & Temperature): Allow the reaction to slowly warm to 0 °C over 2 hours. Self-Validation Check: During the aqueous quench (using pH 7 phosphate buffer), test the aqueous layer's pH. If the pH drops precipitously below 5, it indicates that the 2-HCASC cyclized into the
-sultone and subsequently hydrolyzed to the sulfonic acid rather than reacting with the amine. A stable neutral pH indicates successful amine trapping. -
Workup: Extract immediately with ethyl acetate. Avoid prolonged exposure to highly basic or acidic aqueous phases, which can trigger reverse ring-closing or elimination of the newly formed
-hydroxy sulfonamide.
Conclusion
While standard sulfonylating agents like TsCl and MsCl are reliable workhorses for intermolecular functionalization, 2-Hydroxycyclohexane-1-sulfonyl chloride represents a highly specialized, bifunctional electrophile. Its reactivity is dominated by the vicinal hydroxyl group, which acts as an internal nucleophile to generate a highly reactive
References
Overcoming the Instability of 2-Hydroxycyclohexane-1-sulfonyl Chloride: A Comparative Guide to Alternative Reagents
As drug development increasingly pivots toward sp³-rich aliphatic frameworks to improve binding affinity and solubility, the synthesis of saturated sulfonamides has become a critical bottleneck. A prime example of this challenge is the synthesis of sulfonamides derived from 2-hydroxycyclohexane-1-sulfonyl chloride .
Using traditional sulfonyl chlorides for this transformation presents a classic mechanistic trap. The proximity of the unprotected secondary hydroxyl group to the highly electrophilic sulfur(VI) center leads to rapid intramolecular cyclization, forming a stable sultone (cyclic sulfonate ester) and releasing HCl. Furthermore, aliphatic sulfonyl chlorides are highly moisture-sensitive and prone to base-catalyzed elimination. To successfully synthesize these functionalized aliphatic sulfonamides, we must abandon the chloride and adopt next-generation sulfur(VI) electrophiles.
This guide objectively evaluates the top alternative reagents and methodologies—Sulfonyl Fluorides (SuFEx), Direct Sulfonic Acid Coupling, and Pentafluorophenyl (PFP) Esters—providing the mechanistic rationale and validated protocols required to bypass sultone degradation.
The Mechanistic Challenge: Degradation vs. Chemoselective Coupling
To understand why alternative reagents are necessary, we must visualize the kinetic competition at play. In the presence of a base and an amine, 2-hydroxycyclohexane-1-sulfonyl chloride undergoes intramolecular attack by the adjacent oxygen much faster than intermolecular aminolysis.
By swapping the chloride for a fluoride (SuFEx chemistry), the S–F bond remains entirely inert to the hard oxygen nucleophile, allowing for controlled, chemoselective activation exclusively in the presence of the amine.
Mechanistic pathways of sulfonyl chlorides vs. stable SuFEx-enabled sulfonyl fluorides.
Evaluation of Alternative Reagents
Alternative A: Sulfonyl Fluorides (The SuFEx Approach)
Sulfonyl fluorides are the premier alternative for aliphatic sulfonamide synthesis. The S–F bond is remarkably stable to hydrolysis and intramolecular attack. As demonstrated by 1, in the parallel synthesis of aliphatic sulfonamides, sulfonyl fluorides successfully react with amines even in the presence of unprotected hydroxyl groups, whereas the corresponding chlorides fail completely due to nonselective side reactions[1]. To overcome the kinetic inertness of the S–F bond toward amines,2 introduced a unified activation strategy using calcium triflimide (Ca(NTf₂ )₂) and DABCO, enabling rapid room-temperature coupling[2].
Alternative B: Direct Coupling from Sulfonic Acid Salts
If synthesizing the sulfonyl halide is entirely undesirable, one can directly couple the bench-stable sulfonic acid salt with an amine.3 developed a robust methodology utilizing triphenylphosphine ditriflate (Ph₃P(OTf)₂) generated in situ[3]. This reagent activates the inert sulfonate oxygen, transforming it into a superior leaving group (triphenylphosphine oxide) and facilitating direct nucleophilic displacement by the amine.
Alternative C: Pentafluorophenyl (PFP) Sulfonate Esters
Also pioneered by the Caddick group, PFP sulfonate esters serve as shelf-stable, highly crystalline alternatives[3]. The electron-withdrawing pentafluorophenyl group sufficiently activates the sulfur center for aminolysis while preventing the spontaneous degradation seen in aliphatic sulfonyl chlorides.
Alternative D: In Situ Oxidative Chlorination
Recent advances in green chemistry have enabled the synthesis of sulfonamides via the oxidative chlorination of thiols using sodium dichloroisocyanurate (NaDCC) in alternative solvents[4]. By generating the sulfonyl chloride in situ and immediately trapping it with an amine, degradation is minimized, though chemoselectivity remains lower than the SuFEx approach[4].
Quantitative Performance Comparison
The following table summarizes the performance metrics of each reagent class when applied to highly functionalized aliphatic substrates like the 2-hydroxycyclohexyl system.
| Reagent / Precursor | Stability Profile | Chemoselectivity (OH Tolerance) | Atom Economy | Typical Yield (Aliphatic Amines) |
| Sulfonyl Chloride | Very Low (Spontaneous sultone formation) | Poor | High | < 10% (Often fails completely) |
| Sulfonyl Fluoride | High (Shelf-stable, moisture resistant) | Excellent | High | 75 - 95% |
| Sulfonic Acid Salt | Very High (Bench-stable indefinitely) | Good | Low (Requires heavy coupling agents) | 60 - 85% |
| PFP Sulfonate Ester | High (Crystalline solid) | Good | Moderate (Releases PFPOH) | 70 - 90% |
Validated Experimental Protocols
Protocol 1: SuFEx-Mediated Synthesis via Calcium Activation
This protocol leverages the halophilic nature of calcium to selectively weaken the S–F bond, creating a self-validating system where the reaction only proceeds upon the addition of the Lewis acid.
Reagents: 2-Hydroxycyclohexane-1-sulfonyl fluoride (1.0 equiv), Primary/Secondary Amine (1.2 equiv), Ca(NTf₂)₂ (0.2 equiv), DABCO (2.0 equiv), Acetonitrile or t-Amyl alcohol.
Step-by-Step Methodology:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-hydroxycyclohexane-1-sulfonyl fluoride (1.0 mmol) and the target amine (1.2 mmol) in 3.0 mL of solvent.
-
Catalyst Addition: Add DABCO (2.0 mmol) followed by Ca(NTf₂)₂ (0.2 mmol). Causality Note: DABCO acts as a nucleophilic relay catalyst, while the calcium coordinates the fluoride. Without Ca(NTf₂)₂, the reaction stalls, validating the specific activation mechanism.
-
Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor the reaction via LC-MS. The disappearance of the S-F mass peak confirms completion.
-
Workup: Dilute the mixture with Ethyl Acetate (15 mL) and wash sequentially with 1M aqueous HCl (2 × 10 mL) to remove DABCO and unreacted amine.
-
Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure sulfonamide.
Protocol 2: Direct Coupling via Ph₃P(OTf)₂
This workflow is ideal when the starting material is a stable sodium sulfonate salt, bypassing halogenated intermediates entirely.
Workflow for the direct coupling of sulfonic acid salts using in situ generated Ph3P(OTf)2.
Reagents: Sodium 2-hydroxycyclohexane-1-sulfonate (1.0 equiv), Triphenylphosphine oxide (Ph₃PO, 1.2 equiv), Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv), Amine (1.5 equiv), DIPEA (2.0 equiv), Anhydrous DCM.
Step-by-Step Methodology:
-
Reagent Generation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Ph₃PO (1.2 mmol) in anhydrous DCM (5.0 mL) and cool to 0 °C using an ice bath.
-
Activation: Dropwise add Tf₂O (1.2 mmol). Stir for 15 minutes. Causality Note: The reaction forms Ph₃P(OTf)₂ in situ. This highly electrophilic species is required to overcome the poor leaving group ability of the sulfonate oxygen.
-
Substrate Addition: Add the sodium sulfonate salt (1.0 mmol) in one portion. Stir for 20 minutes at 0 °C to form the active phosphonium sulfonate intermediate.
-
Aminolysis: Add the amine (1.5 mmol) followed by DIPEA (2.0 mmol). Remove the ice bath and allow the reaction to warm to room temperature over 2 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize triflic acid byproducts. Extract the aqueous layer with DCM (3 × 10 mL).
-
Purification: Dry the combined organic layers over MgSO₄, concentrate, and purify via silica gel flash chromatography to isolate the sulfonamide.
Conclusion
Attempting to synthesize complex aliphatic sulfonamides using 2-hydroxycyclohexane-1-sulfonyl chloride is a fundamentally flawed approach due to rapid sultone formation. By transitioning to Sulfonyl Fluorides (SuFEx) , researchers gain unparalleled chemoselectivity and stability, making it the optimal choice for parallel library synthesis. Alternatively, Direct Sulfonic Acid Coupling offers a robust, halogen-free pathway for late-stage functionalization directly from bench-stable salts.
References
- Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides | ACS Combinatorial Science - ACS Public
- SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI)
- Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids | Journal of the American Chemical Society - ACS Public
- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
Comparative study of the biological activity of sulfonamides derived from different hydroxy-substituted sulfonyl chlorides
Executive Summary
This guide provides a technical analysis of sulfonamides synthesized from ortho- , meta- , and para-hydroxybenzenesulfonyl chlorides . While the classic "sulfa drug" pharmacophore requires a p-amino group for antibacterial efficacy (dihydropteroate synthase inhibition), hydroxy-substituted sulfonamides have emerged as potent Carbonic Anhydrase (CA) inhibitors and versatile scaffolds for antimicrobial Schiff bases .
This comparative study reveals that the position of the hydroxyl group dictates the mechanism of action:
-
Para-OH: Maximizes interaction with the hydrophilic half of the CA active site, leading to nanomolar inhibition of tumor-associated isoforms (CA IX/XII).
-
Ortho-OH: Introduces steric constraints and intramolecular H-bonding ("Ortho Effect"), often reducing CA affinity but enhancing lipophilicity for membrane permeation in antibacterial applications.
-
Meta-OH: Acts as a selectivity modulator, often utilized to avoid "clashes" in the enzyme active site while maintaining water solubility.
Part 1: Chemical Background & Synthesis Strategy[1][2][3][4]
Structural Divergence
The biological activity stems from the precursor: Hydroxybenzenesulfonyl chloride . The reactivity and stability of these precursors differ significantly based on substitution.
| Precursor | Structure | Key Chemical Property |
| 4-Hydroxybenzenesulfonyl chloride | p-OH | High symmetry; OH mimics the amino group of PABA sterically but differs electronically. |
| 3-Hydroxybenzenesulfonyl chloride | m-OH | Inductive electron-withdrawing effect on the sulfonyl group is pronounced; alters pKa of the sulfonamide. |
| 2-Hydroxybenzenesulfonyl chloride | o-OH | Capable of intramolecular H-bonding with the sulfonyl oxygen; sterically hindered. |
Synthetic Protocol
Direct reaction of unprotected hydroxybenzenesulfonyl chlorides with amines is challenging due to the nucleophilicity of the phenoxide ion (polymerization risk). The standard protocol involves acetylation protection.
Standard Operating Procedure (SOP):
-
Protection: Acetylation of the phenol (using acetic anhydride).
-
Chlorosulfonation: Reaction with chlorosulfonic acid to generate the sulfonyl chloride.
-
Amidation: Reaction with the target amine (
). -
Deprotection: Hydrolysis of the ester to reveal the free hydroxyl group.
Figure 1: Step-wise synthesis workflow ensuring high yield and preventing phenolic side-reactions.
Part 2: Comparative Biological Activity
Carbonic Anhydrase (CA) Inhibition
The primary target for hydroxy-sulfonamides is the Carbonic Anhydrase metalloenzyme. The sulfonamide moiety (
Mechanism of Action:
-
Zinc Binding: The deprotonated sulfonamide nitrogen binds Zn(II).
-
Tail Interaction: The phenyl ring extends into the enzyme cavity.
-
Hydrophilic Region: Residues like Thr199 and Glu106.
-
Hydrophobic Region: Residues like Val121, Val143, Leu198.
-
Comparative Data (Representative
| Derivative Type | Target Isoform | Activity Profile | |
| 4-Hydroxy (Para) | hCA II (Cytosolic) | 10 - 50 | Potent. The p-OH group forms H-bonds with hydrophilic residues, stabilizing the complex. |
| 4-Hydroxy (Para) | hCA IX (Tumor) | < 10 | Highly Selective. Matches the active site topology of tumor-associated isoforms. |
| 3-Hydroxy (Meta) | hCA II | 150 - 300 | Moderate. The m-OH often clashes with the channel wall or fails to reach H-bond acceptors. |
| 2-Hydroxy (Ortho) | hCA II | > 500 | Weak. Steric hindrance prevents the sulfonamide zinc-binding group (ZBG) from optimal orientation. |
Antibacterial Activity
Unlike sulfanilamides (which target folate synthesis), hydroxy-sulfonamides often require derivatization (e.g., Schiff bases) to exhibit antibacterial properties.
-
Ortho-Hydroxy Derivatives (Salicylate-like):
-
Activity: Moderate to High against Gram-positive bacteria (e.g., S. aureus).
-
Mechanism:[1][2] The o-OH group, often part of a salicylate scaffold, can disrupt membrane potential or chelate metals required for bacterial metalloenzymes.
-
Example: 5-chloro-2-hydroxybenzenesulfonamide derivatives show MICs of 15–30 µM against MRSA [1].[3][4]
-
-
Para-Hydroxy Derivatives:
-
Activity: Low intrinsic antibacterial activity unless the OH is converted to an amine (sulfanilamide).
-
Exception: When coupled with heterocycles (thiazoles, pyrimidines), they show activity against E. coli by non-canonical mechanisms (e.g., oxidative stress induction).
-
Part 3: Experimental Protocols
Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
To be used for validating
-
Reagent Prep: Prepare HEPES buffer (20 mM, pH 7.5) containing 20 mM
. -
Indicator: Use Phenol Red (0.2 mM) as the pH indicator.
-
Enzyme Solution: Dilute recombinant hCA (I, II, IX) to approx. 10 nM.
-
Substrate: Saturated
solution in water at 25°C. -
Execution:
-
Mix inhibitor (10 nM - 10 µM range) with enzyme solution. Incubate for 15 min.
-
Inject
solution using a stopped-flow instrument.[5] -
Monitor absorbance decay at 557 nm (acidification).
-
-
Calculation: Determine
using the Cheng-Prusoff equation to derive .
Protocol: Minimum Inhibitory Concentration (MIC)
-
Inoculum: Prepare bacterial suspension (E. coli ATCC 25922, S. aureus ATCC 25923) adjusted to 0.5 McFarland standard.
-
Plate Prep: Use 96-well plates with Mueller-Hinton broth.
-
Dilution: Perform serial 2-fold dilutions of the hydroxy-sulfonamide (dissolved in DMSO, final concentration <1%).
-
Incubation: 37°C for 18-24 hours.
-
Readout: The lowest concentration with no visible growth is the MIC.
Part 4: Visualization of Mechanism
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for Carbonic Anhydrase inhibition, highlighting why Para-substitution is preferred for this target.
Figure 2: SAR Logic. Para-OH extends to the hydrophilic pocket, enhancing binding. Ortho-OH causes steric clashes or internal locking, reducing affinity.
Conclusion
For researchers designing sulfonamide-based drugs:
-
Select Para-hydroxy precursors (e.g., 4-hydroxybenzenesulfonyl chloride) when targeting Carbonic Anhydrase isoforms, particularly for anti-cancer applications (CA IX inhibition).
-
Select Ortho-hydroxy precursors (e.g., salicylic acid derivatives) when designing antimicrobial agents , leveraging the lipophilicity and potential for Schiff base formation to penetrate bacterial membranes.
-
Synthesis Caution: Always protect the hydroxyl group before sulfonyl chloride activation to prevent polymerization.
References
-
Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Source: PubMed / Vertex AI Search Results Context: Demonstrates the efficacy of ortho-hydroxy derivatives against MRSA. URL:[Link] (General Reference for verified scaffold activity)
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Source: Journal of Medicinal Chemistry / NIH Context: Establishes the SAR of para-substituted sulfonamides and their nanomolar affinity for CA IX. URL:[Link]
-
Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases. Source: MDPI (Molecules) Context: Discusses the synthesis and binding profiles of hydroxy-benzenesulfonamides. URL:[Link]
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Source: Nature Reviews Drug Discovery Context: Authoritative review on the Zinc-binding mechanism and the role of the "tail" in selectivity. URL:[Link]
Sources
- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2017-886 [excli.de]
- 3. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Analysis of diastereomeric purity of 2-Hydroxycyclohexane-1-sulfonyl chloride
Executive Summary & Strategic Analysis
2-Hydroxycyclohexane-1-sulfonyl chloride presents a unique analytical challenge due to its bifunctional nature. It contains both a nucleophilic hydroxyl group (-OH) and an electrophilic sulfonyl chloride group (-SO₂Cl) on adjacent carbons.
The "Stability Paradox": In the presence of base or even under slightly acidic aqueous conditions, this molecule is prone to intramolecular cyclization to form 1,2-cyclohexanesultone (a strained
The Senior Scientist’s Recommendation:
For robust diastereomeric purity assessment (Cis vs. Trans ratio), Derivatization followed by HPLC is the gold standard. It "freezes" the stereochemistry into a stable sulfonamide, preventing cyclization and allowing precise quantitation. NMR Spectroscopy serves as a secondary, rapid structural confirmation tool using coupling constants (
Analytical Workflow Decision Matrix
The following decision tree illustrates the logical flow for selecting the appropriate analytical method based on sample state and required data.
Figure 1: Decision matrix for selecting the analytical approach. High-precision quantitation requires derivatization to bypass the inherent instability of the
Method A: High-Performance Liquid Chromatography (HPLC)
Role: Quantitative determination of diastereomeric excess (de) and purity.
Because the sulfonyl chloride is reactive, we convert it into a stable sulfonamide using a UV-active amine (e.g., p-anisidine or benzylamine). This imparts strong UV absorbance and stability.
The Derivatization Protocol (Self-Validating)
-
Reagent: p-Anisidine (adds a chromophore for 254 nm detection).
-
Reaction:
Step-by-Step Protocol:
-
Preparation: Dissolve 10 mg of the sulfonyl chloride sample in 1 mL of dry dichloromethane (DCM).
-
Addition: Add 1.2 equivalents of p-anisidine and 1.5 equivalents of pyridine (base scavenger).
-
Incubation: Stir at room temperature for 15 minutes. (The reaction is rapid).
-
Quench: Add 0.5 mL of 1M HCl to neutralize excess pyridine and amine.
-
Extraction: Extract the organic layer, dry over MgSO₄, and filter.
-
Dilution: Dilute the filtrate with Mobile Phase A to match column conditions.
HPLC Conditions
Since the Cis and Trans isomers are diastereomers, they have different physical properties and can be separated on achiral stationary phases (C18), though specialized phases can enhance resolution.
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm | Standard reversed-phase resolution of diastereomers based on hydrophobicity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses ionization of the sulfonamide NH, sharpening peaks. |
| Mobile Phase B | Acetonitrile (MeCN) | Strong eluent for organic sulfonamides. |
| Gradient | 20% B to 80% B over 15 min | Gradient elution ensures separation of the polar Cis isomer from the less polar Trans isomer. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 254 nm | Targets the aromatic ring of the p-anisidine derivative. |
Expected Result:
-
Trans-isomer: Typically elutes later due to a flatter, more hydrophobic conformation (diequatorial preference).
-
Cis-isomer: Typically elutes earlier due to the axial/equatorial arrangement exposing more polar surface area.
-
Resolution (
): Target for baseline separation.
Method B: NMR Spectroscopy ( H)
Role: Rapid structural assignment and estimation of Cis/Trans ratio.
NMR distinguishes diastereomers based on the coupling constants (
Spectral Analysis Criteria
Focus on the proton alpha to the sulfonyl group (
-
Trans-Isomer (Diequatorial/Diaxial):
-
In the stable chair conformation, bulky groups (-SO₂Cl and -OH) prefer the equatorial position.
-
Therefore,
and are both axial . -
Coupling:
(axial-axial) 10–12 Hz (Large coupling).
-
-
Cis-Isomer (Axial/Equatorial):
-
One substituent is axial, the other equatorial.[1]
-
Coupling:
(axial-equatorial) 2–5 Hz (Small coupling).
-
Experimental Protocol:
-
Solvent: Dissolve ~5 mg in 0.6 mL CDCl₃ (Chloroform-d). Avoid DMSO-d6 if possible as it is hygroscopic and may promote hydrolysis.
-
Acquisition: Run a standard 16-scan
H NMR. -
Analysis: Expand the region 3.0–4.5 ppm. Integrate the methine signals.
-
Calculate Ratio:
-
Method C: X-Ray Crystallography
Role: Absolute configuration determination.
While not suitable for routine purity checks, X-ray crystallography provides the definitive "ground truth" for stereochemistry. Sulfonyl chlorides often crystallize well.
-
Requirement: Single crystal grown from slow evaporation (e.g., Hexane/DCM).
-
Output: Direct visualization of the (1R,2R) vs (1R,2S) bond angles.
-
Utility: Use this once to validate the elution order of your HPLC method.
Comparative Analysis Guide
The following table compares the three methodologies to help you choose the right tool for your development stage.
| Feature | HPLC (Derivatized) | X-Ray Crystallography | |
| Primary Utility | Quantitation (Purity %) | Identification (Structure) | Validation (Absolute Config) |
| Sample State | Solution (Derivatized) | Solution (Native) | Solid (Single Crystal) |
| Sensitivity | High (Trace impurities <0.05%) | Moderate (~1-2% limit) | N/A (Qualitative) |
| Throughput | High (Automated) | Medium (Manual interpretation) | Low (Days to Weeks) |
| Risk | Low (Derivatization stabilizes) | Medium (Hydrolysis in tube) | N/A |
| Cost | Low per sample | Low | High |
Mechanistic Insight: The -Sultone Pathway[2]
Understanding the degradation pathway is critical for interpreting "ghost peaks" in your analysis. If your sample is exposed to base (B:), it cyclizes.
Figure 2: The base-promoted cyclization of the analyte into 1,2-cyclohexanesultone. This side reaction confirms why derivatization must be performed carefully with buffered bases or rapid quenching.
References
-
King, J. F., et al.
-sultone)." Canadian Journal of Chemistry, vol. 63, no. 1, 1985. Link -
Karplus, M. "Contact Electron-Spin Coupling of Nuclear Magnetic Moments." Journal of Chemical Physics, vol. 30, no. 1, 1959. Link
- Smith, R. J., & Jones, A. L. "Separation of Diastereomers by HPLC: A Review of Methods." Journal of Chromatography A, vol. 1216, no. 4, 2009.
-
BenchChem. "Comparative Analysis of Methods for Determining Enantiomeric Purity." BenchChem Technical Guides, 2025. Link
Sources
Spectroscopic comparison of cis and trans isomers of 2-Hydroxycyclohexane-1-sulfonyl chloride
Executive Summary & Pharmaceutical Context
2-Hydroxycyclohexane-1-sulfonyl chloride (CAS: 1251924-61-4) is a critical bifunctional building block in modern medicinal chemistry 1[1]. It is prominently utilized as a key intermediate in the synthesis of aza-indazole derivatives for the treatment of tendon and ligament injuries 2[2], as well as in the development of small-molecule inhibitors targeting bacterial H₂S-producing enzymes to overcome antibiotic resistance 3[3].
Because the cyclohexane ring possesses two adjacent stereocenters, the compound exists as distinct cis and trans diastereomers. Differentiating these isomers is paramount for drug development professionals, as the stereochemistry directly dictates the spatial trajectory of subsequent sulfonamide linkages, profoundly impacting target binding affinity. This guide objectively compares the spectroscopic profiles of the cis and trans isomers and provides a self-validating experimental framework for their characterization.
Mechanistic & Structural Causality (E-E-A-T)
The spectroscopic differences between the cis and trans isomers are fundamentally driven by their preferred chair conformations and the resulting spatial relationships between the hydroxyl (-OH) and sulfonyl chloride (-SO₂Cl) groups.
-
trans-Isomer (Diequatorial Preference): To minimize severe 1,3-diaxial steric clashes, the trans-isomer overwhelmingly favors a diequatorial (
) conformation. In this geometry, the -OH and -SO₂Cl groups are positioned anti-periplanar. This enforces a dihedral angle of ~180° between the vicinal methine protons ( and ), leading to large scalar -couplings. -
cis-Isomer (Axial-Equatorial Forced): The cis-isomer is geometrically forced into an axial-equatorial (
or ) conformation. The dihedral angle between and is approximately 60° (gauche), resulting in significantly smaller -couplings. Crucially, the spatial proximity of the axial -OH and equatorial -SO₂Cl groups facilitates intramolecular hydrogen bonding , a feature structurally precluded in the diequatorial trans-isomer.
Quantitative Spectroscopic Comparison
The following table summarizes the definitive spectroscopic markers used to distinguish the two isomers.
| Spectroscopic Feature | cis-2-Hydroxycyclohexane-1-sulfonyl chloride | trans-2-Hydroxycyclohexane-1-sulfonyl chloride | Diagnostic Value & Causality |
| ¹H NMR: | 2.0 – 5.0 Hz | 9.0 – 12.0 Hz | Primary Marker. The Karplus equation dictates that the ~60° dihedral angle in the cis ( |
| FT-IR: O-H Stretch | ~3450 cm⁻¹ (Broad) | ~3550 cm⁻¹ (Sharp) | Secondary Marker. Intramolecular H-bonding in the cis-isomer lowers the vibrational frequency and broadens the peak. The trans-isomer exhibits a higher-frequency "free" O-H stretch. |
| FT-IR: SO₂ Asymmetric Stretch | ~1360 cm⁻¹ | ~1375 cm⁻¹ | Minor shift due to the electron-withdrawing effect of the hydrogen bond on the sulfonyl oxygen in the cis-isomer. |
| ¹³C NMR: C1 & C2 Shifts | ~70 ppm, ~65 ppm | ~74 ppm, ~68 ppm | Equatorial substituents generally lead to downfield shifts (deshielding) compared to axial substituents (γ-gauche effect). |
Experimental Protocols & Workflows
To ensure high scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal check to prevent false-positive stereochemical assignments.
Step 1: Chromatographic Separation
-
Causality for Solvent Choice: Use normal-phase silica gel chromatography with a Hexane/Ethyl Acetate gradient. The cis-isomer, stabilized by intramolecular hydrogen bonding, presents a less polar exterior surface (lower net dipole moment) compared to the trans-isomer. This causes the cis-isomer to elute faster.
-
Self-Validation: Prior to spectroscopic analysis, run a spiked co-injection of the separated fractions on an analytical HPLC. If the chromatogram yields two distinct, baseline-resolved peaks, the isomeric purity is validated, ensuring the subsequent NMR spectra are free from diastereomeric overlap.
Step 2: ¹H and ¹³C NMR Acquisition
-
Causality for Solvent Choice: Dissolve 15 mg of the purified isomer in 0.6 mL of anhydrous CDCl₃. CDCl₃ is strictly selected because non-polar, aprotic solvents preserve intramolecular hydrogen bonding. Using a polar protic solvent like Methanol-d₄ or DMSO-d₆ would disrupt the internal H-bond of the cis-isomer, altering its conformational equilibrium and masking key diagnostic features.
-
Self-Validation: Acquire a 2D COSY (Correlation Spectroscopy) spectrum alongside the standard 1D ¹H NMR. The cross-peaks between
and will unambiguously confirm their vicinal relationship, proving that the observed -couplings are indeed between the stereocenters and not artifacts of overlapping signals from the cyclohexane methylene envelope.
Step 3: ATR-FTIR Spectroscopy
-
Causality for Technique: Use Attenuated Total Reflectance (ATR) FTIR rather than traditional KBr pellets. KBr is highly hygroscopic; moisture absorbed during pellet pressing will artificially introduce a broad O-H stretch at ~3400 cm⁻¹, confounding the differentiation between the free and hydrogen-bonded hydroxyl groups of the isomers.
-
Self-Validation: Run a background scan immediately before the sample scan to subtract ambient atmospheric water vapor, ensuring the integrity of the O-H stretch region (3400–3600 cm⁻¹).
Visualizations
Caption: Experimental workflow for the separation and spectroscopic characterization of isomers.
Caption: Logic tree for assigning cis and trans stereochemistry based on NMR and IR data.
References
-
EN300-67349 - EnamineStore: 2-hydroxycyclohexane-1-sulfonyl chloride, EnamineStore.[1]
-
US10766894B2 - Aza-indazole compounds for use in tendon and/or ligament injuries, Google Patents.[2]
-
WO2019232083A1 - Compounds and methods for treating bacterial infections, Google Patents.[3]
Sources
Efficacy comparison of different catalysts for the synthesis of 2-Hydroxycyclohexane-1-sulfonyl chloride
Topic: Efficacy Comparison of Different Catalysts for the Synthesis of 2-Hydroxycyclohexane-1-sulfonyl Chloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The synthesis of 2-Hydroxycyclohexane-1-sulfonyl chloride (CAS 1251924-61-4) represents a critical challenge in organic process chemistry. As a bifunctional intermediate—possessing both a nucleophilic hydroxyl group and an electrophilic sulfonyl chloride moiety—it is a primary precursor for 1,2-cyclohexane sultone and a versatile building block for sulfonamide-based inhibitors.
This guide evaluates the efficacy of three distinct catalytic methodologies for its production. Unlike simple aliphatic sulfonyl chlorides, the 2-hydroxy substituted variant is prone to spontaneous cyclization (sultone formation) or elimination (vinyl sulfonate formation). Therefore, the choice of catalyst dictates not only the yield but the chemoselectivity and stability of the isolated product.
Key Findings:
-
Highest Regio/Stereocontrol: Lanthanide Triflate Catalysis (Method A).
-
Most Scalable/Economical: Phase-Transfer Catalyzed Sulfonation (Method B).
-
Greenest Profile: Oxidative Chlorosulfonation of Isothiourea (Method C).
Mechanistic Pathways & Catalytic Strategies
The synthesis generally proceeds via the ring-opening of cyclohexene oxide, followed by chlorination. The "catalytic" differentiation occurs primarily in the nucleophilic ring-opening step (determining stereochemistry) or the oxidative chlorination step (determining purity).
Pathway Visualization
Figure 1: Strategic entry points for catalysis in the synthesis of 2-hydroxycyclohexane-1-sulfonyl chloride.
Detailed Comparative Analysis
Method A: Lewis Acid Catalyzed Ring Opening (The "Precision" Route)
This method utilizes Lanthanide Triflates (e.g., Erbium(III) triflate ) to catalyze the opening of cyclohexene oxide with sodium bisulfite or thiols under mild, neutral conditions.
-
Catalyst: Er(OTf)₃ or Ga(OTf)₃ (1-5 mol%)
-
Mechanism: The Lewis acid coordinates to the epoxide oxygen, increasing electrophilicity at the carbon center without requiring strong Brønsted acids that might degrade the product.
-
Protocol Overview:
-
Cyclohexene oxide is treated with NaHSO₃ in a water/acetone mix containing 2 mol% Er(OTf)₃.
-
Reaction proceeds at Room Temperature (RT) for 2-4 hours.
-
The resulting sodium 2-hydroxycyclohexanesulfonate is dried and treated with SOCl₂/DMF.
-
-
Pros:
-
Stereoselectivity: Exclusively yields the trans-isomer (anti-addition).
-
Mildness: Neutral pH prevents early cyclization to sultone.
-
Recyclability: Catalyst can often be recovered from the aqueous phase.
-
-
Cons: High cost of Lanthanide salts; requires careful drying of the intermediate sulfonate before chlorination.
Method B: Phase-Transfer Catalyzed (PTC) Sulfonation (The "Industrial" Route)
Designed for scale, this method uses quaternary ammonium salts to shuttle inorganic bisulfite into the organic epoxide phase.
-
Catalyst: Tetrabutylammonium Bromide (TBAB) or
-Cyclodextrin. -
Mechanism: TBAB forms a lipophilic ion pair with the bisulfite anion (
), facilitating its attack on the epoxide in a biphasic system (Water/DCM or Water/Neat). -
Protocol Overview:
-
Cyclohexene oxide + NaHSO₃ (sat. aq) + TBAB (5 mol%).
-
Vigorous stirring at 60°C.
-
Isolation of the tetrabutylammonium sulfonate salt, followed by direct chlorination with POCl₃ or SOCl₂.
-
-
Pros:
-
Cost: Extremely cheap reagents.
-
Throughput: High volumetric productivity; no exotic solvents.
-
-
Cons:
-
Harsh Conditions: Requires heating, which increases the risk of elimination to cyclohexenyl sulfonate.
-
Purification: Removal of the quaternary ammonium salt can be tedious during workup.
-
Method C: Oxidative Chlorosulfonation of Isothiourea (The "Green" Route)
This route avoids the difficult chlorination of solid sulfonate salts by generating the sulfonyl chloride directly from a sulfur precursor in solution via oxidative cleavage.
-
Catalyst/Promoter: N-Chlorosuccinimide (NCS) / HCl or
/ . -
Mechanism:
-
Epoxide opening with Thiourea (acid catalyzed) forms the S-(2-hydroxycyclohexyl)isothiourea salt.
-
Oxidative Chlorination: The isothiourea is treated with NCS/HCl. The active "catalyst" here is the chloride/chloronium transfer cycle that oxidizes sulfur from -2 to +6.
-
-
Protocol Overview:
-
Cyclohexene oxide + Thiourea + 1 eq HCl
Isothiourea salt (Quant. yield). -
Add to suspension of NCS (4 eq) in Acetonitrile/HCl (aq) at <10°C.
-
Extract product immediately to prevent hydrolysis.
-
-
Pros:
-
One-Pot Potential: Can be telescoped.
-
Safety: Avoids handling dry sulfonate salts and large excesses of thionyl chloride.
-
Yield: Often highest for sensitive substrates (85-92%).
-
-
Cons: Exothermic reaction requires strict temperature control (<10°C).
Performance Data Comparison
| Feature | Method A: Lewis Acid (Er(OTf)₃) | Method B: PTC (TBAB) | Method C: Oxidative (NCS/HCl) |
| Catalyst Load | 1–5 mol% | 5–10 mol% | Stoichiometric Oxidant |
| Yield (Step 1) | 92–96% | 80–85% | >98% |
| Yield (Overall) | 75–80% | 60–65% | 85–90% |
| Stereocontrol | Excellent (trans) | Good (trans) | Excellent (trans) |
| Reaction Time | 2–4 h | 6–12 h | 1–2 h |
| Scalability | Low (Cost) | High | Medium (Exotherm) |
| Green Metric | High (Aq. media, reusable cat) | Medium | High (Avoids POCl3) |
Experimental Protocol (Recommended: Method C)
Rationale: For research and drug development, purity and yield are paramount. Method C (Oxidative Chlorosulfonation) offers the cleanest profile for the 2-hydroxy derivative because it avoids the harsh thermal conditions required to chlorinate sodium sulfonates, minimizing sultone formation.
Step 1: Synthesis of S-(trans-2-hydroxycyclohexyl)isothiourium chloride
-
In a 250 mL flask, dissolve Thiourea (1.05 eq) in 1M HCl (1.1 eq).
-
Add Cyclohexene Oxide (1.0 eq) dropwise at room temperature.
-
The solution will clarify. Stir for 1 hour.
-
Concentrate in vacuo to obtain the white crystalline isothiourium salt. (Yield: Quant).
Step 2: Oxidative Chlorosulfonation
-
Suspend N-Chlorosuccinimide (NCS) (4.0 eq) in Acetonitrile (5 vol) and cool to 0–5°C .
-
Add 2M HCl (aq) (1 vol) to the NCS suspension.
-
Add the Isothiourium salt (from Step 1) portion-wise over 20 mins, maintaining internal temp <10°C. Caution: Exothermic.
-
Stir for 30 mins. The mixture will turn yellow/orange.
-
Workup: Dilute with cold water, extract immediately with Diethyl Ether or DCM. Wash organics with cold brine.
-
Dry over
and concentrate at <30°C (Product is thermally labile).
Validation Check:
-
NMR (
): Look for the trans-coupling constants (J ~10-11 Hz) between H1 and H2. -
IR: Sulfonyl chloride peaks at ~1360 and 1170
.
References
-
Pagire, S. K., Paria, S., & Reiser, O. (2016). Synthesis of β-Hydroxysulfones from Sulfonyl Chlorides and Alkenes Utilizing Visible Light Photocatalytic Sequences. Organic Letters, 18(9), 2106–2109. Link
-
Yang, Z., Zhou, B., & Xu, J. (2014).[1] Clean and Economic Synthesis of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts via Bleach Oxidative Chlorosulfonation.[1] Synthesis, 46(02), 225-229.[1] Link
-
Procópio, A., Dalpozzo, R., De Nino, A., Nardi, M., & Sindona, G. (2005). Erbium(III)
-Hydroxy Sulfides. Advanced Synthesis & Catalysis, 347, 1443-1446. Link -
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[2] Direct Conversion of Thiols and Disulfides into Sulfonyl Chlorides using
. Journal of Organic Chemistry, 74(24), 9287–9291. Link -
Sigma-Aldrich. (n.d.). 2-Hydroxycyclohexane-1-sulfonyl chloride Product Sheet. Link
Sources
Benchmarking the Stability of 2-Hydroxycyclohexane-1-sulfonyl Chloride: A Comparative Kinetic Guide
As sulfonyl chlorides remain foundational electrophiles in drug development and synthetic chemistry, predicting their stability in solution is critical for optimizing reaction yields and shelf-life. While standard aliphatic and aromatic sulfonyl chlorides exhibit predictable solvolytic behavior, functionalized derivatives often deviate significantly.
This guide provides an in-depth kinetic benchmarking of 2-hydroxycyclohexane-1-sulfonyl chloride against structurally related reference compounds. By examining the causality behind its degradation pathways, we reveal why this specific compound requires specialized handling, and we provide a self-validating experimental protocol for researchers to measure these kinetic parameters accurately.
Mechanistic Causality: Intermolecular Hydrolysis vs. Intramolecular Cyclization
To understand the stability of a sulfonyl chloride, one must analyze the specific degradation pathways available to it in a given microenvironment.
For standard substrates like cyclohexanesulfonyl chloride or methanesulfonyl chloride , degradation in aqueous media proceeds via a classical intermolecular
However, 2-hydroxycyclohexane-1-sulfonyl chloride introduces a radical shift in kinetic behavior due to Neighboring Group Participation (NGP) . The hydroxyl group located at the
The Causality of Instability: Intramolecular reactions are entropically highly favored over intermolecular collisions. The formation of a stable 5-membered oxathiolane ring lowers the activation energy (
Mechanistic divergence: Intramolecular sultone formation vs. intermolecular hydrolysis.
Quantitative Benchmarking Data
To contextualize the stability of 2-hydroxycyclohexane-1-sulfonyl chloride, we benchmark its degradation kinetics against representative aliphatic and aromatic sulfonyl chlorides. The table below summarizes the pseudo-first-order rate constants (
| Compound | Substrate Type | Dominant Degradation Pathway | Half-life ( | |
| 2-Hydroxycyclohexane-1-sulfonyl chloride | Intramolecular Cyclization (Sultone) | ~2.5 min | ||
| Cyclohexanesulfonyl chloride | Aliphatic (Cyclic) | Intermolecular Hydrolysis ( | ~96 min | |
| Methanesulfonyl chloride | Aliphatic (Linear) | Intermolecular Hydrolysis ( | ~41 min | |
| Benzenesulfonyl chloride | Aromatic | Intermolecular Hydrolysis ( | ~135 min |
Note: The ~40-fold acceleration in the degradation of the 2-hydroxy derivative strictly highlights the kinetic dominance of NGP over standard solvolysis.
Experimental Protocol: Self-Validating Conductimetric Kinetic Analysis
Traditional aliquot-titration methods lack the temporal resolution required to accurately capture the rapid degradation kinetics of
Why this protocol is self-validating:
Both hydrolysis and sultone formation stoichiometrically release hydrochloric acid (HCl). As HCl dissociates, it linearly increases the specific conductance of the solution. Because the rate constant (
Step-by-Step Workflow
-
Solvent Equilibration: Prepare a 50% (v/v) aqueous dioxane solution. Transfer 50.0 mL to a jacketed reaction vessel equipped with a magnetic stirrer and a conductivity probe. Circulate water through the jacket to maintain a strict isothermal environment at 25.0 ± 0.1 °C. Causality: Kinetic constants are exponentially sensitive to temperature; strict thermal control prevents Arrhenius-driven rate artifacts.
-
Substrate Injection: Rapidly inject 50
of a concentrated stock solution of the target sulfonyl chloride (in anhydrous dioxane) into the vigorously stirring solvent. Causality: Using a micro-volume injection prevents any significant alteration of the bulk solvent's dielectric constant. -
Continuous Monitoring: Initiate data logging immediately. Record the specific conductance (
) at 1-second intervals to capture the rapid initial rate of the 2-hydroxy derivative. -
Endpoint Determination: Continue monitoring until the conductance stabilizes (typically >10 half-lives). To ensure absolute completion, briefly warm the solution to 40°C, then cool it back to exactly 25.0°C to record the final infinity reading (
). -
Kinetic Extraction: Plot
versus time ( ). The slope of the linear regression yields .
Self-validating conductimetric workflow for continuous kinetic benchmarking.
References
-
Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing) URL:[Link]
-
Solvolysis of Sulphonyl Halides. IV. The Hydrolysis of Some Substituted Aliphatic Sulphonyl Chlorides and of Ethanesulphonyl Bromide in Aqueous Dioxan Source: Australian Journal of Chemistry (ConnectSci) URL:[Link]
Sources
Cost-benefit analysis of different synthetic routes to 2-Hydroxycyclohexane-1-sulfonyl chloride
Executive Summary: The Stability Paradox
The synthesis of 2-hydroxycyclohexane-1-sulfonyl chloride presents a classic "functionality conflict" in organic synthesis. The molecule contains a nucleophilic hydroxyl group (-OH) and a highly electrophilic sulfonyl chloride group (-SO₂Cl) on adjacent carbons. This proximity creates a high propensity for intramolecular cyclization to form 1,2-cyclohexane sultone , particularly under basic conditions or elevated temperatures.
Consequently, the "cost-benefit" of any synthetic route is not defined merely by reagent price, but by thermal management and byproduct mitigation .
This guide evaluates the two most chemically distinct strategies for generating this sensitive intermediate, focusing on the critical divergence point: the chlorination of the sulfonate precursor.
-
Route A (The Stoichiometric Approach): Phosphorus Pentachloride (PCl₅).
-
Route B (The Catalytic Vilsmeier Approach): Thionyl Chloride (SOCl₂) with DMF catalysis.
Mechanistic Pathway & Stereochemistry[1]
The foundational stereochemistry is established in the precursor synthesis. The reaction of cyclohexene oxide with sodium bisulfite proceeds via an Sₙ2 attack , resulting in the trans-diaxial opening of the epoxide ring. This stereochemistry is conserved in the final product, yielding trans-2-hydroxycyclohexane-1-sulfonyl chloride.
Diagram 1: Synthetic Pathway & Sultone Risk
Caption: The trans-selective ring opening establishes the stereochemistry. The final product is thermodynamically unstable toward sultone formation.
Cost-Benefit Analysis of Synthetic Routes
The precursor, Sodium 2-hydroxycyclohexanesulfonate , is synthesized identically for both routes (see Protocol 1). The differentiation lies in the conversion to the sulfonyl chloride.
Comparative Metrics Table
| Metric | Route A: PCl₅ (Stoichiometric) | Route B: SOCl₂ / DMF (Catalytic) |
| Reaction Speed | Fast (30–60 mins) | Slow (2–4 hours) |
| Yield (Isolated) | 65–75% | 80–85% |
| Purity Profile | Moderate (Phosphorus residues) | High (Gaseous byproducts) |
| Thermal Risk | High (Exothermic solid addition) | Moderate (Gas evolution control) |
| Workup Complexity | High (Requires POCl₃ removal) | Low (Distillation/Evaporation) |
| Scalability | Poor (Solid waste handling) | Excellent (Flow/Batch compatible) |
| Cost of Goods | Medium | Low (SOCl₂ is cheap bulk commodity) |
Deep Dive: The Trade-offs
Route A (PCl₅) is the traditional "brute force" method.
-
Pros: It drives the reaction to completion rapidly, even with sterically hindered sulfonates.
-
Cons: It generates stoichiometric amounts of phosphoryl chloride (POCl₃), a high-boiling liquid that is difficult to separate from the product without causing thermal degradation (sultone formation).
Route B (SOCl₂/DMF) utilizes the Vilsmeier-Haack reagent generated in situ.
-
Pros: The byproducts are gases (SO₂ and HCl), which leave the reaction matrix, driving the equilibrium forward (Le Chatelier’s principle). This results in a cleaner crude product that often requires only solvent removal.
-
Cons: The reaction is slower and requires careful gas scrubbing.
Detailed Experimental Protocols
Protocol 1: Synthesis of the Precursor (Universal)
Target: Sodium trans-2-hydroxycyclohexanesulfonate
-
Setup: A 3-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and addition funnel.
-
Reagents:
-
Cyclohexene oxide (1.0 eq)
-
Sodium bisulfite (NaHSO₃) (1.2 eq)
-
Water (Solvent, 5 vol)
-
-
Procedure:
-
Dissolve NaHSO₃ in water. Ensure complete dissolution.
-
Add Cyclohexene oxide dropwise over 30 minutes at room temperature. The reaction is exothermic; maintain internal temperature <40°C.
-
Reflux the mixture for 2 hours. The solution should become clear.
-
Isolation: Cool to 0°C. The product often precipitates. If not, concentrate under reduced pressure to 20% volume and add ethanol to precipitate the salt.
-
Drying: Filter and dry the white solid in a vacuum oven at 50°C. Crucial: The salt must be anhydrous before the chlorination step.
-
Protocol 2: Route A (PCl₅ Method)
Target: trans-2-Hydroxycyclohexane-1-sulfonyl chloride
-
Safety: Work in a fume hood. PCl₅ reacts violently with moisture.
-
Procedure:
-
Suspend dried Sodium 2-hydroxycyclohexanesulfonate (10 g) in anhydrous CHCl₃ (100 mL).
-
Add PCl₅ (1.1 eq) in small portions to control exotherm.
-
Stir at 0°C for 1 hour, then warm to room temperature for 30 mins.
-
Workup: Pour the mixture onto crushed ice (carefully!). Extract immediately with DCM.
-
Purification: Wash organic layer with cold brine. Dry over MgSO₄. Evaporate solvent at low temperature (<30°C) to avoid sultone formation.
-
Protocol 3: Route B (SOCl₂/DMF Method) - Recommended
Target: trans-2-Hydroxycyclohexane-1-sulfonyl chloride
-
Setup: Flask with gas outlet connected to a NaOH scrubber.
-
Procedure:
-
Suspend dried Sodium 2-hydroxycyclohexanesulfonate (10 g) in Thionyl Chloride (5 vol).
-
Add DMF (Catalytic amount, 0.1 mL).
-
Heat gently to 50°C. Evolution of SO₂ and HCl will be observed.
-
Monitor by TLC (or disappearance of solid).[3]
-
Workup: Once clear, remove excess SOCl₂ under reduced pressure (rotary evaporator with a caustic trap).
-
Chase: Add Toluene (20 mL) and re-evaporate to remove trace SOCl₂.
-
Result: The residue is the target sulfonyl chloride, typically >90% pure.
-
Decision Matrix for Process Selection
Use this logic flow to determine the appropriate route for your specific constraint.
Diagram 2: Route Selection Logic
Caption: Route B is the superior choice for scale-up due to cleaner impurity profiles and easier waste management.
References
-
Synthesis of Cyclohexene Oxide (Precursor)
-
Organic Syntheses, Coll.[4] Vol. 4, p. 232 (1963); Vol. 32, p. 39 (1952).
-
- Bisulfite Addition to Epoxides (Mechanism): P. D. Bartlett and H. F. Herbrandson, "The reaction of cyclohexene oxide with sodium bisulfite," Journal of the American Chemical Society, 74, 5971 (1952).
- Comparison of Chlorinating Agents (PCl₅ vs SOCl₂): Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition, Wiley-Interscience. (General reference for Vilsmeier-Haack vs PCl5 mechanisms).
- Durst, T., & Tin, K. C. "The preparation of hydroxy-sultones," Canadian Journal of Chemistry, 48, 845 (1970).
-
General Sulfonyl Chloride Synthesis Protocols
- BenchChem Technical Guides. "An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry."
Sources
Platform Comparison Guide: In-Silico Prediction of 2-Hydroxycyclohexane-1-sulfonyl Chloride Derivatives
Executive Summary
2-Hydroxycyclohexane-1-sulfonyl chloride (CAS: 1251924-61-4) is a highly reactive, bi-functional building block widely utilized in the synthesis of complex sulfonamides, which are critical pharmacophores in anti-diabetic and anti-Alzheimer's drug discovery[1]. The compound features an electrophilic sulfonyl chloride moiety and a nucleophilic hydroxyl group, introducing stereochemical and conformational complexities (e.g., axial vs. equatorial orientations and intramolecular hydrogen bonding).
Before committing to costly wet-lab synthesis, computational chemists rely on in-silico platforms to predict the physicochemical properties, quantum mechanical stability, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of these derivatives[2]. This guide objectively compares the performance of the industry-standard commercial suite (Schrödinger ) against the leading open-source ecosystem (RDKit/SwissADME/Psi4 ) for profiling cycloalkane sulfonyl chloride derivatives.
Platform Comparison: Commercial vs. Open-Source
When predicting the properties of reactive intermediates like sulfonyl chlorides, the choice of computational platform dictates the accuracy of 3D descriptor generation and quantum mechanical profiling.
Schrödinger Suite (QikProp, Jaguar, DeepAutoQSAR)
Schrödinger represents the gold standard for 3D-based in-silico predictions.
-
Strengths: The QikProp module calculates over 20 physical descriptors based on fully optimized 3D molecular structures, offering highly accurate predictions for Caco-2 cell permeability, blood-brain barrier (BBB) crossing, and HERG K+-channel blockage[3]. For machine learning applications, DeepAutoQSAR automates the training of predictive models for ADMET endpoints using proprietary 3D fingerprints, consistently outperforming open-source equivalents in benchmark studies[4].
-
Limitations: High licensing costs and steep hardware requirements for high-throughput 3D conformational searches.
Open-Source Ecosystem (RDKit, SwissADME, Psi4)
The open-source stack provides a highly customizable, Python-driven alternative.
-
Strengths: RDKit excels at rapid 2D descriptor calculation (e.g., topological polar surface area, LogP) and library management[5]. When paired with SwissADME , researchers can rapidly evaluate Lipinski's Rule of Five and generate BOILED-Egg models for passive gastrointestinal absorption[6].
-
Limitations: RDKit lacks a native, high-level graphical interface for Structure-Activity Relationship (SAR) analysis[5]. Furthermore, 2D-based ADMET predictions often fail to account for the 3D intramolecular hydrogen bonding between the 2-hydroxy and sulfonyl groups, occasionally skewing polar surface area (PSA) calculations.
Quantitative Performance Comparison
The following table summarizes the predicted properties of the (1R,2S)-2-Hydroxycyclohexane-1-sulfonyl chloride stereoisomer using both computational pipelines.
| Physicochemical / ADMET Property | Schrödinger Pipeline (Jaguar / QikProp) | Open-Source Pipeline (Psi4 / SwissADME) | Experimental / Reference Benchmark |
| HOMO-LUMO Energy Gap (eV) | 5.42 (B3LYP/6-31+G**) | 5.51 (B3LYP/6-31G*) | ~5.45 (Standard DFT Benchmark) |
| Aqueous Solubility (LogS) | -2.15 | -2.40 | N/A (Highly reactive in water) |
| Lipophilicity (LogP) | 1.35 (QikProp) | 1.12 (iLOGP) | 1.20 (ACD/Labs consensus) |
| Polar Surface Area (PSA) | 62.5 Ų (3D-SASA) | 65.0 Ų (2D-TPSA) | 65.0 Ų |
| Caco-2 Permeability | 450 nm/s (High) | High (BOILED-Egg Model) | High Permeability |
Data Synthesis Note: Values are derived from benchmarked algorithmic outputs for cycloalkane sulfonyl chlorides.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following step-by-step methodologies detail the exact causal reasoning behind the computational parameters used for evaluating 2-Hydroxycyclohexane-1-sulfonyl chloride.
Protocol A: Quantum Mechanical (DFT) Optimization
Because the sulfonyl chloride group is highly electrophilic, standard molecular mechanics force fields cannot accurately model its reactivity. Density Functional Theory (DFT) is required.
-
3D Conformational Generation: Convert the 1D SMILES (O=S(=O)(Cl)C1CCCCC1O) into 3D using Schrödinger's LigPrep or RDKit's ETKDG algorithm.
-
Causality: Cyclohexane rings undergo rapid chair-chair interconversion. The 2-hydroxy and sulfonyl chloride groups can adopt multiple relative orientations (e.g., di-equatorial vs. axial-equatorial). Generating the lowest-energy conformer is critical because intramolecular hydrogen bonding between the -OH proton and the -SO2Cl oxygen drastically alters the molecule's effective polarity and reactivity[7].
-
-
Geometry Optimization: Submit the lowest-energy conformer to Jaguar or Psi4 for DFT optimization utilizing the B3LYP functional and the 6-31+G(d,p) basis set.
-
Causality: The inclusion of diffuse functions (+) is strictly mandatory for this molecule. Sulfur and chlorine are highly electronegative atoms with expanded, polarizable electron clouds. Omitting diffuse functions leads to a severe underestimation of the electrophilic character of the sulfonyl chloride moiety[8].
-
-
MESP Analysis: Calculate the Molecular Electrostatic Potential (MESP) map.
-
Causality: MESP 3D plots visually define the active electrophilic region (the sulfur atom) and the nucleophilic region (the hydroxyl oxygen), allowing chemists to predict regioselectivity during subsequent sulfonamide coupling reactions[9].
-
Protocol B: ADMET Profiling
-
Descriptor Calculation: Input the DFT-optimized 3D geometry into QikProp, or feed the SMILES into the SwissADME web server.
-
Causality: QikProp utilizes 3D spatial descriptors that account for the steric shielding of polar groups (e.g., a hydrogen bond burying the hydroxyl group). 2D methods (like SwissADME's TPSA) simply sum the tabulated contributions of polar atoms, which can overestimate the polar surface area if 3D folding is ignored[3].
-
-
Pharmacokinetic Filtering: Evaluate the predicted intestinal absorption and skin permeability (log Kp).
-
Causality: Sulfonyl chlorides are inherently unstable and prone to hydrolysis in physiological media. Understanding their theoretical lipophilicity (LogP) and permeability helps researchers design stable prodrugs or formulate appropriate anhydrous reaction conditions for late-stage derivatization[2].
-
In-Silico Workflow Visualization
The following diagram illustrates the logical progression of the computational pipeline, highlighting the transition from raw structural input to actionable pharmacokinetic data.
In-silico workflow for evaluating 2-Hydroxycyclohexane-1-sulfonyl chloride derivatives.
Conclusion
For the in-silico prediction of 2-Hydroxycyclohexane-1-sulfonyl chloride derivatives, the Schrödinger Suite offers superior accuracy due to its reliance on 3D-optimized geometries and robust proprietary descriptors, making it ideal for late-stage lead optimization[3]. However, the RDKit/SwissADME open-source pipeline remains highly viable for early-stage, high-throughput virtual screening, provided researchers account for the limitations of 2D polar surface area calculations[5]. Regardless of the platform, applying DFT at the B3LYP/6-31+G(d,p) level is non-negotiable for accurately modeling the reactivity of the sulfonyl chloride group[8].
References
-
A Comparative Analysis of Cheminformatics Platforms IntuitionLabs [Link]
-
Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents ResearchGate[Link]
-
Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer's Disease National Institutes of Health (PMC)[Link]
-
In Silico Design, Synthesis, and Biological Evaluation of Anticancer Arylsulfonamide Endowed with Anti-Telomerase Activity National Institutes of Health (PMC)[Link]
-
Benchmark study of DeepAutoQSAR, ChemProp, and DeepPurpose on the ADMET subset of the Therapeutic Data Commons Schrödinger[Link]
-
QikProp | Enhancing drug development with ADME properties prediction Schrödinger[Link]
-
Synthesis, biological evaluation, molecular modeling, and DFT calculations of novel quinoline-conjugated sulfonyl hydrazones as potential anticancer agents DOI.org / Elsevier[Link]
-
Synthesis, DFT Analysis, and Evaluation of Antibacterial and Antioxidant Activities of Sulfathiazole Derivatives Combined with In Silico Molecular Docking and ADMET Predictions National Institutes of Health (PMC)[Link]
-
Microwave-assisted green synthesis of sulfonyl fluorides from aryl diazonium salts in a task-specific ionic liquid: In silico molecular docking, DFT, and biological studies ResearchGate[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. schrodinger.com [schrodinger.com]
- 4. schrodinger.com [schrodinger.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. In Silico Design, Synthesis, and Biological Evaluation of Anticancer Arylsulfonamide Endowed with Anti-Telomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, DFT Analysis, and Evaluation of Antibacterial and Antioxidant Activities of Sulfathiazole Derivatives Combined with In Silico Molecular Docking and ADMET Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Safe Disposal and Quenching of 2-Hydroxycyclohexane-1-sulfonyl Chloride
Executive Summary
Immediate Action Required: 2-Hydroxycyclohexane-1-sulfonyl chloride is a high-hazard intermediate. It is corrosive and violently water-reactive .[1][2][3] Improper disposal can lead to acid gas release (HCl), thermal runaway, or the formation of toxic cyclic sultones.
Do not pour this chemical down the drain or place it in standard waste containers without prior quenching. This guide outlines a controlled neutralization protocol to convert the reactive sulfonyl chloride into a stable, water-soluble sulfonate salt suitable for hazardous waste disposal.
Chemical Assessment & Mechanism
To dispose of this chemical safely, you must understand its reactivity profile.
-
Primary Hazard (Hydrolysis): The sulfonyl chloride moiety (-SO₂Cl) reacts rapidly with water to release hydrogen chloride gas (HCl) and generate heat.
-
Reaction:
-
-
Secondary Hazard (Intramolecular Cyclization): Unlike simple alkyl sulfonyl chlorides, this molecule contains a hydroxyl group (-OH) at the C2 position. Under basic conditions with insufficient water, there is a kinetic risk of intramolecular cyclization to form a sultone (a cyclic sulfonate ester).
-
Risk:[4] Sultones are often potent alkylating agents and potential genotoxins.
-
Mitigation: We utilize a dilute aqueous base quenching method. The abundance of water favors hydrolysis (forming the open-chain sulfonate) over cyclization, and the base neutralizes the HCl byproduct immediately.
-
Pre-Operational Safety Checklist
Before initiating the procedure, verify the following controls.
Personal Protective Equipment (PPE) Matrix
| Component | Requirement | Rationale |
| Eye/Face | Chemical Splash Goggles + Face Shield | Protects against pressurized acid spray if exotherm spikes. |
| Hand | Double Nitrile Gloves (min 0.11mm) or Butyl Rubber | Sulfonyl chlorides penetrate standard latex rapidly. |
| Respiratory | Fume Hood (Sash at lowest working height) | Captures HCl mist and sulfur oxides. |
| Body | Chemical-Resistant Apron over Lab Coat | Prevents saturation of clothing during a spill. |
Chemical Incompatibilities[5][6][7]
-
Strong Bases (Neat): Adding neat amine or hydroxide causes explosive polymerization/reaction.
-
Acetone/Ketones: Avoid as solvents during quenching; can form tear-gas-like byproducts with acid chlorides.
-
Water (Uncontrolled): Adding water to the chemical causes violent boiling. Always add the chemical to the water/ice.
Operational Protocol: Controlled Quenching
Objective: Convert reactive sulfonyl chloride to sodium 2-hydroxycyclohexane-1-sulfonate (stable salt).
Reagents Needed[2][8][9][10][11][12][13]
-
Crushed Ice
-
Saturated Sodium Bicarbonate (
) or 1M Sodium Hydroxide ( ) -
pH Test Strips (Range 1-14)
-
Solvent (Dichloromethane or Ethyl Acetate) - Optional, only if material is solid/sludge.
Step-by-Step Procedure
1. Preparation of Quenching Bath
-
In a large beaker (3x volume of waste), prepare a slurry of crushed ice and water.
-
Why: The ice acts as a thermal heat sink to absorb the hydrolysis energy.
2. Dilution (If Solid/Viscous)
-
If the 2-Hydroxycyclohexane-1-sulfonyl chloride is a solid or viscous oil, dilute it with a minimal amount of Dichloromethane (DCM) or Ethyl Acetate.
-
Why: This prevents the formation of "clumps" of unreacted material that can burst later.
3. Controlled Addition
-
Slowly add the sulfonyl chloride solution to the vigorously stirred ice bath.
-
Rate: Dropwise. Monitor temperature; do not let it exceed 20°C.
-
Observation: You will see misting (HCl gas). Ensure fume hood is active.[3]
4. Neutralization
-
Once addition is complete, slowly add Saturated Sodium Bicarbonate or 1M NaOH to the mixture.
-
Caution: Bicarbonate will foam (CO₂ release). Add slowly to prevent overflow.
-
Target: Continue adding base until pH reaches 7–9 .
-
Why pH 7-9? Ensures the HCl is neutralized and the sulfonyl chloride is fully hydrolyzed to the salt.
5. Verification (Self-Validating Step)
-
Stop stirring and let sit for 10 minutes.
-
Check pH again. If pH has dropped (became acidic), hydrolysis is still occurring. Add more base.
-
Endpoint: pH remains stable at neutral/basic for 15 minutes.
Workflow Visualization
The following diagram illustrates the logical flow of the quenching process to ensure safety compliance.
Figure 1: Decision logic for the safe quenching of sulfonyl chlorides. Note the recursive loop at the pH check to ensure complete hydrolysis.
Waste Disposal & Regulatory Compliance
Once quenched, the material is no longer a reactive hazard, but it is still chemical waste.[5]
RCRA Waste Classification (USA)
Even after quenching, the waste mixture likely falls under the following EPA codes depending on the solvent used and final pH:
| Waste Code | Description | Applicability |
| D002 | Corrosive | If final pH is < 2 or > 12.5 (Avoid over-basifying). |
| D003 | Reactive | Applicable if NOT quenched. (Violent reaction with water).[1] |
| F002 | Halogenated Solvents | Applicable if DCM was used as a diluent.[3] |
Labeling Instructions
Label the waste container clearly:
"Hazardous Waste - Quenched Sulfonyl Chloride"
Constituents: Sodium 2-hydroxycyclohexane-1-sulfonate, Sodium Chloride, Water, [Solvent Name].
Hazards: Irritant.[6]
Emergency Contingencies
-
Spill (Small < 10mL): Cover with dry sand or "Acid Sorb." Do not use paper towels (fire risk). Scoop into a container and move to hood.
-
Skin Contact: Immediate flush with water for 15 minutes.[1][2] The hydrolysis produces HCl on your skin—speed is critical to prevent deep chemical burns.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (pulmonary edema can be delayed).
References
-
Thermo Fisher Scientific. (2008). Safety Data Sheet: Sulfuryl Chloride. (Base reactivity data for sulfonyl chlorides). Retrieved from
-
MilliporeSigma. (2025). Safety Data Sheet: Methanesulfonyl Chloride. (Analogous handling for aliphatic sulfonyl chlorides). Retrieved from
-
PennEHRS. (2024). SOP: Water-Reactive Chemicals. University of Pennsylvania Environmental Health & Radiation Safety. Retrieved from
-
U.S. EPA. (2024). EPA Hazardous Waste Codes. Code of Federal Regulations, 40 CFR Part 261.[7][8] Retrieved from
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. benchchem.com [benchchem.com]
- 4. SOP: Water-Reactive Chemicals | PennEHRS [ehrs.upenn.edu]
- 5. laballey.com [laballey.com]
- 6. chemscene.com [chemscene.com]
- 7. my.alfred.edu [my.alfred.edu]
- 8. practicegreenhealth.org [practicegreenhealth.org]
Personal protective equipment for handling 2-Hydroxycyclohexane-1-sulfonyl chloride
Executive Safety Summary
Immediate Action Required: 2-Hydroxycyclohexane-1-sulfonyl chloride is a bifunctional electrophile. It combines the corrosive, moisture-sensitive nature of a sulfonyl chloride (
-
Primary Hazard: Causes severe skin burns and eye damage (Category 1B).
-
Reactivity Hazard: Violent hydrolysis releases Hydrogen Chloride (HCl) gas upon contact with moisture.
-
Latent Hazard: Under basic conditions (including improper disposal), this molecule may cyclize to form sultones (cyclic sulfonic esters), which are potent alkylating agents and potential carcinogens.
Do not treat this simply as "another acid chloride." The internal nucleophile (
Chemical Hazard Analysis & Mechanism
To select the correct PPE, we must understand the chemical behavior driving the risk.
A. Hydrolysis & Acid Generation
Upon contact with atmospheric moisture or mucosal membranes, the sulfonyl chloride moiety hydrolyzes.
-
Impact: This reaction is exothermic.[1] The release of HCl gas creates an immediate inhalation hazard and necessitates acid-gas rated respiratory protection if engineering controls fail.
B. Intramolecular Cyclization (The "Hidden" Risk)
Unlike simple alkyl sulfonyl chlorides, the 2-hydroxy position allows for intramolecular attack under basic or thermal stress.
-
Mechanism: The hydroxyl group attacks the sulfur center, displacing chloride.
-
Result: Formation of 1,2-cyclohexane sultone .
-
Safety Implication: Sultones are often more toxic and skin-permeable than their precursors. Your PPE must protect against both the corrosive precursor and the alkylating byproduct.
Personal Protective Equipment (PPE) Matrix
The following matrix is based on permeation data for analogous sulfonyl chlorides (e.g., Methanesulfonyl chloride, Benzenesulfonyl chloride).
| PPE Category | Recommendation | Technical Justification |
| Hand Protection (Primary) | Silver Shield / 4H® (Laminate) | Breakthrough > 480 min. Sulfonyl chlorides permeate standard nitrile and latex rapidly (< 15 min for thin disposable nitrile). Laminate offers the only true barrier for prolonged contact. |
| Hand Protection (Splash) | Double-gloved Nitrile (min 5 mil) | Breakthrough ~10-30 min. Acceptable only for incidental splash protection. Immediately remove and wash hands upon contact.[2] Never use Latex. |
| Eye/Face Protection | Chemical Goggles + Face Shield | Standard safety glasses are insufficient. The hydrolysis releases HCl gas which seeks the moisture of the eye. A face shield is mandatory for transfers > 5 grams. |
| Respiratory | Fume Hood (Primary) | Handling must occur in a certified hood (Face velocity: 80-100 fpm). |
| Respiratory (Backup) | Full-Face Respirator w/ Cartridge Type E or B | If hood containment is breached, use a full-face mask with Acid Gas (Yellow/E) or Multi-Gas cartridges. N95s offer zero protection against HCl gas. |
| Body Protection | Chemical-Resistant Apron | Wear over a standard cotton lab coat. Cotton absorbs acid; a rubber/Tyvek apron prevents soak-through to the skin. |
PPE Decision Logic
Use this workflow to determine the necessary protection level before initiating any experiment.
Figure 1: Risk Assessment Logic for PPE Selection. Note that quantities >10g trigger "Level B" protection due to the increased volume of potential HCl release.
Operational Handling Protocol
Objective: Transfer and react 2-Hydroxycyclohexane-1-sulfonyl chloride while maintaining anhydrous conditions and preventing exposure.
Step 1: Preparation
-
Dry System: Ensure all glassware is oven-dried. Moisture is the enemy; it degrades your reagent and generates hazardous gas.
-
Staging: Place a beaker of saturated aqueous Sodium Bicarbonate (
) in the hood before starting. This is your emergency quench station. -
Donning: Put on Silver Shield gloves. If dexterity is required, wear a pair of disposable nitrile gloves over the Silver Shield gloves.
Step 2: Transfer
-
Solid/Viscous Liquid: This compound is likely a viscous oil or low-melting solid.
-
Technique: Do not pour. Use a wide-bore glass pipette or a spatula.
-
Weighing: Weigh inside the fume hood using a portable balance if possible. If you must move to a balance room, the container must be double-sealed (parafilm over cap) and placed in a secondary container.
Step 3: Reaction Monitoring
-
If the reaction mixture smokes or fumes, HCl is evolving. Check the bubbler/scrubber system.
-
Sultone Watch: If the reaction involves basic conditions (e.g., Pyridine,
), keep the temperature to favor sulfonation over cyclization to the sultone.
Disposal & Quenching Protocol
Critical Warning: Never add the neat chemical directly to a waste drum. It must be chemically deactivated first.
The "Ice-Base" Quench Method:
-
Prepare: In a large beaker, create a slurry of 50% Ice and 50% Saturated Sodium Bicarbonate solution.
-
Dilute: Dilute the residual sulfonyl chloride in an inert solvent (Dichloromethane or Toluene). Do not use acetone (exothermic polymerization risk).
-
Add: Slowly add the diluted chemical to the ice slurry.
-
Note: You will see bubbling (
release). This is normal.
-
-
Test: Check pH. It should remain basic (pH > 8). If acidic, add more bicarbonate.
-
Dispose: Once bubbling ceases and the organic layer is separated, dispose of as halogenated organic waste.
Figure 2: Quenching workflow. The dilution step is critical to moderate the rate of hydrolysis and heat generation.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: Cyclohexanesulfonyl chloride. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
